(+)-Losigamone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11ClO4 |
|---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m0/s1 |
InChI Key |
ICDNYWJQGWNLFP-RYUDHWBXSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone
Introduction
The molecule a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone belongs to the furanone class of heterocyclic compounds. The core of this molecule is a 4-methoxy-(5H)-furanone ring. It is substituted at the 5-position with a hydroxymethyl group which, in turn, is attached to a 2-chlorophenyl group. The designation a(S,R) indicates that the compound is a mixture of diastereomers due to the two chiral centers at the 5-position of the furanone ring and the carbon bearing the hydroxyl and phenyl groups.
Furanone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the furanone ring play a crucial role in determining the compound's chemical properties and biological activity. The presence of a halogenated phenyl ring and a hydroxyl group in the target molecule suggests potential for unique reactivity and bioactivity.
Predicted Chemical Properties
The chemical properties of a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone can be predicted based on its structural components. The following table summarizes these predicted properties.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₁ClO₄ | Calculated from the chemical structure. |
| Molecular Weight | 254.67 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar substituted furanones. |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. | Based on the presence of both polar (hydroxyl, methoxy (B1213986), carbonyl) and non-polar (chlorophenyl) groups. |
| Melting Point | Expected to be in the range of 100-200 °C | Highly dependent on the crystalline structure and isomeric ratio. For comparison, 4-methoxy-5-phenyl-2(5H)-furanone has a melting point of 140-141 °C[1]. |
| logP (Octanol-Water Partition Coefficient) | Estimated to be between 1.5 and 2.5 | Prediction based on the contributions of the different functional groups. |
| pKa | The hydroxyl group is expected to have a pKa around 12-14. The furanone ring itself is weakly acidic. | General pKa values for secondary alcohols and lactones. |
General Synthesis Methodologies
The synthesis of 5-substituted-4-methoxy-2(5H)-furanones can be achieved through various synthetic routes. A plausible pathway for the synthesis of the target compound could involve the reaction of a suitable precursor, such as 4-methoxy-5H-furan-2-one, with 2-chlorobenzaldehyde (B119727).
A potential synthesis could be a two-step process:
-
Aldol (B89426) Condensation: 4-methoxy-5H-furan-2-one is reacted with 2-chlorobenzaldehyde in the presence of a base (e.g., sodium methoxide (B1231860) or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) to form an aldol addition product.
-
Reduction: The resulting intermediate, a ketone, is then reduced to the desired hydroxyl group using a reducing agent such as sodium borohydride (B1222165) in a protic solvent like methanol.
The final product would be a mixture of diastereomers, which could potentially be separated by chromatography.
Caption: Hypothetical two-step synthesis of the target compound.
Spectroscopic Analysis
The structure of a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone could be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the methoxy group protons, signals for the protons on the furanone ring, and signals for the methine and hydroxyl protons of the hydroxymethyl substituent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the furanone ring, carbons of the double bond in the ring, the methoxy carbon, and the carbons of the 2-chlorophenyl ring and the hydroxymethyl side chain.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretching of the lactone (around 1750-1780 cm⁻¹), a broad band for the O-H stretching of the hydroxyl group (around 3200-3500 cm⁻¹), and bands corresponding to C=C and C-O stretching.
-
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information, such as the loss of water or the chlorophenyl group.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for the target compound, the activities of related furanone derivatives can provide insights into its potential therapeutic applications. Many furanone-containing compounds exhibit significant biological effects. For instance, some halogenated furanones are known to be mutagenic, while others have shown cytotoxic activity against cancer cell lines.
The presence of the 2-chlorophenyl group may enhance lipophilicity, potentially facilitating cell membrane permeability. The hydroxymethyl group can participate in hydrogen bonding, which could be important for binding to biological targets such as enzymes or receptors.
A potential mechanism of action for a bioactive furanone derivative could involve the inhibition of a key cellular signaling pathway. For example, it might inhibit a protein kinase involved in cell proliferation or survival.
Caption: Potential inhibition of a protein kinase signaling pathway.
Conclusion
a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone is a novel compound with predicted chemical and biological properties that warrant further investigation. This guide provides a foundational understanding based on the chemistry of related furanone derivatives. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the predicted spectroscopic data will be crucial for its characterization. Future experimental studies are essential to validate these predictions and to explore the full potential of this compound in medicinal chemistry and drug discovery.
References
The Discovery and Synthesis of (+)-Losigamone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Losigamone, the more pharmacologically active S-enantiomer of the racemic drug Losigamone (B1675148), has been a subject of interest in the field of neurology for its potential as an anticonvulsant. This technical guide provides an in-depth overview of the discovery, mechanism of action, and critically, the synthetic pathways toward this compound. While a direct enantioselective synthesis for this compound is not extensively detailed in publicly available literature, this paper outlines a plausible synthetic strategy based on established methodologies for analogous chiral butenolides and the known process of chiral resolution of the racemic mixture. This document is intended to serve as a comprehensive resource, consolidating available data on its biological activity and providing detailed hypothetical experimental protocols and visualizations to guide further research and development.
Discovery and Pharmacological Profile
Losigamone, chemically known as (±)-5(R,S),α(S,R)-5-((2-chlorophenyl)hydroxymethyl)-4-methoxy(5H)-furanone, emerged from the pharmacological screening of analogues and derivatives of naturally occurring five and six-membered lactones found in various Piper species.[1] It was developed by Dr. Willmar Schwabe GmbH & Co. as a potential treatment for epilepsy.[2]
Losigamone is a racemic mixture of two enantiomers: Sthis compound (designated AO-242) and R(-)-losigamone (designated AO-294).[1] Studies have demonstrated that the S(+)-enantiomer is the more potent of the two.[1] The mechanism of action for Losigamone is not fully elucidated but is believed to involve the potentiation of GABA-dependent chloride influx without directly binding to GABA-associated receptors.[3] Additionally, Sthis compound has been shown to reduce the release of the excitatory amino acids glutamate (B1630785) and aspartate.[1]
Clinical trials have investigated Losigamone as an add-on therapy for patients with partial seizures, demonstrating its efficacy and tolerability.[3]
Biological Activity Data
The differential effects of the Losigamone enantiomers have been characterized in various preclinical models. Sthis compound demonstrates significantly greater activity in reducing excitatory neurotransmitter release compared to its R(-) counterpart.
| Compound | Assay | Concentration (μM) | Effect | Reference |
| Sthis compound | Potassium-stimulated glutamate release | 100 | Significant reduction | [1] |
| Sthis compound | Potassium-stimulated aspartate release | 100 | Significant reduction | [1] |
| Sthis compound | Veratridine-induced glutamate release | 100 | Significant reduction | [1] |
| Sthis compound | Veratridine-induced aspartate release | 100 | Significant reduction | [1] |
| R(-)-Losigamone | Potassium-stimulated glutamate/aspartate release | 100-400 | No effect | [1] |
| R(-)-Losigamone | Veratridine-induced glutamate/aspartate release | 100-400 | No effect | [1] |
| Sthis compound | Spontaneous depolarizations in cortical wedges | 50-200 | Significant reduction | [1] |
| R(-)-Losigamone | Spontaneous depolarizations in cortical wedges | 200-800 | Significant effect at higher concentrations | [1] |
Synthesis of this compound
Proposed Enantioselective Synthesis Pathway
A potential strategy for the enantioselective synthesis of this compound could involve the acid-catalyzed reaction of a suitable precursor with a chiral auxiliary, such as l-menthol (B7771125) or l-borneol, to form a mixture of diastereomers. These diastereomers can then be separated, and subsequent reactions can be performed to yield the desired enantiomerically pure product.
The following diagram illustrates a conceptual workflow for such a synthesis.
Caption: Proposed workflow for the enantioselective synthesis of this compound.
Method of Chiral Resolution
A documented method for obtaining the individual enantiomers of Losigamone is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique separates the enantiomers based on their differential interactions with a chiral stationary phase.
This protocol is based on the published method for the analysis of Losigamone enantiomers in human plasma.[4]
Objective: To separate the racemic mixture of Losigamone into its S(+) and R(-) enantiomers.
Materials:
-
Racemic Losigamone
-
HPLC grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., a cellulose-based chiral stationary phase)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a known quantity of racemic Losigamone in a suitable solvent to prepare a stock solution. Further dilute as necessary for HPLC analysis.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC grade solvents in a predetermined ratio (e.g., hexane:ethanol with a small percentage of trifluoroacetic acid). The exact composition may require optimization based on the specific chiral column used.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Set the UV detector to a wavelength appropriate for the detection of Losigamone (e.g., 220 nm).
-
-
Injection and Separation:
-
Inject a defined volume of the prepared Losigamone sample onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution and separation of both enantiomers.
-
-
Fraction Collection: Collect the eluent corresponding to each separated enantiomer peak in separate vials.
-
Analysis and Confirmation:
-
Analyze the collected fractions to confirm their enantiomeric purity using the same HPLC method.
-
The identity of the (+)-enantiomer can be confirmed by polarimetry or by comparison to a reference standard if available.
-
Caption: Workflow for the chiral resolution of Losigamone via HPLC.
Putative Signaling Pathway
The anticonvulsant effect of this compound is believed to be mediated through its interaction with neuronal signaling pathways, primarily involving GABAergic and glutamatergic systems.
Caption: Putative signaling pathway of this compound's anticonvulsant action.
Conclusion
This compound represents a promising candidate for anticonvulsant therapy, with a distinct pharmacological profile centered on the modulation of inhibitory and excitatory neurotransmission. While a scalable, direct enantioselective synthesis remains a key area for further research, the established method of chiral resolution provides a viable, albeit less efficient, route to obtaining the pure, more active S-enantiomer. The information and proposed methodologies presented in this whitepaper aim to provide a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this compound. Further investigation into asymmetric synthesis strategies will be crucial for the cost-effective production of this potentially valuable therapeutic agent.
References
- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losigamone - AdisInsight [adisinsight.springer.com]
- 3. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral high-performance liquid chromatographic analysis of enantiomers of losigamone, a new candidate antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Losigamone and its Enantiomers: S(+)-losigamone and R(-)-losigamone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Losigamone, a novel anticonvulsant, has demonstrated a unique profile in the management of partial and secondary generalized seizures. As a racemic mixture of two threo-enantiomers, Sthis compound (AO-242) and R(-)-losigamone (AO-294), its pharmacological activity is a composite of the distinct properties of each stereoisomer.[1] This technical guide provides a comprehensive overview of the enantiomers of losigamone (B1675148), focusing on their differential anticonvulsant activities, mechanisms of action, and available quantitative data from pivotal preclinical studies. Detailed experimental methodologies are provided for key assays, and signaling pathways are visually represented to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a critical resource for researchers and professionals engaged in the development of antiepileptic drugs.
Introduction
Losigamone, chemically known as (±)-5(R,S),α(S,R)-5-((2-chlorophenyl)hydroxyl-methyl)-4-methoxy(5H)-furanone, emerged from the screening of natural lactone analogues and derivatives.[1] While the racemic mixture has undergone clinical evaluation, research has revealed that the anticonvulsant properties are not equally distributed between its enantiomers.[1][2] The S(+) enantiomer, in particular, appears to be the more pharmacologically active constituent, exhibiting a broader and more potent range of effects in preclinical models of epilepsy.[1][3] Understanding the distinct contributions of Sthis compound and R(-)-losigamone is crucial for optimizing therapeutic strategies and for the potential development of a stereochemically pure agent with an improved efficacy and safety profile.
Comparative Pharmacodynamics and Efficacy
Preclinical studies have systematically dissected the anticonvulsant effects of the individual enantiomers, revealing significant differences in their potency and mechanisms. The S(+) enantiomer consistently demonstrates greater efficacy across various in vitro and in vivo models.
In Vitro Studies
-
Inhibition of Excitatory Amino Acid Release: Sthis compound has been shown to significantly reduce the potassium- and veratridine-elicited release of the excitatory neurotransmitters glutamate (B1630785) and aspartate from mouse cortical slices.[1][2] In contrast, R(-)-losigamone showed no effect on this release at concentrations up to 400 μM.[1][2] This suggests a primary role for the S(+) enantiomer in modulating excitatory neurotransmission.
-
Reduction of Spontaneous Depolarizations: In the cortical wedge preparation from DBA/2 mice, a model that exhibits spontaneous depolarizations in magnesium-free artificial cerebrospinal fluid (aCSF), both enantiomers showed activity, but with a marked difference in potency. Sthis compound significantly reduced these depolarizations at concentrations of 50–200 μM, whereas R(-)-losigamone required much higher concentrations of 200–800 μM to achieve a significant effect.[1][2]
-
GABAergic Modulation: Both enantiomers have been reported to possess GABA-potentiating properties.[1] However, some reports suggest the R(-) enantiomer may be more potent in this regard.[1] Despite this, the overall anticonvulsant profile appears to be dominated by the actions of the S(+) enantiomer.[1] Losigamone and its isomers have been shown to stimulate 36Cl influx into spinal cord neurons, an effect that is sensitive to GABA antagonists, suggesting an interaction with the GABA-A receptor complex at a site distinct from the GABA, benzodiazepine, or picrotoxin (B1677862) binding sites.[4]
In Vivo Studies
-
Audiogenic Seizures: In the DBA/2 mouse model of audiogenic seizures, Sthis compound demonstrated a dose-dependent inhibition of clonic/tonic convulsions, with 91% of mice protected at a dose of 20 mg/kg (i.p.).[1][2] Conversely, R(-)-losigamone offered no protection at the same dose.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the activity of Sthis compound and R(-)-losigamone.
Table 1: Effect of Losigamone Enantiomers on Excitatory Amino Acid Release from Mouse Cortical Slices
| Enantiomer | Concentration (μM) | Effect on Potassium-Stimulated Glutamate/Aspartate Release | Effect on Veratridine-Stimulated Glutamate/Aspartate Release |
| Sthis compound | 100 | Significant reduction[1][2] | Significant reduction[1][2] |
| 200 | Significant reduction[1][2] | Significant reduction[1][2] | |
| R(-)-losigamone | up to 400 | No effect[1][2] | No effect[1][2] |
Table 2: Effect of Losigamone Enantiomers on Spontaneous Depolarizations in Mouse Cortical Wedges
| Enantiomer | Effective Concentration Range (μM) |
| Sthis compound | 50 - 200[1][2] |
| R(-)-losigamone | 200 - 800[1][2] |
Table 3: In Vivo Efficacy of Losigamone Enantiomers Against Audiogenic Seizures in DBA/2 Mice
| Enantiomer | Dose (mg/kg, i.p.) | Protection Against Clonic/Tonic Convulsions |
| Sthis compound | 5 | Dose-dependent inhibition[1][2] |
| 10 | Dose-dependent inhibition[1][2] | |
| 20 | 91% protection[1][2] | |
| R(-)-losigamone | 20 | No protection[1][2] |
Proposed Mechanisms of Action
The differential activities of the losigamone enantiomers point towards distinct, yet potentially overlapping, mechanisms of action that contribute to the overall anticonvulsant effect of the racemate.
Sthis compound: A Multi-faceted Anticonvulsant Profile
The primary mechanism of action for Sthis compound appears to be the modulation of excitatory neurotransmission.[1] This is supported by its ability to inhibit the release of glutamate and aspartate.[1][2] The reduction of veratridine-stimulated release suggests a potential interaction with voltage-gated sodium channels, as veratridine (B1662332) prevents their inactivation.[1] Furthermore, its effectiveness in blocking spontaneous depolarizations in magnesium-free aCSF, a model of NMDA receptor-mediated hyperexcitability, points towards an antagonistic effect at the NM-methyl-D-aspartate (NMDA) receptor.[1] Racemic losigamone has also been shown to reduce NMDA-induced depolarizations.[5][6] In addition to these effects on excitatory systems, Sthis compound also possesses GABA-potentiating properties.[1]
R(-)-losigamone: A More Focused GABAergic Effect
The pharmacological activity of R(-)-losigamone appears to be more restricted, primarily centered on the potentiation of GABAergic neurotransmission.[1] While it does show some effect on spontaneous depolarizations at higher concentrations, it lacks the prominent inhibitory action on excitatory amino acid release seen with the S(+) enantiomer.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed dual mechanism of Sthis compound.
Caption: Workflow for neurotransmitter release study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of losigamone enantiomers.
Amino Acid Release from Cortical Slices
-
Objective: To determine the effect of S(+)- and R(-)-losigamone on the release of endogenous glutamate and aspartate from mouse cortical slices.
-
Materials:
-
BALB/c mice
-
Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): NaCl 124, KCl 5, NaH2PO4 1.25, CaCl2 2, MgSO4 2, NaHCO3 26, D-glucose 10, pH 7.4.
-
High potassium aCSF (60 mM KCl, with adjusted NaCl to maintain osmolarity).
-
Veratridine solution (20 μM in aCSF).
-
Sthis compound and R(-)-losigamone dissolved in DMSO and diluted in aCSF.
-
HPLC system for amino acid analysis.
-
-
Procedure:
-
Cortical slices are prepared from BALB/c mice.
-
Slices are equilibrated in aCSF.
-
A first pulse of stimulation is applied using either high potassium aCSF or veratridine-containing aCSF.
-
The superfusate is collected to measure basal and stimulated amino acid release.
-
The slices are washed with standard aCSF.
-
The slices are then incubated with the desired concentration of either Sthis compound or R(-)-losigamone.
-
A second pulse of stimulation is applied in the presence of the drug.
-
The superfusate is collected.
-
The concentration of glutamate and aspartate in the collected samples is determined by HPLC.
-
The effect of the drug is calculated by comparing the amino acid release in the second pulse to the first pulse.
-
Spontaneous Depolarizations in Cortical Wedges
-
Objective: To assess the effect of S(+)- and R(-)-losigamone on spontaneous epileptiform activity in vitro.
-
Materials:
-
DBA/2 mice
-
Magnesium-free aCSF.
-
Sthis compound and R(-)-losigamone solutions.
-
Extracellular recording setup.
-
-
Procedure:
-
Cortical wedges are prepared from DBA/2 mice.
-
The wedges are perfused with magnesium-free aCSF to induce spontaneous depolarizations.
-
Once a stable baseline of spontaneous activity is established, the perfusion is switched to magnesium-free aCSF containing the desired concentration of Sthis compound or R(-)-losigamone.
-
The frequency and amplitude of spontaneous depolarizations are recorded before, during, and after drug application.
-
The effect of the drug is quantified by comparing the activity during drug perfusion to the baseline.
-
Audiogenic Seizures in DBA/2 Mice
-
Objective: To evaluate the in vivo anticonvulsant efficacy of S(+)- and R(-)-losigamone.
-
Materials:
-
DBA/2 mice
-
Sthis compound and R(-)-losigamone dissolved in 0.5% DMSO in sterile saline.
-
Sound-proof chamber with a sound source capable of producing a seizure-inducing stimulus.
-
-
Procedure:
-
Mice are administered Sthis compound, R(-)-losigamone, or vehicle (0.5% DMSO in saline) via intraperitoneal (i.p.) injection.
-
One hour after injection, individual mice are placed in the sound-proof chamber.
-
An audiogenic stimulus is presented, and the mice are observed for the occurrence of clonic and tonic convulsions.
-
The percentage of mice protected from seizures in each treatment group is calculated and compared to the vehicle control group.
-
Metabolism
The metabolism of losigamone is stereoselective.[7] In human liver microsomes, five metabolites have been identified. The major metabolite from (+)-LSG is M1, while (-)-LSG primarily produces metabolites M3, M4, and M5.[7] Cytochrome P450 2A6 appears to be the main enzyme responsible for the metabolism of losigamone enantiomers.[3][7]
Clinical Significance and Future Directions
The distinct pharmacological profiles of Sthis compound and R(-)-losigamone have significant implications for clinical development. The superior and broader anticonvulsant activity of Sthis compound suggests that the development of this single enantiomer could offer a more potent and potentially better-tolerated therapeutic agent compared to the racemic mixture.[1][2] Its combined action on both excitatory and inhibitory neurotransmitter systems presents a promising strategy for the treatment of epilepsy.[1] Further research is warranted to fully elucidate the molecular targets of each enantiomer and to explore the full therapeutic potential of Sthis compound in clinical settings.
Conclusion
The enantiomers of losigamone exhibit marked differences in their anticonvulsant properties. Sthis compound is the more active enantiomer, demonstrating potent effects on the inhibition of excitatory amino acid release and the suppression of seizure activity in preclinical models. Its mechanism of action appears to involve the modulation of voltage-gated sodium channels and NMDA receptors, in addition to potentiating GABAergic inhibition. R(-)-losigamone's activity is more narrowly focused on the GABAergic system. This detailed understanding of the stereospecific pharmacology of losigamone provides a solid foundation for the rational design and development of next-generation antiepileptic drugs.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development status of losigamone may have changed; it has been reported as discontinued (B1498344) for partial epilepsies.[8]
References
- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Losigamone - AdisInsight [adisinsight.springer.com]
The Pharmacological Profile of (+)-Losigamone and its Stereoisomers: An In-depth Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Losigamone (B1675148), a novel anticonvulsant drug candidate, has been investigated for its potential in the treatment of epilepsy, particularly for partial seizures.[1] As a racemic mixture, losigamone is composed of two stereoisomers: (+)-Losigamone (also referred to as Sthis compound or AO-242) and (-)-Losigamone (R(-)-losigamone or AO-294).[2][3] Emerging research has revealed a distinct pharmacological profile for each enantiomer, highlighting the importance of stereochemistry in its therapeutic action and metabolic fate. This technical guide provides a detailed examination of the pharmacological properties of this compound and its stereoisomers, summarizing key quantitative data, outlining experimental protocols, and visualizing proposed mechanisms of action.
Mechanism of Action
The precise mechanism of action of losigamone is not yet fully elucidated; however, research points towards a multi-faceted interaction with neuronal signaling pathways, primarily involving the modulation of GABAergic and glutamatergic systems, as well as effects on ion channels.[4][5]
Modulation of GABAergic Neurotransmission
Losigamone and its stereoisomers appear to enhance γ-aminobutyric acid (GABA)-mediated inhibition.[2] Studies have shown that losigamone potentiates GABA-induced chloride influx in spinal cord neuron cultures.[6][7] This potentiation occurs without direct binding to GABA, benzodiazepine (B76468), or picrotoxin (B1677862) receptor sites on the GABA-A receptor complex, suggesting an allosteric modulatory effect at a distinct site.[5][6] Both enantiomers have been shown to stimulate chloride influx, with some evidence suggesting the R(-)-enantiomer may be more potent in this regard.[2][6]
Modulation of Glutamatergic Neurotransmission
A significant component of losigamone's anticonvulsant activity, particularly attributed to the (+)-enantiomer, involves the attenuation of excitatory neurotransmission mediated by glutamate (B1630785).[2] this compound has been shown to reduce the release of the excitatory amino acids glutamate and aspartate.[2] This effect is thought to be mediated, at least in part, through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[2][8] Studies have demonstrated that losigamone, and specifically this compound, inhibits NMDA-induced depolarizations in cortical neurons.[8][9]
Effects on Ion Channels
Beyond its influence on neurotransmitter systems, losigamone's mechanism may also involve direct effects on voltage-gated ion channels. It has been proposed that losigamone may decrease persistent sodium channel currents and activate potassium channels, both of which would contribute to a reduction in neuronal excitability.[4][5] The blockade of sodium channels may be involved in the reduced release of excitatory amino acids.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the efficacy and activity of racemic losigamone and its stereoisomers from clinical and preclinical studies.
Table 1: Clinical Efficacy of Racemic Losigamone in Partial Seizures (Add-on Therapy)
| Parameter | Placebo | Losigamone (1200 mg/day) | Losigamone (1500 mg/day) | Reference |
| Median Reduction in Seizure Frequency | 3.3% - 6.7% | 19.7% | 25.3% | [3][10] |
| Responder Rate (≥50% reduction in seizures) | 11.8% - 14.6% | 17.2% | 29.3% | [3][10] |
| Treatment Withdrawal Rate | 4% | 11% | 16% | [3] |
| Adverse Events Reported | 58.8% | 62.1% | 76.1% | [3] |
Table 2: Preclinical Activity of this compound and (-)-Losigamone
| Experimental Model | Parameter | This compound | (-)-Losigamone | Reference |
| Audiogenic Seizures (DBA/2 mice) | % Protection from clonic/tonic convulsions (20 mg/kg, i.p.) | 91% | No protection | [2][9] |
| K⁺- and Veratridine-elicited Amino Acid Release (mouse cortical slices) | Reduction of Glutamate & Aspartate Release | Significant reduction at 100 & 200 µM | No effect up to 400 µM | [2][9] |
| Spontaneous Depolarizations (mouse cortical wedge, Mg²⁺-free ACSF) | Concentration for Significant Reduction | 50 - 200 µM | 200 - 800 µM | [2][9] |
| NMDA-induced Depolarizations (mouse cortical wedge) | Concentration for Significant Reduction | ≥ 25 µM | Not reported | [8][9] |
| AMPA-induced Depolarizations (mouse cortical wedge) | Effect | No effect | Not reported | [8][9] |
Stereoselective Metabolism
The metabolism of losigamone is stereoselective and primarily mediated by the cytochrome P450 enzyme CYP2A6.[3][11] In human liver microsomes, distinct metabolic pathways have been identified for each enantiomer. The major metabolite of this compound is M1, while (-)-Losigamone is primarily metabolized to M3, M4, and M5.[11] Interestingly, the metabolism of the (+)-enantiomer to M1 is inhibited by the presence of the (-)-enantiomer, indicating a metabolic interaction between the stereoisomers.[11]
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have shown that losigamone has linear pharmacokinetics at single doses of 100, 300, and 700 mg.[12] The time to reach maximum plasma concentration (tmax) is approximately 2.5 hours, and the elimination half-life (t1/2) is around 4 hours.[12] Repeated administration did not show significant accumulation.[12]
Experimental Protocols
Amino Acid Release from Cortical Slices
Objective: To measure the effect of losigamone and its stereoisomers on the release of endogenous amino acids (glutamate, aspartate) from brain tissue.[2]
Methodology:
-
Tissue Preparation: Cortical slices (400 µm) are prepared from BALB/c mice and transferred to a tissue bath perfused with gassed artificial cerebrospinal fluid (aCSF) at 37°C.[2]
-
Equilibration: Slices are allowed to equilibrate for 45-60 minutes.[2]
-
Stimulation: Amino acid release is stimulated by two pulses of either potassium chloride (60 mM) or veratridine (B1662332) (20 µM).[2][8]
-
Drug Application: Test compounds (losigamone enantiomers) are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the aCSF.[2]
-
Sample Collection and Analysis: Perfusate samples are collected continuously and analyzed for amino acid content using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.[2]
Spontaneous Depolarizations in Cortical Wedge Preparation
Objective: To assess the effects of losigamone and its stereoisomers on neuronal hyperexcitability.[2]
Methodology:
-
Tissue Preparation: Coronal slices (500 µm) are prepared from DBA/2 mice, and a wedge of cerebral cortex is isolated.[2]
-
Induction of Depolarizations: The cortical wedge is perfused with magnesium-free aCSF to induce spontaneous depolarizations.[2]
-
Drug Application: Losigamone enantiomers are perfused over the tissue for a defined period.[2]
-
Recording: Spontaneous depolarizations are recorded extracellularly.[2]
-
Analysis: The frequency of depolarizations before, during, and after drug application is counted and compared.[2]
Audiogenic Seizures in DBA/2 Mice
Objective: To evaluate the in vivo anticonvulsant activity of losigamone enantiomers in a genetic model of epilepsy.[2]
Methodology:
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[2]
-
Drug Administration: Mice are administered this compound, (-)-losigamone, or vehicle via intraperitoneal (i.p.) injection.[2]
-
Seizure Induction: At a specific time point after drug administration, mice are exposed to a high-intensity auditory stimulus (e.g., 120 dB).[13]
-
Observation: The occurrence of clonic and tonic convulsions is observed and scored.[2]
-
Analysis: The percentage of mice protected from seizures in each treatment group is calculated and compared using statistical tests such as the Chi-square test.[2]
Conclusion
The pharmacological profile of losigamone is complex, with its anticonvulsant effects likely arising from a combination of mechanisms including the potentiation of GABAergic inhibition, attenuation of glutamatergic excitation, and modulation of ion channel activity. Crucially, the pharmacological actions of losigamone are stereoselective. The (+)-enantiomer is a more potent inhibitor of excitatory amino acid release and demonstrates greater efficacy in in vivo models of seizures, suggesting it may be the primary contributor to the anticonvulsant effects of the racemic mixture. In contrast, both enantiomers appear to modulate GABAergic transmission. The metabolism of losigamone is also stereoselective, a factor with important implications for its pharmacokinetic profile. This detailed understanding of the distinct properties of this compound and its stereoisomers is critical for guiding future research and development efforts in the pursuit of more effective and targeted antiepileptic therapies.
References
- 1. Losigamone - Wikipedia [en.wikipedia.org]
- 2. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Audiogenic seizures in DBA/2 mice discriminate sensitively between low efficacy benzodiazepine receptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of (+)-Losigamone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Losigamone, the S(+) enantiomer of Losigamone (B1675148), has demonstrated significant anticonvulsant properties in a range of preclinical models. As a novel antiepileptic drug candidate, understanding its efficacy profile, mechanism of action, and experimental basis is critical for further development. This document provides an in-depth overview of the preclinical studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
Introduction
Losigamone is a β-methoxy-butenolide that exists as a racemic mixture of two enantiomers.[1][2] Preclinical investigations have revealed that the pharmacological activity of the two enantiomers is not identical, with the S(+)-enantiomer, also known as this compound, appearing to be the more potent form.[1][3][4] This guide focuses on the preclinical data supporting the efficacy of this compound as a potential treatment for epilepsy.
In Vivo Efficacy
This compound has been evaluated in several rodent models of seizures, demonstrating dose-dependent anticonvulsant effects. The primary models used are the maximal electroshock (MES)-induced seizure model and the pentetrazole (PTZ)-induced clonic convulsion model.[1][2] Additionally, its efficacy has been confirmed in a genetic model of epilepsy using DBA/2 mice susceptible to audiogenic seizures.[3][4]
Data Presentation: In Vivo Anticonvulsant Activity
| Animal Model | Species | Route of Administration | Endpoint | This compound ED₅₀ (mg/kg) | Racemic Losigamone ED₅₀ (mg/kg) | (-)-Losigamone ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mice | i.p. | Inhibition of tonic convulsions | Not explicitly stated, but implied to be more potent than racemate | Not explicitly stated | Not explicitly stated | [1] |
| Pentetrazole (PTZ) | Mice | i.p. | Inhibition of clonic convulsions | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Audiogenic Seizures | DBA/2 Mice | i.p. | Inhibition of clonic/tonic convulsions | <20 (91% protection at 20 mg/kg) | Not Tested | No protection at 20 mg/kg | [3][4] |
Experimental Protocols: In Vivo Models
Maximal Electroshock (MES)-Induced Seizures in Rodents:
-
Animals: Male rodents (mice or rats).
-
Drug Administration: this compound administered via intraperitoneal (i.p.) injection at various doses.
-
Procedure: A set time after drug administration, corneal electrodes are used to deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) to induce a tonic-clonic seizure.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentetrazole (PTZ)-Induced Clonic Convulsions in Mice:
-
Animals: Male mice.
-
Drug Administration: this compound administered i.p. at various doses.
-
Procedure: A set time after drug administration, a subcutaneous or intraperitoneal injection of pentetrazole (a GABA-A receptor antagonist) is administered to induce clonic seizures.
-
Endpoint: The presence or absence of clonic seizures (typically defined as clonus of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds) is observed for a set period (e.g., 30 minutes).
-
Data Analysis: The ED₅₀ for preventing clonic convulsions is determined.
Audiogenic Seizures in DBA/2 Mice:
-
Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures.
-
Drug Administration: this compound is administered i.p. at doses of 5, 10, and 20 mg/kg.[3][4]
-
Procedure: At a specified time after drug administration, mice are exposed to a high-intensity auditory stimulus (e.g., a bell or buzzer) for a set duration to induce seizures.
-
Endpoint: The occurrence of clonic and/or tonic convulsions is recorded.[3][4]
-
Data Analysis: The percentage of mice protected from seizures at each dose is calculated.[3][4]
In Vitro Efficacy
In vitro studies have provided insights into the potential mechanisms underlying the anticonvulsant activity of this compound. These studies have primarily utilized brain slice preparations to investigate its effects on neuronal excitability and neurotransmitter release.
Data Presentation: In Vitro Activity
| Preparation | Model | Effect of this compound | Concentration Range | (-)-Losigamone Effect | Reference |
| Mouse Cortical Slices | Potassium- and Veratridine-elicited amino acid release | Significantly reduced release of glutamate (B1630785) and aspartate | 100 and 200 µM | No effect up to 400 µM | [3][4] |
| DBA/2 Mouse Cortical Wedge | Spontaneous depolarizations in magnesium-free medium | Significantly reduced depolarizations | 50-200 µM | Significant effect at 200-800 µM | [3][4] |
| Rat Hippocampal Slices | Picrotoxin (B1677862) model in CA1 and CA3 | Exerts anticonvulsant activity | Not specified | Not specified | [1][2] |
| Rat Hippocampal Slices | Low Ca²⁺ model in CA1 | Exerts anticonvulsant activity | Not specified | Not specified | [1][2] |
| Rat Entorhinal Cortex and Hippocampus | Low Mg²⁺ model | Exerts anticonvulsant activity | Not specified | Not specified | [1][2] |
Experimental Protocols: In Vitro Models
Amino Acid Release from Mouse Cortical Slices:
-
Preparation: Cortical slices are prepared from BALB/c mice.[3]
-
Procedure: Slices are incubated in artificial cerebrospinal fluid (aCSF) and then stimulated to release neurotransmitters using either high potassium concentration or veratridine (B1662332) (a sodium channel activator).[3][4]
-
Drug Application: this compound is added to the perfusion medium at various concentrations.
-
Endpoint: The amount of glutamate and aspartate released into the medium is measured, typically using high-performance liquid chromatography (HPLC).
-
Data Analysis: The reduction in stimulated amino acid release by this compound is quantified and compared to control conditions.
Spontaneous Depolarizations in DBA/2 Mouse Cortical Wedge:
-
Preparation: Cortical wedge preparations are obtained from DBA/2 mice.[3]
-
Procedure: The cortical wedges are perfused with aCSF that is free of magnesium ions. This induces spontaneous depolarizations, which are a form of epileptiform activity.
-
Drug Application: this compound is applied via the perfusion medium at different concentrations.[3][4]
-
Endpoint: Extracellular field potentials are recorded to measure the frequency and amplitude of the spontaneous depolarizations.
-
Data Analysis: The percentage reduction in the frequency or amplitude of depolarizations is calculated at each drug concentration.
Proposed Mechanism of Action
The exact mechanism of action of Losigamone is not fully elucidated, but preclinical evidence suggests it may involve the modulation of excitatory and inhibitory neurotransmission.[3][5] this compound, in particular, appears to act on processes related to excitatory amino acids.[3][4]
Key findings on the mechanism of action include:
-
Reduction of Excitatory Amino Acid Release: this compound significantly reduces the release of glutamate and aspartate, which are major excitatory neurotransmitters.[3][4]
-
Modulation of Neuronal Excitability: It reduces spontaneous neuronal depolarizations in vitro.[3][4]
-
Interaction with GABAergic Systems: While the data is somewhat inconsistent, some studies suggest that Losigamone may potentiate GABA-induced chloride influx, which would enhance inhibitory neurotransmission.[5][6] However, it does not appear to bind directly to GABA, benzodiazepine, or picrotoxin receptors.[5][6]
-
Potassium Channel Activation: Another proposed mechanism is the activation of potassium channels, which would lead to hyperpolarization of the neuronal membrane and reduced excitability.[6]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanisms of this compound action on neurotransmission.
Experimental Workflow for In Vitro Amino Acid Release Assay
Caption: Experimental workflow for the in vitro amino acid release assay.
Conclusion
The preclinical data strongly support the anticonvulsant efficacy of this compound. Its activity in both electrically and chemically induced seizure models, as well as in a genetic model of epilepsy, suggests a broad spectrum of potential clinical utility. The in vitro findings point towards a mechanism of action involving the modulation of excitatory amino acid neurotransmission. Further investigation is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications for the treatment of epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of (+)-Losigamone on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Losigamone, the S(+)-enantiomer of the novel anticonvulsant Losigamone (B1675148), modulates neuronal excitability through a multi-target mechanism. This technical guide provides an in-depth analysis of its core effects on ion channels and neurotransmitter systems. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of the key signaling pathways and experimental workflows to offer a clear understanding of its mechanism of action. Evidence suggests that this compound primarily reduces neuronal hyperexcitability by inhibiting persistent sodium currents and decreasing the release of the excitatory amino acids glutamate (B1630785) and aspartate. Furthermore, it exhibits modulatory effects on the GABAergic system, contributing to its overall anticonvulsant profile. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antiepileptic drugs.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. The development of effective antiepileptic drugs (AEDs) with favorable side-effect profiles remains a critical area of research. Losigamone is a novel anticonvulsant that has shown promise in clinical trials for partial and secondarily generalized seizures.[1] It is a racemic mixture of S(+)- and R(-)-enantiomers.[1] Preclinical studies have indicated that the S(+)-enantiomer, this compound, is the more pharmacologically active component, exhibiting a distinct profile in modulating neuronal excitability.[1][2] This guide focuses on the technical aspects of this compound's mechanism of action, providing a detailed overview for the scientific community.
Core Mechanisms of Action
This compound exerts its effects on neuronal excitability through three primary mechanisms:
-
Inhibition of Voltage-Gated Sodium Channels: Specifically, it targets the persistent sodium current (INaP), which plays a crucial role in setting the threshold for action potential firing and promoting repetitive firing.[3][4]
-
Modulation of Glutamatergic Neurotransmission: It reduces the release of the excitatory amino acids glutamate and aspartate, thereby dampening excitatory synaptic transmission.[1][5][6]
-
Enhancement of GABAergic Neurotransmission: It potentiates GABAA receptor-mediated chloride influx, increasing inhibitory tone in the central nervous system.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its racemic form.
Table 1: Effect of this compound on Excitatory Amino Acid Release
| Preparation | Stimulus | This compound Concentration (µM) | % Reduction in Aspartate Release (Mean ± SEM) | % Reduction in Glutamate Release (Mean ± SEM) | Reference |
| Mouse Cortical Slices | Potassium (60 mM) | 100 | Significant Reduction (P<0.05) | Significant Reduction (P<0.01) | [1] |
| 200 | Significant Reduction (P<0.01) | Significant Reduction (P<0.01) | [1] | ||
| Veratridine (B1662332) (20 µM) | 100 | Significant Reduction | Significant Reduction | [1] | |
| 200 | Significant Reduction | Significant Reduction | [1] |
Table 2: Effect of this compound on Spontaneous Depolarizations in Mouse Cortical Wedges
| Condition | This compound Concentration (µM) | Effect | Reference |
| Magnesium-free aCSF | 50-200 | Significant reduction in spontaneous depolarizations | [1] |
Table 3: Effect of Losigamone on Persistent Sodium Current (INaP) in Rat Hippocampal Neurons
| Preparation | Losigamone Concentration (µM) | Effect on INaP | Reference |
| Cultured Neurons & Brain Slices | 100-200 | Reversible decrease in amplitude | [3] |
Table 4: Effect of Losigamone on GABA-Mediated 36Cl- Influx in Rat Spinal Cord Neurons
| Condition | Losigamone Concentration (M) | Effect | Reference |
| Absence of exogenous GABA | 10-8 - 10-5 | Stimulated 36Cl- influx | [7] |
| Suboptimal GABA (10-5 M) | 10-5 | Potentiated GABA effect | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on Neuronal Excitability
Caption: Mechanism of this compound on neuronal excitability.
Experimental Workflow for Assessing Amino Acid Release
Caption: Workflow for neurotransmitter release assay.
Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for persistent sodium current recording.
Experimental Protocols
Preparation of Mouse Cortical Slices for Neurotransmitter Release Studies
-
Animals: BALB/c mice (21-50 days old).[5]
-
Procedure:
-
Mice are sacrificed by cervical dislocation followed by decapitation.[5]
-
The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).[5]
-
aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose.
-
Coronal slices (400 µm thick) are prepared using a vibratome.[5]
-
Cortical tissue is dissected from sub-cortical structures.[5]
-
Slices are pre-incubated in oxygenated aCSF at 37°C for 30 minutes, followed by maintenance at room temperature.
-
Measurement of Amino Acid Release
-
Method: Slices are placed in a perfusion chamber and superfused with oxygenated aCSF at a rate of 1 ml/min.
-
Stimulation:
-
Two pulses (S1 and S2) of high potassium (60 mM K+) or veratridine (20 µM) are applied for a short duration to induce depolarization and neurotransmitter release.[6]
-
This compound is added to the perfusion medium before the second stimulus (S2).
-
-
Sample Collection: Perfusate samples are collected before, during, and after each stimulus.
-
Analysis:
-
Amino acids in the perfusate are derivatized with o-phthaldialdehyde (OPA).
-
Quantification of aspartate and glutamate is performed using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Whole-Cell Patch-Clamp Recordings of Persistent Sodium Current (INaP)
-
Preparation: Hippocampal neurons from rat brain slices or primary cultures.[3]
-
Recording Pipettes: Filled with a solution containing (in mM): 140 Cs-gluconate or CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, adjusted to pH 7.3 with CsOH.
-
External Solution: aCSF containing blockers of K+ channels (e.g., 5 mM tetraethylammonium-Cl) and Ca2+ channels (e.g., 0.2 mM CdCl2).[3]
-
Voltage-Clamp Protocol:
-
Neurons are voltage-clamped at a holding potential of -70 mV.[3]
-
Slow depolarizing voltage ramps (e.g., from -70 mV to 0 mV over 1 second) are applied to elicit INaP.[3]
-
Losigamone (100-200 µM) is applied via bath perfusion.[3]
-
The amplitude of INaP is measured before, during, and after drug application.
-
36Chloride Influx Assay
-
Preparation: Primary cultures of rat spinal cord neurons.[7]
-
Procedure:
-
Neurons are incubated in a buffer solution.
-
The assay is initiated by adding 36Cl- along with either buffer (control), GABA, Losigamone, or a combination of GABA and Losigamone.
-
After a short incubation period, the influx is terminated by washing with ice-cold buffer.
-
The amount of intracellular 36Cl- is determined by scintillation counting.
-
To confirm GABAA receptor mediation, the experiment is repeated in the presence of antagonists such as bicuculline (B1666979) or picrotoxin.[7]
-
In Vivo Audiogenic Seizure Model
-
Animals: Genetically epilepsy-prone DBA/2 mice.[1]
-
Procedure:
-
Mice are placed in an enclosed chamber.
-
An auditory stimulus (e.g., a loud bell, ~100 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The occurrence and severity of seizures (wild running, clonic convulsions, tonic-clonic convulsions) are observed and scored.
-
This compound is administered intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) prior to the auditory stimulus to assess its protective effect.[1]
-
Discussion and Future Directions
The data presented in this guide demonstrate that this compound reduces neuronal excitability through a combination of effects on voltage-gated sodium channels, and both excitatory and inhibitory neurotransmitter systems. The inhibition of the persistent sodium current is a key mechanism, as this current is known to contribute to the generation of seizure activity.[3][4] The reduction in glutamate release further dampens hyperexcitability, a hallmark of epilepsy.[1][5][6] The potentiation of GABAergic inhibition provides an additional layer of anticonvulsant activity.[7]
Future research should focus on elucidating the precise binding site of this compound on the persistent sodium channel and the GABAA receptor complex. Further studies are also warranted to investigate the effects of this compound in other in vivo models of epilepsy and to explore its potential therapeutic utility in different seizure types. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to build upon the current understanding of this promising anticonvulsant compound.
Conclusion
This compound is a potent modulator of neuronal excitability with a multifaceted mechanism of action. Its ability to inhibit persistent sodium currents, reduce excitatory neurotransmitter release, and enhance GABAergic inhibition collectively contributes to its robust anticonvulsant effects observed in preclinical models. This technical guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies related to the study of this compound, offering a solid foundation for future research and development in the field of epilepsy therapeutics.
References
- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 2. Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o ‐Phthaldialdehyde‐Mercaptoethanol Derivatization | Semantic Scholar [semanticscholar.org]
- 3. precisionary.com [precisionary.com]
- 4. researchgate.net [researchgate.net]
- 5. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
An In-depth Technical Guide to the Molecular Targets of (+)-Losigamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Losigamone, the S-enantiomer of Losigamone (B1675148) (also known as AO-242), is a novel anticonvulsant agent that has demonstrated efficacy in models of partial and secondarily generalized seizures.[1] While its clinical development was discontinued, the unique pharmacological profile of this compound continues to be of scientific interest. Its mechanism of action is not fully elucidated but is understood to be multifactorial, involving modulation of both inhibitory and excitatory neurotransmission. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action.
Modulation of GABA-A Receptor Function
A primary mechanism of action for this compound is the potentiation of GABAergic neurotransmission. Unlike conventional benzodiazepines or barbiturates, it does not bind to the GABA, benzodiazepine, or picrotoxin (B1677862) binding sites on the GABA-A receptor. Instead, it is proposed to act as a positive allosteric modulator at a distinct site.
Quantitative Data: GABA-A Receptor Modulation
| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |
| Primary Spinal Cord Neurons | 36Cl- Influx (in the absence of GABA) | 10-8 M - 10-5 M | Stimulated 36Cl- influx | Dimpfel et al., 1995 |
| Primary Spinal Cord Neurons | 36Cl- Influx (in the presence of 10-5 M GABA) | 10-5 M | Potentiated GABA-induced 36Cl- influx | Dimpfel et al., 1995 |
Experimental Protocol: Chloride-36 Influx Assay in Primary Spinal Cord Neurons
This protocol is based on the methodology described by Dimpfel et al. (1995) for measuring chloride influx in primary neuronal cultures.
1. Cell Culture:
-
Primary spinal cord neurons are prepared from embryonic Sprague-Dawley rats.[2]
-
Spinal cord tissue is dissected, enzymatically dissociated (e.g., with trypsin or papain), and triturated into a single-cell suspension.[2][3]
-
Cells are plated onto poly-D-lysine-coated culture dishes at a density of approximately 1.3 x 106 cells/mL.[2]
-
Cultures are maintained in a suitable neuronal culture medium (e.g., DMEM with supplements) and used for experiments after an appropriate maturation period in vitro.[2]
2. 36Cl- Influx Assay:
-
Neuronal cultures are washed with a HEPES-buffered saline solution.
-
Cells are pre-incubated with either buffer alone, GABA, this compound, or a combination of GABA and this compound for a defined period.
-
The influx experiment is initiated by adding a buffer containing 36ClCl.
-
After a short incubation period (typically 15-30 seconds), the influx is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of 36Cl- influx is calculated and compared between different experimental conditions.
Signaling Pathway: Allosteric Modulation of GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Inhibition of Persistent Sodium Current (INaP)
This compound has been shown to reduce neuronal excitability by inhibiting the persistent sodium current (INaP), a subthreshold current that contributes to action potential generation and repetitive firing.
Quantitative Data: Inhibition of INaP
| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |
| Rat Hippocampal Neurons (in slices and culture) | Persistent Na+ Current (INaP) | 100-200 µM | Decrease in INaP amplitude at depolarized potentials | Gebhardt et al., 2001[4] |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of INaP
This protocol is based on the methodology described by Gebhardt et al. (2001) for recording INaP in hippocampal neurons.[4]
1. Slice Preparation:
-
Juvenile rats (P15-P25) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Hippocampal slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in a submerged chamber with carbogenated aCSF for at least 1 hour before recording.[5]
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on visually identified pyramidal neurons in the CA1 region.
-
Pipette Solution (Intracellular): Contains (in mM): Cs-gluconate or CsF to block K+ currents, along with appropriate buffering agents (e.g., HEPES) and energy sources (e.g., ATP, GTP).
-
External Solution (aCSF): Contains blockers for K+ currents (e.g., TEA, 4-AP) and Ca2+ currents (e.g., CdCl2) to isolate Na+ currents.
-
Voltage Protocol: To measure INaP, slow depolarizing voltage ramps (e.g., from -70 mV to 0 mV) are applied. This protocol minimizes the contribution of the transient Na+ current.[4]
-
This compound is applied via bath perfusion or local pressure application.
-
The amplitude of the INaP is measured before and after drug application. Tetrodotoxin (TTX) is used at the end of the experiment to confirm the recorded current is a Na+ current.[4]
Experimental Workflow: INaP Recording
Caption: Workflow for measuring the effect of this compound on INaP.
Modulation of Excitatory Amino Acid Neurotransmission
This compound also affects excitatory neurotransmission, primarily by reducing the release of glutamate (B1630785) and aspartate and by antagonizing NMDA receptor-mediated events.
Quantitative Data: Effects on Excitatory Neurotransmission
| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |
| Mouse Cortical Wedge | Spontaneous Depolarizations (in Mg2+-free medium) | ≥ 100 µM | Significant reduction | Srinivasan et al., 1997[6] |
| Mouse Cortical Wedge | NMDA-induced Depolarizations | ≥ 25 µM | Significant reduction | Srinivasan et al., 1997[6] |
| Mouse Cortical Slices | Veratridine-stimulated Glutamate Release | ≥ 100 µM | Significant reduction | Srinivasan et al., 1997[6] |
| Mouse Cortical Slices | K+-stimulated Glutamate Release | 200 µM | Significant reduction | Srinivasan et al., 1997[6] |
| BALB/c Mouse Cortical Slices | K+-stimulated Glutamate & Aspartate Release | 100 µM & 200 µM | Significant reduction | Jones & Davies, 1999[7] |
| BALB/c Mouse Cortical Slices | Veratridine-stimulated Glutamate & Aspartate Release | 100 µM & 200 µM | Significant reduction | Jones & Davies, 1999[7] |
Experimental Protocol: Excitatory Amino Acid Release from Cortical Slices
This protocol is based on the methodology described by Srinivasan et al. (1997) for measuring neurotransmitter release.[6]
1. Slice Preparation:
-
Cortical slices (300-400 µm) are prepared from BALB/c mice.
-
Slices are maintained in carbogenated aCSF.
2. Release Assay:
-
Slices are transferred to a superfusion chamber and perfused with aCSF.
-
Baseline samples of the perfusate are collected.
-
Neurotransmitter release is stimulated by switching the perfusion medium to one containing a high concentration of potassium (e.g., 60 mM K+) or a sodium channel activator like veratridine (B1662332) (e.g., 20 µM).[6][8]
-
The experiment is repeated in the presence of various concentrations of this compound.
-
Perfusate samples are collected throughout the experiment.
3. Analysis:
-
The concentrations of glutamate and aspartate in the perfusate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
The amount of released amino acid is calculated and compared between control and drug conditions.
Signaling Pathway: Inhibition of Excitatory Neurotransmission
Caption: Proposed mechanisms for the inhibition of excitatory neurotransmission by this compound.
Other Potential Molecular Targets
The potential for this compound to interact with potassium channels has also been suggested, although this mechanism is less well-characterized compared to its effects on GABA-A receptors, sodium channels, and excitatory amino acid systems. Further research is required to fully elucidate the role of potassium channels in the pharmacological profile of this compound.
Conclusion
The anticonvulsant activity of this compound appears to stem from a multifaceted mechanism of action that favorably modulates the balance of inhibitory and excitatory neurotransmission in the central nervous system. Its primary molecular targets include:
-
GABA-A Receptors: Acts as a positive allosteric modulator to enhance inhibitory chloride currents.
-
Voltage-Gated Sodium Channels: Inhibits the persistent sodium current (INaP), thereby reducing neuronal hyperexcitability.
-
Excitatory Amino Acid Systems: Reduces the presynaptic release of glutamate and aspartate and antagonizes postsynaptic NMDA receptors.
This combination of effects at distinct molecular targets likely contributes to its broad anticonvulsant profile observed in preclinical models. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating novel anticonvulsant mechanisms and for the broader field of neuropharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the method of spinal cord neuron culture in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Primary Mixed Glial Cell Cultures from Adult Mouse Spinal Cord Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A voltage-dependent persistent sodium current in mammalian hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of felbamate on veratridine- and K(+)-stimulated release of glutamate from mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Losigamone: A Technical Overview
Disclaimer: This whitepaper summarizes the publicly available early-phase clinical trial data for the anticonvulsant drug Losigamone (B1675148). It is important to note that the majority of the clinical research was conducted on the racemic mixture, referred to as Losigamone or LSG. While preclinical evidence suggests that the (+)-enantiomer, (+)-Losigamone (also known as AO-242), is the more potent form, specific clinical trial data for this enantiomer is not available in the public domain.[1][2][3] Development of Losigamone was discontinued (B1498344) in Phase III trials.[4]
Introduction
Losigamone (AO-33) is a novel anticonvulsant agent belonging to the β-methoxy-butenolide group of compounds.[1][2] It was investigated for the treatment of partial-onset seizures.[5][6][7] This document provides a technical summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and efficacy, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The precise mechanism of action for Losigamone remains to be fully elucidated.[1][2] However, preclinical and in vitro studies suggest a novel mechanism that does not involve direct binding to GABA or benzodiazepine (B76468) receptors.[8] The proposed mechanisms include:
-
Potentiation of GABAergic Neurotransmission: Losigamone has been shown to stimulate GABA-mediated chloride influx in spinal cord neurons, an effect that is sensitive to GABA antagonists like bicuculline (B1666979) and picrotoxin.[8] This suggests an allosteric modulation of the GABA-A receptor complex at a site distinct from the GABA and benzodiazepine binding sites.[8]
-
Modulation of Ion Channels: There is also evidence suggesting a potential role for K+ channel activation.[3]
The anticonvulsant activity of the racemic mixture is believed to be predominantly due to the (+)-enantiomer (AO-242).[2]
Postulated signaling pathway for this compound's effect on GABA-A receptors.
Pharmacokinetics and Metabolism
Phase I studies in healthy male volunteers have characterized the pharmacokinetic profile of racemic Losigamone.[9]
Absorption and Distribution
Following oral administration, Losigamone is rapidly absorbed, with peak plasma concentrations (Cmax) reached approximately 2.5 hours post-dose.[3][9] The pharmacokinetics appear to be linear with single doses up to 700 mg.[9] Plasma protein binding is approximately 60%.[3]
Metabolism and Elimination
Losigamone is eliminated primarily through oxidation, with a half-life (t1/2) of about 4 hours.[3][9] The main cytochrome P450 isoenzyme responsible for its metabolism is CYP2A6.[1][2] Studies using human liver microsomes have demonstrated stereoselective metabolism of the two enantiomers.[10] The major metabolite from this compound (AO-242) is designated as M1, while the primary metabolites from (-)-Losigamone (AO-294) are M3, M4, and M5.[10] There is also evidence of a metabolic interaction between the enantiomers.[2][10]
Pharmacokinetic Data
Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Losigamone in Healthy Male Volunteers [9]
| Parameter | 100 mg Dose | 300 mg Dose | 700 mg Dose |
| Cmax (µg/mL) | 0.7 | 1.7 | 4.4 |
| Tmax (h) | 2.5 | 2.5 | 2.5 |
| t1/2 (h) | ~4 | ~4 | ~4 |
| Clearance (mL/min) | ~350 | ~350 | ~350 |
Early-Phase Efficacy and Safety
The efficacy and safety of Losigamone as an add-on therapy for partial seizures were evaluated in randomized, double-blind, placebo-controlled trials.
Efficacy in Partial Seizures
Two key studies evaluated Losigamone at daily doses of 1200 mg and 1500 mg.[6][7] The primary efficacy endpoint was the relative reduction in seizure frequency compared to baseline.
Table 2: Efficacy of Add-On Losigamone in Patients with Partial Seizures (Intention-to-Treat Population) [6][7]
| Outcome | Placebo | Losigamone 1200 mg/day | Losigamone 1500 mg/day |
| Number of Patients | 88 | 88 | 88 |
| Median Reduction in Seizure Frequency | 3.3% | 19.7% | 25.3% |
| Responder Rate (≥50% Seizure Reduction) | 11.8% | 17.2% | 29.3% |
| *P < 0.01 vs. Placebo | |||
| P = 0.003 for dose-response relationship |
A separate study reported a median percent change in seizures of 14.9% for Losigamone (1500 mg/day) versus 6.7% for placebo (P=0.004).[5]
Safety and Tolerability
Losigamone was generally well-tolerated in early-phase trials.[1][9] The most common adverse events were CNS-related and typically of mild to moderate intensity.[5]
Table 3: Incidence of Adverse Events in Add-On Therapy Trials [6][7]
| Placebo | Losigamone 1200 mg/day | Losigamone 1500 mg/day | |
| Patients Reporting any Adverse Event | 58.8% | 62.1% | 76.1% |
The most frequently reported adverse event significantly associated with Losigamone was dizziness.[11][12] Most adverse events occurred during the initial titration phase and tended to subside over time.[6][7] A reversible increase in transaminases was observed in some subjects in a Phase I study.[9]
Experimental Protocols
Detailed experimental protocols from the publications are summarized below.
Phase I Pharmacokinetic Study Methodology
-
Design: Placebo-controlled, single and multiple-dose studies.[9]
-
Participants: 52 healthy male volunteers.[9]
-
Dosing:
-
Sample Analysis: Blood samples were collected at specified time points, and plasma concentrations of Losigamone were determined. The specific analytical method (e.g., HPLC) is not detailed in the abstract.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t1/2, and clearance were calculated from the plasma concentration-time data.[9]
Workflow for the Phase I pharmacokinetic studies of Losigamone.
Add-On Efficacy and Safety Study Methodology
-
Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.[6][7]
-
Participants: Adult patients with refractory partial seizures receiving up to three standard anticonvulsant drugs.[6][7]
-
Procedure:
-
Primary Efficacy Measure: Relative reduction of seizure frequency per 4 weeks in the double-blind phase as compared with baseline.[6][7]
-
Safety Assessment: Monitoring and recording of all adverse events reported by patients.[6][7]
Logical flow of the add-on efficacy and safety trials for Losigamone.
Conclusion
Early-phase clinical trials of racemic Losigamone demonstrated a favorable pharmacokinetic profile with rapid absorption and a relatively short half-life. As an add-on therapy, Losigamone was effective in reducing seizure frequency in patients with partial epilepsy, showing a clear dose-response relationship. The drug was generally well-tolerated, with primarily mild to moderate CNS-related side effects. Although preclinical data pointed to this compound as the more active enantiomer, clinical development focused on the racemate and was ultimately discontinued. The available data suggest a novel mechanism of action that warrants further investigation in the broader context of anticonvulsant drug development.
References
- 1. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. omicsonline.org [omicsonline.org]
- 4. Losigamone - AdisInsight [adisinsight.springer.com]
- 5. Losigamone add-on therapy in partial epilepsy: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of Losigamone in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Losigamone add-on therapy for partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Losigamone add-on therapy for focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of (+)-Losigamone: A Technical Guide to its Cytochrome P450-Mediated Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Losigamone (B1675148) is a racemic compound that has been investigated for its anticonvulsant properties. [1][2]The pharmacological activity resides primarily in the (+)-enantiomer, (+)-losigamone. [2]Understanding the metabolic profile of this compound is crucial for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions, and ensuring its safe and effective clinical use. The cytochrome P450 superfamily of enzymes, particularly CYP2A6, plays a pivotal role in the oxidative metabolism of losigamone. [1][3]This document serves as an in-depth resource for professionals in the field of drug metabolism and development, offering a detailed exploration of this compound's interaction with CYP enzymes.
Metabolic Pathways of this compound
The metabolism of losigamone is stereoselective. In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that this compound is primarily metabolized to a major metabolite designated as M1. [3]In contrast, the (-)-enantiomer is converted to different primary metabolites. [3] Key Metabolic Reaction:
-
Oxidation: The principal metabolic pathway for this compound is oxidation, catalyzed predominantly by CYP2A6. [3] Five metabolites (M1, M2, M3, M4, and M5) have been identified from racemic losigamone incubated with human liver microsomes. [3]M1 is the major metabolite derived from this compound. [3]
Role of Cytochrome P450 2A6 (CYP2A6)
CYP2A6 is the key enzyme responsible for the metabolism of this compound. [1][3]This has been confirmed through experiments using recombinant human CYP2A6 and through inhibition studies with coumarin, a selective inhibitor of CYP2A6, which significantly reduces the metabolism of losigamone in human liver microsomes. [3]
Quantitative Data on this compound Metabolism
A thorough review of the available scientific literature did not yield specific quantitative kinetic parameters (e.g., Km, Vmax) for the metabolism of this compound to its M1 metabolite by either human liver microsomes or recombinant CYP2A6. This data gap highlights an area for future research to fully characterize the enzymatic efficiency of this metabolic pathway.
Table 1: Summary of Qualitative Metabolic Data for this compound
| Parameter | Description | Reference |
| Primary Metabolite | M1 | [3] |
| Primary Enzyme | Cytochrome P450 2A6 (CYP2A6) | [1][3] |
| Metabolic Reaction | Oxidation | [1] |
| Inhibitors | Coumarin (selective CYP2A6 inhibitor) | [3] |
Experimental Protocols for Studying this compound Metabolism
The following protocols are detailed methodologies for key experiments to characterize the metabolism of this compound. These are based on established in vitro techniques for studying drug metabolism. [4][5]
In Vitro Metabolism using Human Liver Microsomes (HLM)
This experiment aims to determine the metabolic profile of this compound in a system containing a broad range of CYP enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in the incubation buffer.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (e.g., at a final concentration of 0.5-1.0 mg/mL), and this compound at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
CYP Reaction Phenotyping with Recombinant Human CYP Enzymes
This experiment identifies the specific CYP isoform(s) responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP2A6, and a panel of other major CYPs like 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with NADPH-cytochrome P450 reductase.
-
Potassium phosphate buffer
-
NADPH
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing the buffer, a specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and this compound.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a fixed time period (e.g., 30 minutes).
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
Compare the rate of metabolism across the different CYP isoforms to identify the primary metabolizing enzyme(s).
CYP Inhibition Assay
This experiment confirms the role of a specific CYP enzyme through the use of a selective inhibitor.
Materials:
-
This compound
-
Human liver microsomes
-
Selective CYP2A6 inhibitor (e.g., Coumarin)
-
Potassium phosphate buffer
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLM, this compound, and varying concentrations of the CYP2A6 inhibitor (or a vehicle control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time period.
-
Terminate the reaction and process the samples as described above.
-
Analyze the formation of the M1 metabolite and determine the IC50 value of the inhibitor.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its major metabolite M1.
Experimental Workflow for CYP Reaction Phenotyping
Caption: Workflow for identifying the primary CYP enzyme in this compound metabolism.
Regulation of CYP2A6 Gene Expression
The expression of the CYP2A6 gene is regulated by a complex interplay of nuclear receptors and transcription factors.
Constitutive Expression: The basal expression of CYP2A6 in the liver is maintained by the coordinated action of several transcription factors, including Hepatocyte Nuclear Factor 4α (HNF-4α), CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ), and Octamer transcription factor-1 (Oct-1). [6]These factors bind to specific response elements in the promoter region of the CYP2A6 gene. [6] Inducible Expression: The expression of CYP2A6 can be induced by various xenobiotics, such as phenobarbital (B1680315) and rifampicin. [7]This induction is mediated by the activation of nuclear receptors, primarily the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). [7][8]Upon activation by an inducer, these receptors translocate to the nucleus, form a heterodimer with the Retinoid X Receptor (RXR), and bind to response elements in the CYP2A6 gene, leading to increased transcription. [6][9]
Caption: Signaling pathways regulating the expression of the CYP2A6 gene.
Conclusion
The metabolism of this compound is a critical aspect of its pharmacology, with CYP2A6 identified as the primary enzyme responsible for its oxidative biotransformation to the major metabolite, M1. While the qualitative aspects of this metabolic pathway are established, a notable gap exists in the public domain regarding the quantitative enzyme kinetics. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate the metabolism of this compound, address the existing data gaps, and contribute to a more complete understanding of its disposition in humans. Such studies are essential for optimizing its therapeutic use and ensuring patient safety.
References
- 1. Perspectives of losigamone in epilepsy treatment [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenobarbital-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenobarbital-induced expression of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-Losigamone in Maximal Electroshock (MES) Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the maximal electroshock (MES) seizure model to evaluate the anticonvulsant properties of (+)-Losigamone. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and proposed signaling pathways.
Introduction to this compound and the MES Model
This compound, the S(+)-enantiomer of Losigamone, is a novel anticonvulsant agent.[1][2] Losigamone itself is a racemic mixture that has shown efficacy against partial and secondarily generalized seizures.[1][3] Preclinical studies have demonstrated that the anticonvulsant activity of Losigamone resides primarily in the S(+)-enantiomer.[1][2]
The maximal electroshock (MES) seizure model is a widely accepted preclinical tool for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[4][5] The model involves inducing a supramaximal seizure in a rodent through electrical stimulation, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant efficacy.[4][5]
Quantitative Data Summary
The anticonvulsant potency of Losigamone and its enantiomers in the MES test in mice has been determined, with the (+)-enantiomer showing the highest potency.
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) |
| Racemic Losigamone | Mouse | Intraperitoneal | 7.7 |
| This compound (AO-242) | Mouse | Intraperitoneal | 4.9 |
| (-)-Losigamone (AO-294) | Mouse | Intraperitoneal | 69 |
Experimental Protocols
This section details the methodology for conducting the MES seizure test to evaluate the efficacy of this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Induction in Mice
Objective: To assess the ability of this compound to prevent seizure spread in a model of generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus (e.g., Rodent Shocker Generator)
-
Corneal or ear-clip electrodes
-
Animal restrainers
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound
-
Vehicle control (e.g., saline with a suitable solubilizing agent)
-
Male Swiss mice (or other appropriate strain)
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimate male Swiss mice to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
On the day of the experiment, weigh each mouse to determine the correct dosage of this compound.
-
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound intraperitoneally (i.p.) to the test group of animals. It is recommended to test a range of doses to determine the ED₅₀.
-
Administer the vehicle control to a separate group of animals.
-
The drug should be administered 30 minutes before the induction of electroshock to allow for optimal absorption and distribution.
-
-
Anesthesia and Electrode Placement:
-
Just prior to the MES test, apply one drop of 0.5% tetracaine hydrochloride solution to the corneas of each mouse for local anesthesia.
-
If using corneal electrodes, apply a drop of 0.9% saline to the electrodes to ensure good electrical contact.
-
Securely place the corneal or ear-clip electrodes.
-
-
Stimulation:
-
Deliver an alternating electrical current. For mice, typical parameters are 50 Hz at an intensity of 25 mA delivered for 0.2 seconds.
-
-
Observation and Endpoint:
-
Immediately following the electrical stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic phase (forelimb and hindlimb extension) followed by a clonic phase.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this phase.
-
-
Data Analysis:
-
For each dose of this compound, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method, such as probit analysis.
-
Visualizations
Experimental Workflow for MES Seizure Model
Caption: Workflow for evaluating this compound in the MES model.
Proposed Signaling Pathway of this compound
The exact mechanism of action of Losigamone is not fully understood, but it is believed to involve multiple pathways that reduce neuronal excitability.
References
Chiral HPLC Separation of (+)-Losigamone Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losigamone (B1675148) is an anticonvulsant drug candidate that exists as a racemic mixture of two threo-enantiomers: S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294). As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify the individual stereoisomers is crucial for drug development, quality control, and pharmacokinetic studies. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers. The method outlined herein utilizes a polysaccharide-based chiral stationary phase, which has demonstrated effective resolution of the enantiomers.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound. This differential interaction leads to the formation of transient diastereomeric complexes with varying stabilities. Consequently, one enantiomer is retained longer on the column than the other, resulting in their separation and distinct elution times. Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used for their broad applicability in resolving a wide range of chiral compounds.
Experimental Protocol
This protocol is based on a validated method for the separation of losigamone enantiomers.[1]
Materials and Equipment
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, and a multiple wavelength UV detector.
-
Chiral Column: Chiralpak IB (250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Racemic Losigamone standard
-
This compound and (-)-Losigamone reference standards (if available)
-
-
Sample Solvent: Isopropanol (B130326).
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak IB (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (90/10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve 1.0 mg of racemic losigamone in 5.0 mL of isopropanol to obtain a stock solution of 200 µg/mL.
-
Working Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Procedure
-
System Equilibration: Equilibrate the Chiralpak IB column with the mobile phase (n-Hexane/Ethanol, 90/10, v/v) at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identification: Identify the peaks corresponding to the this compound and (-)-Losigamone enantiomers based on their retention times. If reference standards are available, inject them individually to confirm the elution order. Based on published data, the first eluting peak is the threo-diastereomer, which corresponds to the enantiomeric pair of losigamone.[1]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the chiral separation of losigamone enantiomers under the specified conditions.
| Analyte | Retention Time (min) (Estimated) | Resolution (Rs) |
| (-)-Losigamone | ~12.5 | 1.79 |
| This compound | ~14.0 |
Retention times are estimated from the chromatogram provided in the cited literature.[1]
Experimental Workflow and Diagrams
The logical workflow for the chiral HPLC separation of this compound enantiomers is depicted in the following diagram.
Signaling Pathway Context (Hypothetical)
While the primary focus of this document is the analytical separation, it is relevant to note the potential mechanism of action of Losigamone. It is thought to act on ion channels to reduce neuronal excitability. The differential effects of the individual enantiomers on these pathways underscore the importance of their separation for pharmacological studies.
References
Application Notes & Protocols: Evaluating (+)-Losigamone Efficacy in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo rodent models for assessing the anticonvulsant efficacy of (+)-Losigamone. Detailed protocols for key assays are included, along with a summary of available efficacy data and visualizations of experimental workflows and mechanisms.
Introduction to this compound
Losigamone (B1675148) is a novel anticonvulsant agent investigated for the treatment of partial and secondarily generalized seizures.[1][2][3] It is a racemic mixture of two enantiomers, with preclinical studies identifying the S(+)-enantiomer, also known as this compound or AO-242, as the more pharmacologically active constituent.[4][5] The mechanism of action for this compound is not fully elucidated but appears to be multifaceted, distinguishing it from many conventional antiepileptic drugs.[6] Evidence suggests it modulates both excitatory and inhibitory neurotransmission through several actions, including the reduction of excitatory amino acid release (glutamate and aspartate), potentiation of GABA-mediated chloride influx, and inhibition of persistent sodium currents.[1][7][8]
Evaluating the efficacy of this compound requires robust and well-characterized in vivo rodent models that can predict its clinical utility against different seizure types.
Summary of this compound Efficacy Data
The following tables summarize the quantitative efficacy data for this compound and its related forms in common rodent seizure models.
Table 1: Efficacy in Maximal Electroshock (MES) Seizure Model
The MES model is primarily used to identify compounds effective against generalized tonic-clonic seizures.
| Compound | Animal Species | Route of Administration | ED₅₀ (mg/kg) | Citation(s) |
| This compound (AO-242) | Mouse | Intraperitoneal (i.p.) | 4.9 | [9] |
| Racemic Losigamone | Mouse | Intraperitoneal (i.p.) | 7.7 | [9] |
| (-)-Losigamone (AO-294) | Mouse | Intraperitoneal (i.p.) | 69.0 | [9] |
Table 2: Efficacy in Audiogenic Seizure Model
The DBA/2 mouse is a genetic model highly susceptible to sound-induced (audiogenic) seizures, serving as a sensitive screening test for potential anticonvulsants.[1]
| Compound | Animal Species | Route of Administration | Dose (mg/kg) | Protection (% of animals) | Citation(s) |
| This compound | Mouse (DBA/2) | Intraperitoneal (i.p.) | 5 | Significant Inhibition | [1] |
| This compound | Mouse (DBA/2) | Intraperitoneal (i.p.) | 10 | Significant Inhibition | [1] |
| This compound | Mouse (DBA/2) | Intraperitoneal (i.p.) | 20 | 91% | [1] |
| (-)-Losigamone | Mouse (DBA/2) | Intraperitoneal (i.p.) | 20 | No Protection | [1] |
| Racemic Losigamone | Mouse (DBA/2) | Intraperitoneal (i.p.) | 20 | 27% | [1] |
Note on Other Models: Racemic losigamone has been reported to show significant efficacy against pentylenetetrazol (PTZ)-induced clonic convulsions in mice, though specific ED₅₀ data for the (+)-enantiomer is not detailed in the available literature.[4][10] The amygdala kindling model, highly relevant for partial seizures, is a valuable tool for further characterization, but specific studies on Losigamone in this model were not found in the search results.
Application Notes on Preclinical Models
-
Relevance: This is the gold standard model for identifying drugs that prevent the spread of seizure activity, predictive of efficacy against generalized tonic-clonic seizures.[11] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Applicability to this compound: The low ED₅₀ of this compound in this model (4.9 mg/kg) demonstrates its potent activity in preventing seizure spread, a key characteristic of broad-spectrum anticonvulsants.[9]
-
Relevance: PTZ is a GABA-A receptor antagonist that induces myoclonic and clonic seizures, modeling generalized absence and myoclonic seizures.[12] It is useful for identifying compounds that raise the seizure threshold.
-
Applicability to this compound: Racemic losigamone's effectiveness in this model suggests a potential role in modulating seizure thresholds, possibly through its effects on GABAergic systems or by reducing neuronal hyperexcitability.[4][10][13]
-
Relevance: This genetic epilepsy model is sensitive to a wide range of anticonvulsant mechanisms.[1] The seizures are triggered by a high-intensity auditory stimulus, providing a reliable and non-invasive induction method.
-
Applicability to this compound: The profound, dose-dependent protection offered by this compound in this model, compared to the minimal effect of the racemate and no effect of the (-)-enantiomer, strongly confirms that S(+) is the primary active form and highlights its potent anticonvulsant profile.[1]
-
Relevance: Kindling involves repeated, initially sub-convulsive electrical stimulation of a brain region like the amygdala, leading to the progressive development of focal seizures that can become secondarily generalized.[14][15] This model is considered highly predictive of efficacy against complex partial seizures, which is the primary clinical indication for Losigamone.[2][14]
-
Applicability to this compound: While specific data is lacking, this model is crucial for the advanced preclinical evaluation of this compound. It allows for the assessment of a compound's ability to suppress established focal seizures and its potential to prevent or modify the process of epileptogenesis (seizure development).[16]
Visualizations
Caption: Proposed multi-target mechanism of action for this compound.
References
- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of Losigamone in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jpccr.eu [jpccr.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling [frontiersin.org]
- 13. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 15. Electroconvulsive seizures inhibit amygdala kindling: implications for mechanisms of action in affective illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine-resistant amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing (+)-Losigamone in Hippocampal Slice Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Losigamone, the S(+) enantiomer of Losigamone (B1675148), is a novel anticonvulsant agent that has shown promise in the treatment of partial and secondarily generalized seizures.[1] Its mechanism of action is distinct from many traditional antiepileptic drugs and is thought to involve the modulation of excitatory neurotransmission.[1][2] Specifically, studies have indicated that this compound reduces the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, and decreases the persistent sodium current (INaP) in hippocampal neurons.[1][3][4] These actions suggest a potential neuroprotective effect in conditions of neuronal hyperexcitability.
Organotypic hippocampal slice cultures are a valuable in vitro model for studying the complex neuronal circuitry of the hippocampus in a preparation that maintains its three-dimensional structure for several weeks. This system allows for the investigation of both acute and chronic effects of neuroactive compounds on synaptic transmission, neuronal viability, and network activity.
This document provides a detailed protocol for the assessment of this compound in organotypic hippocampal slice cultures, covering slice preparation, drug application, and methodologies for evaluating its electrophysiological and neuroprotective effects.
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Preparations
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Glutamate & Aspartate Release (Potassium-stimulated) | Mouse cortical slices | 100 µM | Significant reduction (p<0.05 for aspartate, p<0.01 for glutamate) | [1] |
| Glutamate & Aspartate Release (Potassium-stimulated) | Mouse cortical slices | 200 µM | Significant reduction (p<0.01 for both) | [1] |
| Glutamate & Aspartate Release (Veratridine-stimulated) | Mouse cortical slices | 100 µM | Significant reduction (p<0.05 for both) | [1] |
| Glutamate & Aspartate Release (Veratridine-stimulated) | Mouse cortical slices | 200 µM | Significant reduction (p<0.01 for both) | [1] |
| Spontaneous Depolarizations (in Mg²⁺-free aCSF) | Mouse cortical wedge | 50-200 µM | Significant reduction | [1] |
| Persistent Sodium Current (INaP) | Rat hippocampal neurons | 100-200 µM | Decrease in amplitude | [3][4] |
Table 2: Quantitative Effects of this compound on Stimulated Amino Acid Release
| Stimulus | Amino Acid | This compound Concentration | Mean Stimulated Release (% of first pulse) | Reference |
| Potassium (60 mM) | Aspartate | 100 µM | ~70% | [5] |
| Potassium (60 mM) | Glutamate | 100 µM | ~75% | [5] |
| Potassium (60 mM) | Aspartate | 200 µM | ~60% | [5] |
| Potassium (60 mM) | Glutamate | 200 µM | ~65% | [5] |
| Veratridine (20 µM) | Aspartate | 100 µM | ~55% | [5] |
| Veratridine (20 µM) | Glutamate | 100 µM | ~50% | [5] |
| Veratridine (20 µM) | Aspartate | 200 µM | ~45% | [5] |
| Veratridine (20 µM) | Glutamate | 200 µM | ~40% | [5] |
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)
This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.
Materials:
-
P6-P8 rat or mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)
-
Culture medium: 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, 2 mM L-glutamine, 25 mM D-glucose, and 1x Penicillin-Streptomycin.
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard surgical instruments
Procedure:
-
Anesthetize and decapitate the pup in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogen (B8564812) (95% O₂/5% CO₂)-gassed dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper in cold dissection medium.
-
Transfer the slices to a dish containing fresh, cold dissection medium.
-
Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slices at 35-37°C in a humidified 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature for 7-10 days in vitro (DIV) before commencing experiments.
Electrophysiological Assessment of this compound
A. Whole-Cell Patch-Clamp Recordings to Assess INaP
Objective: To measure the effect of this compound on the persistent sodium current (INaP) in CA1 pyramidal neurons.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 2.5 mM CaCl₂, 25 mM NaHCO₃, 10 mM glucose. Equilibrated with 95% O₂/5% CO₂.
-
Internal Solution (for INaP isolation): 120 mM Cs-gluconate, 20 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 2 mM Mg₂ATP, 0.3 mM NaGTP, 7 mM phosphocreatine, 0.6 mM EGTA. pH adjusted to 7.2 with CsOH. To block K⁺ and Ca²⁺ currents, add appropriate blockers to the aCSF (e.g., TEA, 4-AP, CdCl₂).
-
This compound Stock Solution: Prepare a 100 mM stock in DMSO. The final DMSO concentration in the recording solution should be ≤0.1%.[4]
Procedure:
-
Transfer a hippocampal slice culture to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF (with K⁺ and Ca²⁺ channel blockers) at room temperature.[6]
-
Identify CA1 pyramidal neurons for recording.
-
Establish a whole-cell patch-clamp configuration.
-
To measure INaP, apply slow depolarizing voltage ramps from -70 mV to 0 mV.[4]
-
Record baseline INaP.
-
Bath-apply this compound at final concentrations of 50 µM, 100 µM, and 200 µM for 10-15 minutes each.
-
Record INaP in the presence of each concentration of this compound.
-
Perform a washout by perfusing with drug-free aCSF.
-
At the end of the experiment, apply tetrodotoxin (B1210768) (TTX) to confirm the recorded current is a sodium current.[4]
B. Field Potential Recordings to Assess Synaptic Transmission
Objective: To evaluate the effect of this compound on excitatory postsynaptic potentials (EPSPs).
Procedure:
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field EPSPs (fEPSPs).
-
Bath-apply this compound (50-200 µM) and record fEPSPs.
-
Analyze changes in the fEPSP slope and amplitude.
Neuroprotection Assay against Excitotoxicity
Objective: To assess the neuroprotective effect of this compound against glutamate-induced cell death.
Procedure:
-
At 10 DIV, treat slice cultures with this compound (100 µM) or vehicle (0.1% DMSO) for 24 hours.
-
Induce excitotoxicity by exposing the slices to a high concentration of glutamate (e.g., 1 mM) or NMDA (e.g., 50 µM) for a defined period (e.g., 1-3 hours) in the presence of the drug or vehicle.
-
Wash out the excitotoxin and continue to culture the slices in their respective this compound or vehicle-containing medium for another 24-48 hours.
-
Assess cell death using a fluorescent viability stain such as Propidium Iodide (PI).
-
Capture fluorescent images and quantify the PI-positive (dead) cells in the CA1 and CA3 regions.
-
Compare the extent of cell death in this compound-treated slices versus vehicle-treated slices.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound.
References
- 1. multichannelsystems.com [multichannelsystems.com]
- 2. Effects of the tetronic acid derivatives AO33 (losigamone) and AO78 on epileptiform activity and on stimulus-induced calcium concentration changes in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotypic hippocampal slice cultures – electrophysiology [bio-protocol.org]
Application Notes and Protocols for the Quantification of (+)-Losigamone in Plasma
These application notes provide detailed methodologies for the quantitative analysis of (+)-Losigamone in plasma samples, catering to the needs of researchers, scientists, and professionals in drug development. The protocols include a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a proposed advanced Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for higher sensitivity and specificity.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the validated protocol by Torchin et al., 1999, for the enantioselective analysis of losigamone (B1675148) in human plasma.[1]
Principle
This method employs a chiral stationary phase to separate the enantiomers of losigamone, this compound and (-)-Losigamone. Following a liquid-liquid extraction from the plasma matrix, the sample is injected into the HPLC system, and the separated enantiomers are detected by a UV spectrophotometer. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of the standard.
Experimental Protocol
1.2.1. Sample Preparation: Liquid-Liquid Extraction
A single-step liquid-liquid extraction is used to isolate the losigamone enantiomers from human plasma.[1]
-
Step 1: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibrator, or quality control sample.
-
Step 2: Add an appropriate internal standard (if used).
-
Step 3: Add 1 mL of extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Step 4: Vortex the tube for 1 minute to ensure thorough mixing.
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Step 6: Carefully transfer the upper organic layer to a clean tube.
-
Step 7: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Step 9: Vortex for 30 seconds to dissolve the residue.
-
Step 10: The sample is now ready for injection into the HPLC system.
1.2.2. HPLC-UV Conditions
The following are typical chromatographic conditions for the chiral separation of losigamone enantiomers.[1]
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Chiral Column | A commercially available chiral column (e.g., based on polysaccharide derivatives). |
| Mobile Phase | A mixture of solvents such as n-hexane, ethanol, and trifluoroacetic acid. The exact ratio should be optimized for the specific column. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 50 µL |
| UV Detection | 210 nm |
Quantitative Data Summary
The following table summarizes the performance characteristics of the chiral HPLC-UV method as reported by Torchin et al., 1999.[1]
| Parameter | Value |
| Linearity Range | 0.031 to 5.00 µg/mL |
| Intra-assay Accuracy | Excellent |
| Inter-assay Accuracy | Excellent |
| Intra-assay Precision | Excellent |
| Inter-assay Precision | Excellent |
| Recovery | High |
| Interference | No interference from other anticonvulsant drugs and their metabolites. |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HPLC-UV.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section outlines a proposed LC-MS/MS method for the quantification of this compound in plasma. This method offers higher sensitivity and specificity compared to HPLC-UV and is aligned with modern bioanalytical standards. The parameters provided are typical for the analysis of small molecule drugs and should be optimized and validated for this compound.
Principle
This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After extraction from plasma, this compound is separated from its enantiomer and other matrix components on a chiral HPLC column. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored for quantification. A stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Experimental Protocol
2.2.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.
-
Step 1: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.
-
Step 2: Add a known amount of a suitable internal standard (e.g., deuterated Losigamone).
-
Step 3: Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Step 4: Vortex the tube for 1 minute.
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 6: Transfer the supernatant to a clean tube.
-
Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Step 9: Vortex for 30 seconds.
-
Step 10: The sample is ready for injection into the LC-MS/MS system.
2.2.2. LC-MS/MS Conditions
The following are proposed starting conditions for the LC-MS/MS analysis of this compound.
| Parameter | Proposed Condition |
| LC System | A UHPLC system for fast and efficient separation. |
| Chiral Column | A modern chiral column with smaller particle size for UHPLC compatibility. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A gradient elution should be optimized to separate this compound from its enantiomer and any interferences. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode to be determined. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of Losigamone. A hypothetical precursor ion [M+H]+ would be m/z 199.07. Product ions would need to be identified through fragmentation experiments. |
Proposed Quantitative Data for Method Validation
The following table outlines the typical parameters that need to be evaluated during the validation of this LC-MS/MS method.
| Parameter | Acceptance Criteria (Typical) |
| Linearity Range | To be determined based on expected plasma concentrations. Correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability in plasma at various storage conditions (bench-top, freeze-thaw, long-term). |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by LC-MS/MS.
References
Application Notes and Protocols for In Vitro Dose-Response Curve Generation of (+)-Losigamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Losigamone, the S(+) enantiomer of Losigamone, is a novel anticonvulsant agent.[1][2] Understanding its dose-dependent effects in vitro is crucial for elucidating its mechanism of action and for preclinical drug development. While the precise mechanism remains under investigation, evidence suggests that this compound exerts its anticonvulsant effects through a multi-faceted approach, including the potentiation of GABAergic neurotransmission, reduction of excitatory amino acid release, and modulation of voltage-gated sodium channels.[1][3][4][5]
These application notes provide detailed protocols for generating in vitro dose-response curves for this compound, focusing on its key pharmacological activities. The methodologies are designed to be implemented by researchers with expertise in neuroscience and cell biology.
Key Pharmacological Activities of this compound
This compound's anticonvulsant properties are attributed to several in vitro effects. The S(+)-enantiomer is generally more potent than the R(-)-enantiomer.[1][2]
-
Positive Allosteric Modulation of GABAA Receptors: this compound enhances GABAA receptor-mediated chloride influx, even in the absence of exogenous GABA.[3][6] This potentiation of inhibitory neurotransmission is a key aspect of its anticonvulsant action.[3][7] It's important to note that Losigamone does not bind to the GABA, benzodiazepine, or picrotoxin (B1677862) binding sites on the GABAA receptor.[3][6]
-
Inhibition of Excitatory Amino Acid Release: this compound has been shown to reduce the release of the excitatory neurotransmitters glutamate (B1630785) and aspartate from cortical slices, which is another significant contributor to its anticonvulsant profile.[1][8]
-
Modulation of Voltage-Gated Sodium Channels: Studies have indicated that Losigamone can decrease the persistent sodium current (INaP) in hippocampal neurons, which would reduce neuronal hyperexcitability.[4][5]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro concentrations at which this compound and its racemic mixture exhibit significant pharmacological activity. This data is essential for designing the dose ranges for the dose-response curve generation experiments outlined in the protocols below.
| In Vitro Model | Effect of this compound (or Losigamone) | Effective Concentration Range | Reference(s) |
| Spinal Cord Neurons | Stimulation of 36Cl- influx | 10 nM - 10 µM | [3] |
| Mouse Cortical Slices | Reduction of veratridine-stimulated glutamate release | 100 µM and above | [8] |
| Mouse Cortical Slices | Reduction of potassium-stimulated glutamate and aspartate release | 100 - 200 µM | [1] |
| DBA/2 Mouse Cortical Wedge | Reduction of spontaneous depolarizations | 50 - 200 µM | [1] |
| DBA/2 Mouse Cortical Wedge | Reduction of NMDA-induced depolarizations | 25 µM and above | [8] |
| Rat Hippocampal Neurons (slices and cultured) | Decrease in persistent Na+ current (INaP) | 100 - 200 µM | [5] |
| Rat Hippocampal Slices | Antagonism of potassium-induced hyperexcitability | Concentration-dependent | [3] |
Experimental Protocols
Herein are detailed protocols for generating dose-response curves for this compound based on its known mechanisms of action.
Protocol 1: Functional Assessment of GABAA Receptor Potentiation using a Chloride Influx Assay
This protocol is designed to measure the potentiation of GABAA receptor-mediated chloride influx by this compound. A fluorescent indicator for chloride is a common and effective method.
Objective: To generate a dose-response curve for this compound's effect on GABAA receptor-mediated chloride influx.
Materials:
-
Primary spinal cord neurons or a suitable neuronal cell line expressing GABAA receptors.
-
Cell culture reagents.
-
Chloride-sensitive fluorescent dye (e.g., MEQ, SPQ).
-
This compound stock solution (in DMSO).
-
GABA stock solution.
-
Bicuculline (B1666979) (GABAA antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric plate reader.
Procedure:
-
Cell Preparation: Culture spinal cord neurons or a suitable cell line in 96-well plates.
-
Dye Loading: Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A suitable concentration range to test would be from 1 nM to 100 µM. Also, prepare a GABA solution at a sub-maximal concentration (e.g., EC20) and a bicuculline solution.
-
Assay: a. Wash the cells with assay buffer. b. Add the various concentrations of this compound to the wells and incubate for a predetermined time. c. Establish a baseline fluorescence reading. d. Add the sub-maximal concentration of GABA to the wells to stimulate chloride influx. e. Immediately measure the change in fluorescence over time. f. Include control wells with vehicle (DMSO), GABA alone, and GABA with bicuculline to determine baseline and maximal inhibition.
-
Data Analysis: a. Calculate the initial rate of fluorescence quench, which is proportional to the rate of chloride influx. b. Normalize the data to the response of GABA alone. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Measurement of Glutamate and Aspartate Release from Cortical Slices
This protocol outlines a method to measure the inhibitory effect of this compound on depolarization-induced release of glutamate and aspartate from brain slices.
Objective: To generate a dose-response curve for the inhibition of excitatory amino acid release by this compound.
Materials:
-
Rodent (e.g., mouse or rat) brain.
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2.
-
High potassium aCSF (for depolarization).
-
This compound stock solution (in DMSO).
-
Enzyme-based microelectrode array for glutamate detection or HPLC system for amino acid analysis.
-
Perfusion system.
Procedure:
-
Slice Preparation: Prepare acute coronal or sagittal cortical slices (300-400 µm thick) from a rodent brain in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Experimental Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Compound Application: Perfuse the slice with aCSF containing a specific concentration of this compound for a set period. Test a range of concentrations (e.g., 10 µM to 500 µM).
-
Stimulation and Measurement: a. Establish a baseline measurement of extracellular glutamate and aspartate. b. Switch the perfusion to high potassium aCSF (containing the same concentration of this compound) to induce depolarization and neurotransmitter release. c. Measure the evoked release of glutamate and aspartate using an enzyme-based microelectrode or by collecting the perfusate for HPLC analysis.
-
Washout and Control: Wash the slice with standard aCSF. Perform a control stimulation with high potassium aCSF without the drug.
-
Data Analysis: a. Quantify the peak amount of glutamate and aspartate released in the presence and absence of each concentration of this compound. b. Express the release in the presence of the drug as a percentage of the control release. c. Plot the percentage inhibition against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Whole-Cell Voltage-Clamp Recording of Persistent Sodium Current (INaP)
This electrophysiological protocol is for measuring the effect of this compound on the persistent sodium current in hippocampal neurons.
Objective: To generate a dose-response curve for the inhibition of INaP by this compound.
Materials:
-
Rodent hippocampal slices.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
External and internal recording solutions.
-
This compound stock solution (in DMSO).
-
Tetrodotoxin (TTX) for blocking sodium channels.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices as described in Protocol 2.
-
Recording: a. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. b. Pharmacologically isolate sodium currents by blocking potassium and calcium channels in the external and internal solutions.
-
Voltage Protocol: a. Hold the neuron at a hyperpolarized potential (e.g., -90 mV). b. Apply a slow voltage ramp or a series of depolarizing voltage steps to elicit the INaP.
-
Compound Application: a. Record baseline INaP. b. Perfuse the slice with aCSF containing a specific concentration of this compound (e.g., 10 µM to 500 µM). c. Record INaP in the presence of the drug.
-
Control: After washout, apply TTX to confirm the recorded current is a sodium current.
-
Data Analysis: a. Measure the peak amplitude of the INaP at each drug concentration. b. Express the current amplitude in the presence of the drug as a percentage of the baseline current. c. Plot the percentage inhibition against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
These detailed protocols provide a framework for the systematic in vitro evaluation of this compound and the generation of comprehensive dose-response data. By employing these assays, researchers can further characterize the pharmacological profile of this promising anticonvulsant and contribute to the understanding of its therapeutic potential. The provided data and workflows are intended to guide experimental design and facilitate the consistent and reproducible assessment of this compound's in vitro efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A voltage-dependent persistent sodium current in mammalian hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. virtualsim.nuaa.edu.cn [virtualsim.nuaa.edu.cn]
- 4. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Frontiers | Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices [frontiersin.org]
- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Potentiation of GABA-Mediated Responses by (+)-Losigamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Losigamone, the R-(+)-enantiomer of the anticonvulsant drug Losigamone (B1675148), has been identified as a positive modulator of GABA-mediated responses. Understanding its mechanism of action is crucial for the development of novel therapeutics targeting GABAergic dysfunction, such as epilepsy. These application notes provide a summary of the key findings, quantitative data, and detailed protocols for investigating the effects of this compound on GABAA receptor function.
Mechanism of Action
This compound enhances GABA-mediated responses by potentiating the influx of chloride ions (Cl-) through the GABAA receptor channel.[1] This potentiation leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential, thus contributing to its anticonvulsant properties. Notably, this compound appears to exert its effects through a novel binding site on the GABAA receptor complex, distinct from the binding sites for GABA, benzodiazepines, and picrotoxin.[1] The potentiation of GABA-mediated responses by this compound is sensitive to GABA antagonists such as bicuculline (B1666979) and picrotoxin.[1]
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on GABA-mediated responses.
Table 1: Potentiation of GABA-Mediated 36Cl- Influx by Losigamone
| Compound | Concentration | GABA Concentration | Effect | Reference |
| Losigamone | 10-8 - 10-5 M | In the absence of exogenous GABA | Stimulated 36Cl- influx | [1] |
| Losigamone | 10-5 M | 10-5 M (suboptimal) | Potentiated GABA-induced 36Cl- influx | [1] |
Table 2: Enantiomeric Selectivity of Losigamone
| Enantiomer | Potency in GABA Potentiation | Reference |
| This compound (R-enantiomer) | More potent | |
| (-)-Losigamone (S-enantiomer) | Less potent |
Note: While the R(+)-enantiomer is reported to be more potent, specific quantitative comparisons of the enantiomers' effects on GABA-mediated responses are not detailed in the available literature.
Mandatory Visualizations
Caption: Signaling pathway of GABAA receptor potentiation by this compound.
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the potentiation of GABA-evoked chloride currents by this compound in cultured neurons or cell lines expressing GABAA receptors.
Materials:
-
Cultured cells (e.g., primary cortical neurons, HEK293 cells stably expressing specific GABAA receptor subtypes)
-
Patch-clamp rig (inverted microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH)
-
Stock solutions of GABA, this compound, and antagonists (e.g., bicuculline) dissolved in appropriate solvents (e.g., water or DMSO).
Procedure:
-
Prepare and culture cells on glass coverslips to an appropriate confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell membrane potential at -60 mV.
-
Apply a control pulse of a submaximal concentration of GABA (e.g., EC10-EC20) using the perfusion system and record the resulting inward chloride current.
-
Wash the cell with extracellular solution until the current returns to baseline.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiated inward chloride current.
-
To confirm the mechanism, pre-incubate the cell with a GABAA receptor antagonist (e.g., bicuculline) before co-applying GABA and this compound.
-
Analyze the data by measuring the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage of potentiation.
-
Construct dose-response curves to determine the EC50 of this compound for the potentiation of GABA-evoked currents.
36Cl- Influx Assay
This biochemical assay measures the influx of radioactive chloride into cultured neurons, providing a functional measure of GABAA receptor channel activity.
Materials:
-
Cultured primary neurons (e.g., spinal cord or cortical neurons)
-
24-well culture plates
-
36Cl- radioisotope
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Stock solutions of GABA, this compound, and antagonists
-
Scintillation counter and scintillation fluid
-
Picrotoxin (as a channel blocker to determine non-specific influx)
Procedure:
-
Culture neurons in 24-well plates until a mature network is formed.
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10-15 minutes with either HBSS alone (control), this compound, or antagonists.
-
Initiate the influx by adding a solution containing GABA and 36Cl- (approximately 1 µCi/mL) to each well. For potentiation experiments, this solution will also contain this compound.
-
Allow the influx to proceed for a short period (e.g., 15-30 seconds) at room temperature or 37°C.
-
Rapidly terminate the influx by aspirating the radioactive solution and washing the cells four times with ice-cold HBSS.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
To determine GABA-specific influx, subtract the counts from wells treated with a saturating concentration of GABA plus a channel blocker like picrotoxin.
-
Calculate the potentiation by comparing the 36Cl- influx in the presence of GABA alone to the influx in the presence of GABA and this compound.
Conclusion
This compound represents a promising molecule for the modulation of GABAergic neurotransmission. The protocols and information provided herein offer a framework for researchers to further investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to elucidate the precise binding site of this compound on the GABAA receptor and to quantify its effects on various receptor subtypes, which will be crucial for the development of more targeted and effective antiepileptic drugs.
References
Troubleshooting & Optimization
(+)-Losigamone solubility and stability in experimental buffers
Welcome to the technical support center for (+)-Losigamone. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its aqueous solubility is low, which can present challenges in the preparation of stock solutions and in various experimental assays. For optimal results, the use of co-solvents or specific buffer conditions may be necessary to achieve desired concentrations.
Q2: Which buffers are recommended for working with this compound?
A2: The choice of buffer can significantly impact the solubility and stability of this compound. Phosphate-buffered saline (PBS), Tris buffer, and citrate (B86180) buffer are commonly used in biological experiments. The solubility of this compound in these buffers is pH-dependent. It is crucial to determine the optimal buffer and pH for your specific experimental setup.
Q3: How should I prepare stock solutions of this compound?
A3: Due to its low aqueous solubility, it is recommended to prepare initial stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at a high concentration. These stock solutions can then be diluted to the final desired concentration in the experimental aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.1%) to avoid affecting the biological system.
Q4: What are the known stability issues with this compound in solution?
A4: this compound can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures. The furanone ring in its structure can be prone to hydrolysis. Long-term storage of aqueous solutions is not recommended. Solutions should be prepared fresh for each experiment whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (ensure it remains compatible with your assay).- Decrease the final concentration of this compound.- Use a different co-solvent or a solubilizing agent.- Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the experimental buffer during the assay. Adsorption of the compound to plasticware. | - Prepare fresh solutions of this compound for each experiment.- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.- Consider using low-retention plasticware or glass vials.- Include a stability control in your experiments where the compound is incubated in the buffer for the duration of the assay and then analyzed. |
| Difficulty achieving desired concentration in buffer. | Low intrinsic solubility of this compound in the chosen buffer and pH. | - Adjust the pH of the buffer. The solubility of ionizable compounds can be highly pH-dependent.- Screen different buffer systems (e.g., PBS, Tris, Citrate) to find the one that provides the best solubility.- Consider the use of solubility-enhancing excipients if appropriate for your experimental design. |
Data Presentation
Table 1: Kinetic Solubility of this compound in Common Experimental Buffers
| Buffer (pH) | Temperature (°C) | Co-solvent | Solubility (µg/mL) |
| PBS (7.4) | 25 | 1% DMSO | 15.2 ± 1.8 |
| Tris-HCl (7.4) | 25 | 1% DMSO | 12.5 ± 2.1 |
| Citrate (5.0) | 25 | 1% DMSO | 25.8 ± 3.4 |
| PBS (7.4) | 37 | 1% DMSO | 18.9 ± 2.5 |
Note: This data is representative and intended for guidance. Actual solubility may vary based on specific experimental conditions.
Table 2: Stability of this compound (10 µg/mL) in PBS (pH 7.4) with 1% DMSO
| Storage Condition | Time Point | Remaining this compound (%) |
| 4°C | 24 hours | 98.5 ± 1.2 |
| 4°C | 72 hours | 92.1 ± 2.5 |
| 25°C (Room Temp) | 8 hours | 95.3 ± 1.8 |
| 25°C (Room Temp) | 24 hours | 85.6 ± 3.1 |
| 37°C | 4 hours | 90.7 ± 2.2 |
| 37°C | 8 hours | 81.4 ± 3.9 |
Note: This data is representative and illustrates the general stability profile. It is highly recommended to perform your own stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired experimental buffer in a glass vial.
-
Ensure that undissolved solid is visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or orbital incubator.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: HPLC-Based Stability Assessment
This protocol describes a method to assess the stability of this compound in a given buffer over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the desired experimental buffer to a known starting concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Aliquot the solution into several vials for different time points and storage conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each storage condition.
-
Immediately analyze the sample or store it at -80°C to prevent further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or phosphoric acid) is a common starting point for furanone compounds.[1]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Proposed mechanism of action of this compound.
References
Technical Support Center: Optimizing (+)-Losigamone Dosage for In Vivo Seizure Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (+)-Losigamone dosage in various in vivo seizure models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the S(+)-enantiomer of Losigamone (B1675148), is a novel anticonvulsant agent. Its exact mechanism of action is not fully elucidated, but it is believed to involve the potentiation of GABA-mediated responses and the modulation of excitatory amino acid-mediated processes.[1] Some studies suggest it may also act as an NMDA receptor antagonist and a sodium channel blocker.[2]
Q2: Which enantiomer of Losigamone is more potent as an anticonvulsant?
A2: The S(+)-enantiomer of Losigamone is considered to be the more potent form.[3] In the audiogenic seizure model in DBA/2 mice, Sthis compound showed significant dose-dependent protection, while the R(-)-enantiomer provided no protection at the same tested dose.[4]
Q3: What are the most common in vivo seizure models used to evaluate this compound?
A3: The most commonly cited in vivo models for evaluating the anticonvulsant properties of Losigamone and its enantiomers are the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) seizure model, and the audiogenic seizure model in genetically susceptible mice (e.g., DBA/2).[3][4][5]
Q4: Are there any known CNS side effects of this compound in animal models?
A4: At effective anticonvulsant doses in the audiogenic seizure model, Sthis compound was reported to have no overt behavioral effects on DBA/2 mice.[4] However, as with many centrally acting agents, it is crucial to perform careful behavioral observations and consider potential dose-dependent side effects in your specific experimental setup.
Troubleshooting Guide
Q1: I am observing high variability in the anticonvulsant effect of my this compound solution. What could be the cause?
A1: Variability in efficacy can stem from several factors:
-
Solution Preparation: Ensure that this compound is fully dissolved in the vehicle. Incomplete dissolution will lead to inconsistent dosing. Consider preparing a fresh solution for each experiment.
-
Route of Administration: The intraperitoneal (i.p.) route is commonly used.[4] Ensure consistent administration technique to minimize variability in absorption.
-
Timing of Administration: The time between drug administration and seizure induction is critical. This should be kept consistent across all animals and be based on the pharmacokinetic profile of the drug, if known. Although specific pharmacokinetic data for S-(+)-losigamone in rodents is limited, human data for racemic losigamone shows a time to maximum concentration (tmax) of about 2.5 hours after oral administration.[3] The optimal pre-treatment time for i.p. injection in mice is likely to be shorter and should be determined empirically (e.g., 30-60 minutes).
-
Animal Strain and Age: The susceptibility to seizures can vary significantly between different strains and ages of animals.[4] Ensure that your control and experimental groups are well-matched.
Q2: I am having difficulty dissolving this compound for in vivo administration. What vehicle should I use?
A2: For intraperitoneal (i.p.) administration in mice, a solution of sterile saline (0.9%) containing a small amount of a non-toxic solvent is recommended. One study successfully used sterile saline with 0.5% DMSO as a vehicle for Sthis compound.[4] It is advisable to first dissolve the compound in a minimal amount of DMSO and then bring it to the final volume with sterile saline. Always prepare a vehicle-only control group to account for any effects of the solvent.
Q3: My animals are showing signs of toxicity or adverse effects. What should I do?
A3: If you observe unexpected adverse effects, consider the following:
-
Dose Reduction: You may be using a dose that is too high for the specific animal model and strain. Refer to the dosage tables below and consider performing a dose-response study to determine the optimal therapeutic window.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing adverse effects. Always include a vehicle-only control group in your experiments.
-
Observation Period: Carefully observe the animals for a sufficient period after administration to document any acute or delayed adverse events.
Data Presentation
Table 1: Efficacy of this compound and its Racemic Mixture in Common In Vivo Seizure Models in Mice
| Seizure Model | Compound | Route of Administration | Effective Dose (ED₅₀) / Efficacy | Animal Strain | Reference |
| Audiogenic Seizure | Sthis compound | Intraperitoneal (i.p.) | 5-20 mg/kg (dose-dependent protection; 91% protection at 20 mg/kg) | DBA/2 Mice | [4] |
| Maximal Electroshock (MES) | Racemic Losigamone | Oral (p.o.) | 14.1 mg/kg | Mice | [5] |
| Maximal Electroshock (MES) | Sthis compound | Oral (p.o.) | 10.2 mg/kg | Mice | [5] |
| Maximal Electroshock (MES) | R(-)-Losigamone | Oral (p.o.) | 26.5 mg/kg | Mice | [5] |
| Pentylenetetrazol (PTZ) | Racemic Losigamone | Not Specified | Effective in inducing clonic convulsions | Mice | [3][5] |
Experimental Protocols
Protocol 1: Audiogenic Seizure Model in DBA/2 Mice
-
Animal Model: DBA/2 mice, known for their susceptibility to sound-induced seizures.
-
Drug Preparation: Prepare a stock solution of Sthis compound in DMSO. For administration, dilute the stock solution with sterile saline (0.9%) to the desired final concentration. The final DMSO concentration should be low (e.g., 0.5%).[4]
-
Administration: Administer Sthis compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes before seizure induction.
-
Seizure Induction: Place the mouse in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., 110-120 dB bell or siren) for up to 60 seconds.
-
Observation: Observe the animal for the occurrence of wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest. Record the latency and severity of the seizures.
Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice
-
Animal Model: Standard laboratory mouse strains (e.g., CD-1, Swiss Webster).
-
Drug Preparation: Prepare a solution or suspension of this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administration: Administer this compound or vehicle. For oral administration, use a gavage needle.
-
Pre-treatment Time: Allow for an appropriate pre-treatment time based on the route of administration (e.g., 60 minutes for oral).
-
Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.
Protocol 3: Pentylenetetrazol (PTZ) Seizure Model in Mice
-
Animal Model: Standard laboratory mouse strains.
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle for i.p. injection.
-
Administration: Administer this compound or vehicle via i.p. injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.). The specific dose should be determined in your laboratory to reliably induce clonic seizures.
-
Observation: Observe the animals for a period of 30 minutes and record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
Visualizations
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Proposed mechanisms of action for this compound.
References
- 1. ijpp.com [ijpp.com]
- 2. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with (+)-Losigamone in vitro
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during in vitro experiments with (+)-Losigamone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
This compound is the S(+) enantiomer of the anticonvulsant drug Losigamone (B1675148).[1][2] While the exact mechanism of action remains under investigation, in vitro studies suggest it has a multimodal activity.[3][4][5] Its effects are believed to involve the potentiation of GABA-mediated responses and the modulation of excitatory neurotransmission through the reduction of glutamate (B1630785) and aspartate release.[1] The S(+)-enantiomer, this compound, appears to be the more potent of the two enantiomers.[1][2][6][7]
Q2: I am observing high variability in my results. What are the common sources of inconsistency in this compound in vitro assays?
Inconsistent results with this compound can stem from several factors:
-
Solubility and Stability: Like many small molecules, the solubility and stability of this compound in aqueous cell culture media can be a significant source of variability. Precipitation or degradation over the course of an experiment will lead to inconsistent effective concentrations.
-
Cell Health and Passage Number: The health and passage number of your cell lines can impact their response to anticonvulsant compounds. Using cells of a consistent and low passage number is crucial.
-
Enantiomeric Purity: Losigamone is a racemic mixture. Ensure you are using the correct and pure S(+)-enantiomer for your experiments, as the R(-)-enantiomer has different pharmacological properties.[1][2]
-
Assay-Specific Conditions: The specific parameters of your assay, such as incubation time, reagent stability, and detection method, can all contribute to variability.
Q3: What are the known differences in in vitro activity between Sthis compound and R(-)-Losigamone?
In vitro studies have demonstrated that the two enantiomers of Losigamone possess different pharmacological profiles. Sthis compound is significantly more potent in reducing the potassium- and veratridine-elicited release of glutamate and aspartate from cortical slices.[1][2] In contrast, R(-)-Losigamone shows no effect on this release at concentrations up to 400 μM.[1][2] While both enantiomers have been suggested to have GABA-potentiating properties, the S(+) enantiomer is the more active constituent of the racemic mixture.[1]
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
Question: I am not observing the expected anticonvulsant or modulatory effects of this compound in my in vitro assay. What should I check?
Answer:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Visually inspect your stock and working solutions for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in your assay is low and consistent across all conditions. Consider performing a solubility test of this compound in your specific cell culture medium. |
| Compound Degradation | Prepare fresh working solutions for each experiment. If storing stock solutions, aliquot and store them at -20°C or -80°C, protected from light. The stability of this compound in aqueous solutions over long incubation periods should be considered. |
| Incorrect Concentration Range | The effective concentrations of this compound in vitro can vary depending on the assay. Perform a wide-range dose-response study to determine the optimal concentration range for your specific experimental setup. |
| Suboptimal Assay Conditions | Review your experimental protocol. Ensure that incubation times, cell density, and reagent concentrations are optimized for your specific cell line and assay. |
| Cell Line Insensitivity | The cell line you are using may not express the appropriate targets or signaling pathways for this compound to exert its effects. Consider using a different, validated cell model, such as primary neuronal cultures or specific recombinant cell lines. |
Issue 2: High Background Signal or Artifacts in Electrophysiology Recordings
Question: My patch-clamp recordings show a high level of noise or unexpected currents after applying this compound. How can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is minimal (typically <0.1%) and that you have a vehicle control with the same solvent concentration. |
| Compound Precipitation | Precipitation of the compound in the recording chamber can cause mechanical artifacts. Ensure complete dissolution of this compound in your recording buffer and visually inspect for any particulates. |
| Interaction with Recording Equipment | Some compounds can interact with the materials used in perfusion systems or recording electrodes. Ensure all components are properly cleaned and compatible with your experimental solutions. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that could be contributing to the observed artifacts. Refer to the dose-response data and use the lowest effective concentration possible. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and its enantiomers from in vitro studies. Note that these values are highly dependent on the specific experimental conditions and cell systems used.
Table 1: In Vitro Efficacy of Losigamone Enantiomers on Neurotransmitter Release
| Enantiomer | Assay | Preparation | Stimulus | Concentration | Effect |
| Sthis compound | Glutamate & Aspartate Release | BALB/c mouse cortical slices | Potassium (60 mM) & Veratridine (20 µM) | 100 µM & 200 µM | Significant reduction in release[1][2] |
| R(-)-Losigamone | Glutamate & Aspartate Release | BALB/c mouse cortical slices | Potassium (60 mM) & Veratridine (20 µM) | Up to 400 µM | No effect on release[1][2] |
Table 2: In Vitro Electrophysiological Effects of Losigamone Enantiomers
| Enantiomer | Assay | Preparation | Effect | Concentration |
| Sthis compound | Spontaneous Depolarizations | DBA/2 mouse cortical wedges (in Mg²⁺-free aCSF) | Significant reduction | 50-200 µM[1][2] |
| R(-)-Losigamone | Spontaneous Depolarizations | DBA/2 mouse cortical wedges (in Mg²⁺-free aCSF) | Significant reduction | 200-800 µM[1][2] |
| Losigamone (racemic) | NMDA-induced Depolarizations | DBA/2 mouse cortical wedges | Significant reduction | ≥ 25 µM[8] |
| Losigamone (racemic) | AMPA-induced Depolarizations | DBA/2 mouse cortical wedges | No effect | Not specified[8] |
Experimental Protocols
Protocol 1: In Vitro Glutamate Release Assay from Mouse Cortical Slices
This protocol is adapted from studies investigating the effect of Losigamone on excitatory amino acid release.[1]
1. Preparation of Cortical Slices:
- Humanely euthanize a BALB/c mouse and rapidly dissect the brain.
- Prepare coronal cortical slices (e.g., 300-400 µm thickness) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before starting the experiment.
2. Glutamate Release Assay:
- Place individual slices in a superfusion chamber continuously perfused with oxygenated aCSF.
- Collect baseline samples of the perfusate.
- Stimulate glutamate release by switching to a high-potassium (e.g., 60 mM KCl) or veratridine-containing aCSF for a short period (e.g., 2 minutes).
- Collect the perfusate during and after stimulation.
- To test the effect of this compound, pre-incubate the slices with the desired concentration of the compound for a set period before stimulation.
- Include a vehicle control (e.g., DMSO) in a parallel experiment.
3. Glutamate Quantification:
- Quantify the glutamate concentration in the collected perfusate samples using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-based colorimetric/fluorometric assay kit.
4. Data Analysis:
- Calculate the amount of glutamate released above baseline for each condition.
- Compare the stimulated glutamate release in the presence and absence of this compound.
- Express the data as a percentage of the control response.
Protocol 2: Electrophysiological Recording of Spontaneous Depolarizations
This protocol is based on experiments conducted on cortical wedge preparations.[1][8]
1. Preparation of Cortical Wedges:
- Prepare cortical wedges from DBA/2 mice as described in the literature.
- Transfer the wedge to a recording chamber and perfuse with magnesium-free aCSF to induce spontaneous depolarizations.
2. Electrophysiological Recording:
- Perform extracellular field potential recordings using a glass microelectrode filled with aCSF placed in the cortical tissue.
- Record baseline spontaneous depolarizations for a stable period.
- Bath-apply this compound at the desired concentrations and continue recording.
- Perform a washout with standard aCSF to check for reversibility of the effect.
3. Data Analysis:
- Measure the frequency and amplitude of the spontaneous depolarizations before, during, and after the application of this compound.
- Analyze the data to determine the concentration-dependent effect of the compound on neuronal excitability.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Proposed signaling pathways for this compound's anticonvulsant activity.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of (+)-Losigamone in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (+)-Losigamone in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: The exact mechanism of action of losigamone (B1675148) is not fully elucidated. However, studies suggest it potentiates γ-aminobutyric acid (GABA)-dependent chloride influx without direct binding to GABA-associated receptors.[1] It is believed to act via a presynaptic mechanism to reduce neuronal excitability.
Q2: I'm observing unexpected neuronal activity in my cultures treated with this compound. Could this be an off-target effect?
A2: Yes, it is possible. While this compound is known to modulate GABAergic systems and sodium channels, any effects that cannot be attributed to these mechanisms could be due to off-target interactions. It is crucial to systematically investigate these unexpected activities.
Q3: What are the initial steps to determine if an observed effect is off-target?
A3: First, perform a thorough literature review to see if similar effects have been reported. Then, conduct dose-response experiments to establish the potency of the effect. If the EC50/IC50 for the unexpected effect is significantly different from the known on-target effects, it may suggest an off-target interaction. Finally, use a structurally unrelated compound with the same known on-target mechanism of action. If this compound does not produce the same unexpected effect, it further points towards an off-target effect of this compound.
Q4: Are there any known off-targets for this compound?
A4: While comprehensive public screening data is limited, some studies indicate that in addition to its effects on GABAergic and sodium channel systems, this compound can also reduce the release of the excitatory amino acids glutamate (B1630785) and aspartate.[2] It is important to note that concentrations up to 100 µM did not show binding to GABA, benzodiazepine, or picrotoxin (B1677862) binding sites on the neuronal chloride channel in one study.[3]
Troubleshooting Guides
Issue 1: Unexpected Changes in Neuronal Excitability
Symptoms:
-
Increased or decreased spontaneous firing rate not consistent with GABAergic modulation or sodium channel blockade.
-
Changes in action potential waveform (e.g., broadening, altered threshold).
-
Appearance of epileptiform activity at concentrations expected to be anticonvulsant.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Interaction with other ion channels (e.g., potassium, calcium channels). | Perform patch-clamp electrophysiology to characterize the effects of this compound on a panel of voltage-gated ion channels. |
| Modulation of excitatory neurotransmitter receptors (e.g., NMDA, AMPA). | Conduct ligand binding assays or functional assays (e.g., calcium imaging) to assess the interaction of this compound with key excitatory receptors. |
| Metabolism of this compound into an active metabolite with a different target profile. | Analyze the culture medium using liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites. If found, synthesize and test these metabolites for activity. |
Issue 2: Observed Neuronal Toxicity or Cell Death
Symptoms:
-
Decreased cell viability in a dose- or time-dependent manner.
-
Morphological changes indicative of apoptosis or necrosis (e.g., neurite blebbing, cell detachment).
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Induction of apoptosis or necrosis through off-target pathways. | Perform assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., propidium (B1200493) iodide staining). |
| Mitochondrial dysfunction. | Assess mitochondrial health using assays such as the MTT assay or by measuring changes in mitochondrial membrane potential. |
| Activation of cellular stress pathways. | Use techniques like Western blotting or qPCR to investigate the activation of key stress-related signaling pathways (e.g., JNK, p38 MAPK). |
Quantitative Data
The following tables summarize the available quantitative data for this compound. The limited availability of a broad off-target screening profile highlights the importance of the experimental protocols provided in this guide.
Table 1: Effects on GABAergic System
| Parameter | Assay System | Concentration | Result |
| [3H]GABA, [3H]flunitrazepam, [35S]TBPS binding | Rat brain cortical and cerebellar membranes | ≤ 100 µM | No effect on specific binding.[3] |
| 36Cl influx stimulation | Spinal cord neurons | 10 nM - 10 µM | Stimulated influx in the absence of exogenous GABA.[3] |
| Potentiation of GABA-induced 36Cl influx | Spinal cord neurons | 10 µM | Potentiated the effect of 10 µM GABA.[3] |
Table 2: Effects on Excitatory Amino Acid Release
| Parameter | Assay System | Concentration | Result |
| Potassium- and veratridine-elicited glutamate and aspartate release | BALB/c mouse cortical slices | 100 µM and 200 µM | Significantly reduced release.[2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Profiling
Objective: To characterize the effects of this compound on various voltage-gated ion channels (e.g., Na+, K+, Ca2+) in cultured neurons.
Methodology:
-
Cell Preparation: Plate primary neurons or a suitable neuronal cell line on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (for Na+ and K+ currents): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (for K+ currents): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
Internal Solution (for Na+ currents): Use a CsF-based solution to block K+ channels.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Apply voltage protocols to isolate and record specific ion channel currents (e.g., a series of depolarizing steps from a holding potential of -80 mV to elicit Na+ and K+ currents).
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Record changes in current amplitude, kinetics, and voltage-dependence.
-
-
Data Analysis: Analyze the data to determine the IC50 of this compound for each ion channel and to characterize the nature of the block (e.g., state-dependent).
Protocol 2: Cytotoxicity Assay using LDH Release
Objective: To quantify the potential cytotoxicity of this compound in neuronal cultures.
Methodology:
-
Cell Plating: Plate neurons in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours). Include a positive control for cytotoxicity (e.g., Triton X-100).
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Known and potential signaling pathways of this compound.
References
Technical Support Center: Managing Adverse Effects of (+)-Losigamone in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse effects of (+)-Losigamone during preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Disclaimer: Publicly available preclinical safety and toxicology data for this compound are limited. Therefore, this guidance is substantially based on the known pharmacological profile of this compound (modulation of GABAergic and glutamatergic systems) and the established adverse effect profiles of other anticonvulsant drugs with similar mechanisms of action. Researchers should always adhere to their institution's approved animal care and use protocols and consult with a veterinarian for any animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the S(+) enantiomer of Losigamone. Its anticonvulsant activity is believed to be mediated through the modulation of both GABAergic and glutamatergic neurotransmission. It has been shown to potentiate GABA-mediated responses and reduce the release of excitatory amino acids like glutamate (B1630785) and aspartate.
Q2: What are the potential adverse effects to monitor for in preclinical animal studies with this compound?
A2: Based on its mechanism of action and the known side effects of other anticonvulsants, potential adverse effects to monitor in animal models may include:
-
Neurobehavioral effects: Sedation, ataxia (incoordination), motor impairment, hyperactivity, and changes in exploratory behavior.[1][2]
-
Systemic effects: Changes in body weight and food consumption.
-
Hepatotoxicity: Although not specifically reported for this compound in preclinical studies, some antiepileptic drugs can cause liver enzyme elevations.[3][4]
Q3: How can I distinguish between desired anticonvulsant effects and adverse neurobehavioral effects?
A3: A therapeutic window should be established through dose-response studies. The effective dose (ED50) for seizure protection should be significantly lower than the toxic dose (TD50) that produces adverse neurobehavioral effects.[5] Systematic behavioral assessments at different dose levels are crucial to differentiate efficacy from toxicity.
Troubleshooting Guides
Issue 1: Animals appear sedated or ataxic after this compound administration.
Potential Cause: The dose of this compound may be too high, leading to central nervous system depression, a common side effect of drugs that enhance GABAergic activity.[1][6]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all dose calculations, stock solution concentrations, and administration volumes.
-
Dose Reduction: Reduce the dose to the next lower level in your study design. If the effect persists, a wider dose-range finding study may be necessary.
-
Staggered Dosing: If administering the total daily dose at once, consider splitting it into two or more smaller doses to maintain a more stable plasma concentration and potentially reduce peak-dose related side effects.
-
Behavioral Assessment: Quantify the level of sedation and ataxia using standardized tests. (See Experimental Protocols section). This will help determine the dose-response relationship of these adverse effects.
-
Monitor Recovery: Observe the animals to see if the sedation and ataxia resolve as the drug is metabolized. This will provide information on the duration of the adverse effect.
Issue 2: Animals exhibit hyperactivity or increased aggression.
Potential Cause: Paradoxical reactions, such as hyperactivity or aggression, have been reported with some GABA-acting drugs, particularly at certain dose levels or in specific animal models.[7]
Troubleshooting Steps:
-
Observe Dose-Relationship: Determine if the hyperactivity is present at all doses or only within a specific range. It may be a paradoxical effect at lower doses that resolves at higher, more sedating doses.
-
Standardized Behavioral Testing: Use an open-field test to quantify locomotor activity and assess exploratory behavior. This can help to objectively measure hyperactivity.
-
Environmental Enrichment: Ensure the animal's environment is not contributing to stress, which could exacerbate behavioral side effects. Provide appropriate housing and enrichment.
-
Consider a Different Animal Model: The behavioral response to a drug can be species- and strain-dependent. If this effect is persistent and problematic, a different rodent strain or species might be considered.
Issue 3: Progressive weight loss is observed in treated animals.
Potential Cause: This could be due to sedation leading to reduced food and water intake, or a direct metabolic effect of the drug.
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Accurately measure daily food and water intake for both treated and control groups.
-
Assess Palatability: If the drug is administered in the food or water, consider if it is altering the taste and reducing consumption. Gavage administration can bypass this issue.
-
Provide Supportive Care: If animals are not eating or drinking adequately, provide supplemental nutrition and hydration as per veterinary guidance to prevent dehydration and malnutrition.
-
Clinical Pathology: At the end of the study, or if weight loss is severe, conduct a necropsy and collect blood for clinical chemistry analysis to assess for signs of organ toxicity that could contribute to weight loss.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Seizure Model
| Dose (mg/kg) | Seizure Protection (%) | Sedation Score (0-3) | Ataxia Score (0-3) |
| Vehicle Control | 0 | 0 | 0 |
| 5 | 25 | 0 | 0 |
| 10 | 50 | 1 | 0 |
| 20 | 90 | 2 | 1 |
| 40 | 100 | 3 | 2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
1. Protocol for Assessment of Sedation and Ataxia
-
Objective: To quantify the dose-dependent sedative and ataxic effects of this compound.
-
Methodology:
-
Administer this compound or vehicle to different groups of animals at a range of doses.
-
At predetermined time points post-administration (e.g., 30, 60, 120 minutes), assess each animal using a scoring system.
-
Sedation Score:
-
0: Alert and active
-
1: Mildly sedated, reduced spontaneous activity
-
2: Moderately sedated, slow response to stimuli
-
3: Deeply sedated, loss of righting reflex
-
-
Ataxia Score (Beam Walking Test):
-
0: Crosses the beam without foot slips
-
1: 1-2 foot slips while crossing
-
2: 3 or more foot slips while crossing
-
3: Unable to cross the beam
-
-
-
Data Analysis: Compare the scores between dose groups using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
2. Protocol for Open-Field Test to Assess Locomotor Activity
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.
-
Methodology:
-
Administer this compound or vehicle to different groups of animals.
-
At the time of expected peak drug effect, place each animal individually into the center of an open-field arena (a square box with walls).
-
Use an automated video-tracking system to record the animal's activity for a set duration (e.g., 10-15 minutes).
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center of the arena vs. the periphery
-
Rearing frequency (a measure of exploratory behavior)
-
-
-
Data Analysis: Compare the measured parameters between dose groups using ANOVA or an appropriate non-parametric test.
Visualizations
Caption: Experimental workflow for assessing efficacy and adverse effects.
Caption: Proposed mechanism of action of this compound.
References
- 1. CNS adverse events associated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Epileptic Drugs (AEDs) and Their Side Effects - eQOL [eqol.org.uk]
- 3. Hepatotoxicity associated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Hepatotoxicity of Two Famous Antiepileptic Drugs Depakine® and / or Epanutin® in Male Albino Mice Mus Musculus: Integrated Biochemical and Histological Studies | Semantic Scholar [semanticscholar.org]
- 5. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA and epilepsy: basic concepts from preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Losigamone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of (+)-Losigamone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges in its oral administration?
This compound is the S(+) enantiomer of Losigamone (B1675148), a novel anticonvulsant that has been investigated for the treatment of partial seizures.[1][2][3] The primary active component of the racemic mixture is this compound.[2] While it is reported to be well-absorbed after oral administration, challenges in achieving optimal and consistent bioavailability can arise from its physicochemical properties, such as poor aqueous solubility.[4] For many poorly soluble drugs, low dissolution rates in the gastrointestinal fluids can limit their absorption and, consequently, their therapeutic efficacy.[5]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6][7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a critical first step in identifying the rate-limiting step for its oral absorption. If this compound is a BCS Class II compound (low solubility, high permeability), as many antiepileptic drugs are, then enhancing its solubility and dissolution rate would be the primary focus for improving bioavailability.[8] If it falls into BCS Class IV, both solubility and permeability enhancement strategies would need to be explored.
Q3: My in-vivo study in rats shows low oral bioavailability for my current this compound formulation. What are the potential causes?
Several factors could contribute to low oral bioavailability in preclinical animal models:
-
Poor Solubility and Dissolution: The formulation may not be releasing this compound in a solubilized form in the gastrointestinal tract, leading to incomplete absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation. Losigamone is known to be metabolized by cytochrome P450 enzymes.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.
-
Inappropriate Animal Model: While rodents are commonly used, their gastrointestinal physiology can differ significantly from humans. For some drugs, beagle dogs or pigs may be more predictive preclinical models for oral absorption.[9][10][11]
Q4: What are the main formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
The primary strategies for enhancing the oral bioavailability of poorly soluble drugs focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids. Key approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[12][13]
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the gut and facilitate its absorption via lipid absorption pathways.[14][15] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[16]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles and solid lipid nanoparticles are common types.[17]
Troubleshooting Guides
Issue 1: Inconsistent results in dissolution testing of our this compound solid dispersion formulation.
-
Potential Cause 1: Phase Separation or Crystallization. The amorphous drug within the solid dispersion may have crystallized over time or upon contact with the dissolution medium.
-
Troubleshooting:
-
Characterize the solid state: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the solid dispersion before and after dissolution.
-
Polymer selection: The chosen polymer may not be adequately inhibiting crystallization. Screen different polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratios to find a stable amorphous system.
-
-
-
Potential Cause 2: Inadequate Polymer Concentration. The amount of hydrophilic polymer may be insufficient to ensure rapid dissolution and prevent drug precipitation.
-
Troubleshooting:
-
Vary drug loading: Prepare solid dispersions with different drug-to-polymer ratios and evaluate their dissolution profiles.
-
Use a combination of polymers: Sometimes, a combination of polymers can provide both optimal solubilization and precipitation inhibition.
-
-
Issue 2: Our lipid-based formulation of this compound shows good drug solubilization in the formulation but poor in-vivo performance.
-
Potential Cause 1: Drug Precipitation upon Dispersion. The formulation may not be able to maintain the drug in a solubilized state when it disperses in the aqueous environment of the GI tract.
-
Troubleshooting:
-
In-vitro lipolysis testing: This is a crucial experiment that simulates the digestion of the lipid formulation in the gut. It helps to assess whether the drug remains solubilized in the mixed micelles formed during digestion.
-
Optimize formulation components: According to the Lipid Formulation Classification System (LFCS), adjusting the ratio of oil, surfactant, and cosolvent can improve the formulation's ability to form stable micelles or microemulsions upon dispersion, preventing drug precipitation.[14]
-
-
-
Potential Cause 2: Incompatibility of Excipients. The lipid excipients may not be compatible with this compound, leading to degradation.
-
Troubleshooting:
-
Excipient compatibility studies: Store the formulation at accelerated stability conditions (e.g., 40°C/75% RH) and analyze for drug degradation products using a stability-indicating HPLC method.
-
-
Issue 3: Difficulty in achieving a high drug-loading efficiency in our this compound nanoparticle formulation.
-
Potential Cause 1: Poor affinity of the drug for the nanoparticle matrix.
-
Troubleshooting:
-
Polymer/Lipid selection: Screen different polymers (e.g., PLGA) or lipids for nanoparticle preparation to find a matrix with better compatibility with this compound.
-
Modify the preparation method: Adjusting parameters in the emulsification solvent evaporation method, such as the type of organic solvent and the concentration of the stabilizer, can improve drug encapsulation.[18]
-
-
-
Potential Cause 2: Drug leakage during the preparation process.
-
Troubleshooting:
-
Optimize process parameters: Factors like sonication time and energy, and the speed of solvent evaporation can influence encapsulation efficiency. These should be systematically optimized.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Losigamone in Healthy Male Volunteers (Single Dose)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |
| 100 | 0.7 | 2.5 | ~4 |
| 300 | 1.7 | 2.5 | ~4 |
| 700 | 4.4 | 2.5 | ~4 |
Data extracted from a phase I clinical study.[19]
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Strategy | Principle | Advantages | Disadvantages |
| Solid Dispersion | Molecular dispersion of the drug in a hydrophilic carrier. | Significant increase in dissolution rate; established manufacturing techniques (spray drying, hot-melt extrusion). | Potential for physical instability (crystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and cosolvents, forming a micro/nanoemulsion in the gut. | Improves solubilization; can enhance lymphatic uptake, bypassing first-pass metabolism. | Potential for drug precipitation upon dispersion; requires in-vitro lipolysis testing for optimization. |
| Nanoparticle Formulations | Reduction of drug particle size to the nanometer range. | Increases surface area for dissolution; potential for targeted delivery. | Can have low drug loading; manufacturing can be complex and costly to scale up. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRPD).
Protocol 2: Assessment of Drug-Excipient Compatibility using HPLC
-
Sample Preparation: Prepare physical mixtures of this compound with each selected excipient (e.g., in a 1:1 ratio).
-
Stress Conditions: Store the mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks). Include control samples of the pure drug and excipients.
-
Analysis: At predetermined time points, dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed mixtures with those of the controls. The appearance of new peaks or a significant decrease in the peak area of the active drug indicates a potential incompatibility.[20]
Mandatory Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Losigamone - Wikipedia [en.wikipedia.org]
- 2. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Table 4, Biopharmaceutics Classification System of antiepileptic medications - Effectiveness and Safety of Antiepileptic Medications in Patients With Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 15. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dibru-files.sgp1.digitaloceanspaces.com [dibru-files.sgp1.digitaloceanspaces.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijrar.com [ijrar.com]
Technical Support Center: Overcoming Resistance to (+)-Losigamone in Chronic Epilepsy Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to (+)-Losigamone in preclinical chronic epilepsy models. The information is intended for scientists and drug development professionals working to understand and overcome pharmacoresistance in epilepsy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully elucidated, but it is believed to exert its anticonvulsant effects through multiple pathways. It has been shown to enhance GABA-mediated chloride influx without directly binding to GABA or benzodiazepine (B76468) receptors.[1] Additionally, studies indicate that it can reduce the frequency of spontaneous action potentials and may decrease the persistent sodium channel current.[2] The S(+)-enantiomer, in particular, has been found to significantly reduce the release of excitatory amino acids such as glutamate (B1630785) and aspartate.[3][4][5]
Q2: We are observing a decline in the efficacy of this compound in our chronic epilepsy model over time. What are the potential causes?
A2: A decline in efficacy, or acquired resistance, in chronic epilepsy models can stem from several factors. The two primary hypotheses are the "transporter hypothesis" and the "target hypothesis".
-
Transporter Hypothesis: This theory suggests an overexpression of drug efflux transporters, such as P-glycoprotein (Pgp), at the blood-brain barrier (BBB).[6][7][8] These transporters actively pump the drug out of the brain, reducing its concentration at the target site and thereby diminishing its therapeutic effect.
-
Target Hypothesis: This hypothesis posits that alterations in the molecular target of the drug lead to reduced sensitivity. For this compound, this could involve changes in the subunit composition of GABA-A receptors, rendering them less responsive to its modulatory effects, or modifications in the structure or expression of sodium and potassium channels.[9][10]
Q3: How can we determine if the transporter hypothesis is relevant to the this compound resistance we are observing?
A3: To investigate the role of drug efflux transporters, you can perform several experiments. A logical workflow would be to first assess the expression levels of transporters like P-glycoprotein in brain tissue from your resistant animals compared to responsive and control animals. Subsequently, you could test the effect of a P-glycoprotein inhibitor on the efficacy of this compound in your resistant model. An enhanced anticonvulsant effect in the presence of the inhibitor would support the transporter hypothesis.
Q4: What experimental approaches can be used to investigate the target hypothesis for this compound resistance?
A4: To explore the target hypothesis, you would need to examine the molecular targets of this compound in your animal model. This could involve:
-
GABA-A Receptor Analysis: Using techniques like immunohistochemistry or Western blotting to analyze potential changes in the expression and distribution of different GABA-A receptor subunits (e.g., α1, α2, α3, α4, δ) in brain regions of interest from resistant and non-resistant animals.[11][12][13]
-
Electrophysiology: Performing patch-clamp recordings from neurons in brain slices of resistant animals to assess whether the modulatory effect of this compound on GABAergic currents or persistent sodium currents is diminished.
-
Gene Expression Analysis: Utilizing qPCR or RNA-seq to quantify the mRNA levels of genes encoding GABA-A receptor subunits or ion channels in brain tissue from your experimental groups.
Troubleshooting Guides
Issue 1: Initial efficacy of this compound followed by the development of breakthrough seizures.
| Potential Cause | Troubleshooting/Investigative Steps |
| Upregulation of Drug Efflux Transporters (e.g., P-glycoprotein) | 1. Western Blot/Immunohistochemistry: Analyze brain microvessels and parenchyma for P-glycoprotein expression in resistant vs. responsive animals. 2. In vivo PET Imaging: If available, use a P-glycoprotein-substrate radiotracer to assess transporter function at the BBB. 3. Co-administration with P-gp Inhibitor: Treat resistant animals with a known P-gp inhibitor (e.g., verapamil, tariquidar) prior to this compound administration and observe for restoration of seizure control. |
| Alteration in GABA-A Receptor Subunit Composition | 1. Immunohistochemical Analysis: Stain brain sections from key epileptic regions (e.g., hippocampus) for major GABA-A receptor subunits (α1-5, β2/3, γ2, δ) to identify changes in expression or localization.[11][14] 2. Receptor Binding Assays: Perform radioligand binding studies on brain homogenates to assess changes in the affinity or density of GABA-A receptors. |
| Modification of Ion Channel Function | 1. Patch-Clamp Electrophysiology: Record persistent sodium currents from neurons in brain slices of resistant animals to determine if the inhibitory effect of this compound is reduced.[2] 2. Expression Analysis: Use qPCR or Western blotting to measure the expression levels of relevant sodium and potassium channel subunits. |
| Pharmacokinetic Issues (e.g., increased metabolism) | 1. Pharmacokinetic Studies: Measure plasma and brain concentrations of this compound over time in resistant and responsive animals to check for altered drug disposition. 2. Metabolite Analysis: Analyze plasma and urine for an increased presence of this compound metabolites. |
Issue 2: A sub-population of animals is non-responsive to initial high-dose this compound treatment.
| Potential Cause | Troubleshooting/Investigative Steps |
| Pre-existing High Levels of Drug Efflux Transporters | 1. Baseline Transporter Expression: Before starting treatment, assess baseline P-glycoprotein expression in a subset of animals to see if it correlates with subsequent treatment response. |
| Inherent Differences in Target Receptor/Channel Subtypes | 1. Genetic Screening: If feasible, perform genetic analysis to identify polymorphisms in genes encoding GABA-A receptor subunits or ion channels that may be associated with non-response.[10] |
| Severity of the Epileptic Phenotype | 1. Baseline Seizure Frequency: Correlate the initial seizure frequency and severity (e.g., via EEG monitoring) with the response to this compound. Animals with a more severe initial phenotype may be more likely to be drug-resistant.[9] |
Data Presentation
Table 1: Efficacy of this compound Enantiomers in a Mouse Audiogenic Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | Protection from Clonic/Tonic Convulsions (%) |
| Sthis compound | 5 | Data not specified, but dose-dependent effect noted |
| Sthis compound | 10 | Data not specified, but dose-dependent effect noted |
| Sthis compound | 20 | 91% |
| R(-)-Losigamone | 20 | 0% |
| Data synthesized from Jones et al., 1999.[3] |
Table 2: Effect of Losigamone (B1675148) on Excitatory Amino Acid Release from Mouse Cortical Slices
| Treatment | Concentration (µM) | Effect on Veratridine-Stimulated Glutamate Release | Effect on Potassium-Stimulated Glutamate Release |
| Losigamone | 100 | Significant Reduction | Not specified |
| Losigamone | 200 | Significant Reduction | Significant Reduction |
| Sthis compound | 100 | Significant Reduction | Significant Reduction |
| Sthis compound | 200 | Significant Reduction | Significant Reduction |
| R(-)-Losigamone | up to 400 | No Effect | No Effect |
| Data synthesized from Srinivasan et al., 1997 and Jones et al., 1999.[3][15] |
Experimental Protocols
Protocol 1: Induction of Chronic Epilepsy using the Kainic Acid Model
This protocol is adapted from established methods for inducing temporal lobe epilepsy in rodents, which can subsequently be used to test for drug resistance.[16][17]
Materials:
-
Kainic acid
-
Sterile saline
-
Diazepam
-
Animals (e.g., adult C57BL/6J mice)
-
EEG recording equipment (optional but recommended for seizure monitoring)
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6J mice to the housing conditions for at least one week prior to the experiment.
-
Kainic Acid Administration: Administer kainic acid intraperitoneally (i.p.) at a dose of 5 mg/kg.
-
Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale. Status epilepticus (SE) is characterized by continuous convulsive seizures.
-
Repeated Dosing: If SE is not induced within 30 minutes, repeat the injection of kainic acid every 30 minutes until continuous convulsive seizures are observed.
-
Termination of SE: After a predetermined duration of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures and reduce mortality.
-
Post-SE Care: Provide supportive care, including subcutaneous hydration and softened food, to aid in recovery.
-
Chronic Monitoring: After a latent period of several weeks, animals will begin to exhibit spontaneous recurrent seizures. Monitor seizure frequency and severity using behavioral observation and/or continuous video-EEG recording. This establishes the chronic epileptic state for subsequent drug testing.
Protocol 2: Assessing this compound Efficacy and Resistance
Materials:
-
Chronically epileptic animals (from Protocol 1)
-
This compound
-
Vehicle control
-
EEG recording equipment
Procedure:
-
Baseline Seizure Recording: Record the frequency and duration of spontaneous seizures for each animal for a baseline period of at least two weeks.
-
Drug Administration: Begin chronic administration of this compound at a predetermined dose and schedule (e.g., daily i.p. injections). A control group should receive vehicle only.
-
Efficacy Monitoring: Continue to monitor seizure activity throughout the treatment period. A significant reduction in seizure frequency compared to baseline and the vehicle control group indicates drug efficacy.
-
Identifying Resistance: Continue monitoring for several weeks. A gradual return of seizure frequency to baseline levels despite continued drug administration is indicative of acquired resistance. Animals that show no initial significant reduction in seizures may be considered innately resistant.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for further analysis (e.g., Western blotting, immunohistochemistry, qPCR) to investigate the mechanisms of resistance as outlined in the troubleshooting guides.
Visualizations
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Caption: Proposed actions of this compound and potential mechanisms of resistance.
Caption: Experimental workflow for inducing and evaluating resistance in a chronic epilepsy model.
References
- 1. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cerebral expression of drug transporters in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug resistance in epilepsy: the role of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsy-institute.org.uk [epilepsy-institute.org.uk]
- 9. epi.ch [epi.ch]
- 10. tandfonline.com [tandfonline.com]
- 11. Alterations in the Distribution of GABAA Receptors in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Changes in GABAA receptors in status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Changes in the expression of GABAA receptor subunit mRNAs in parahippocampal areas after kainic acid induced seizures [frontiersin.org]
- 15. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Impact of (+)-Losigamone on cytochrome P450 activity in co-administration studies.
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the cytochrome P450 (CYP) drug-drug interaction potential of (+)-Losigamone. This guide provides a summary of available data, answers to frequently asked questions, and troubleshooting advice for your in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cytochrome P450 enzyme involved in the metabolism of this compound?
A1: In-vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2A6 as the main isoenzyme responsible for the metabolism of both enantiomers of losigamone (B1675148), including this compound.[1][2][3] The metabolism of this compound is preferentially inhibited by coumarin, a selective inhibitor of CYP2A6.[1]
Q2: Does this compound inhibit or induce major CYP450 enzymes?
Q3: Are there known clinically significant drug-drug interactions with this compound related to CYP450 enzymes?
A3: A review of clinical data suggests that losigamone is generally well-tolerated as an add-on therapy, with no significant clinically relevant pharmacokinetic interactions reported with other antiepileptic drugs.[5] This suggests a low potential for potent CYP inhibition or induction. However, the absence of specific interaction studies with sensitive substrates of major CYP isoforms means that caution should still be exercised.
Q4: We are planning a co-administration study. Which CYP enzymes should we prioritize for investigation with this compound?
A4: While data on CYP1A2 suggests a low risk of interaction, it is advisable to conduct in-vitro screening for inhibition and induction of CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as these enzymes are responsible for the metabolism of a majority of clinically used drugs. Given the lack of public data, these studies are crucial for a thorough risk assessment.
Troubleshooting Guide for Experimental Studies
Problem 1: Inconsistent results in in-vitro CYP inhibition assays.
-
Possible Cause 1: Substrate Concentration. The inhibitory effect of a compound can be dependent on the substrate and its concentration used in the assay.
-
Troubleshooting Tip: Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) to maximize the sensitivity of the assay to competitive inhibitors.
-
-
Possible Cause 2: Non-specific Binding. Highly lipophilic compounds can bind non-specifically to the microsomal membrane, reducing the effective concentration of the inhibitor.
-
Troubleshooting Tip: Measure the extent of microsomal binding of this compound and adjust the nominal concentrations accordingly. Including a wash step after pre-incubation (for time-dependent inhibition) can also be beneficial.
-
-
Possible Cause 3: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO, methanol) can inhibit or induce CYP enzymes at certain concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in the incubation is low (typically <0.5%) and consistent across all wells, including controls. Run a solvent control to assess its effect on enzyme activity.
-
Problem 2: Difficulty in extrapolating in-vitro induction data to in-vivo relevance.
-
Possible Cause: Cytotoxicity. At higher concentrations, this compound may be cytotoxic to hepatocytes, leading to a decrease in CYP enzyme activity that can be misinterpreted as inhibition or a lack of induction.
-
Troubleshooting Tip: Always perform a cytotoxicity assay (e.g., LDH or MTT assay) at the same concentrations and time points as your induction experiment. Only use data from non-toxic concentrations for your assessment.
-
-
Possible Cause: Poorly defined induction criteria.
-
Troubleshooting Tip: Use established regulatory guidance (e.g., from the FDA or EMA) for defining a positive induction result. This often involves comparing the fold-induction to that of a positive control and considering the expected clinical concentrations of the drug.
-
Data on this compound's Impact on CYP450 Activity
The following tables summarize the currently available public data on the interaction of this compound with major cytochrome P450 enzymes.
Table 1: In-Vivo Co-administration Studies
| CYP Isoform | Probe Substrate | Study Population | Losigamone Dosage | Effect on Probe Substrate Pharmacokinetics | Conclusion on CYP Activity |
| CYP1A2 | Caffeine (B1668208) | Healthy male volunteers | 500 mg t.i.d. for 8 days | No significant change in caffeine clearance[4] | No significant inhibition or induction[4] |
| CYP1A2 | Caffeine | Healthy male volunteers | 400, 1200, or 1800 mg/day for 28 days | No statistically significant change in pharmacokinetic parameters[4] | No significant inhibition or induction[4] |
| CYP2C9 | Not publicly available | - | - | - | Data not available |
| CYP2C19 | Not publicly available | - | - | - | Data not available |
| CYP2D6 | Not publicly available | - | - | - | Data not available |
| CYP3A4 | Not publicly available | - | - | - | Data not available |
Table 2: In-Vitro Inhibition & Induction Data
| CYP Isoform | Inhibition (IC50/Ki) | Induction (EC50/Fold Change) |
| CYP1A2 | Data not publicly available | Data not publicly available |
| CYP2C9 | Data not publicly available | Data not publicly available |
| CYP2C19 | Data not publicly available | Data not publicly available |
| CYP2D6 | Data not publicly available | Data not publicly available |
| CYP3A4 | Data not publicly available | Data not publicly available |
Experimental Protocols
Protocol: In-Vivo Assessment of CYP1A2 Activity using Caffeine
This protocol is based on the methodology implied in the clinical study by Bo-Lassen et al. (1992).
-
Subject Population: Healthy, non-smoking male volunteers.
-
Study Design: A placebo-controlled, repeat-dose study.
-
Procedure:
-
Baseline: Administer a single oral dose of caffeine (e.g., 200 mg). Collect serial blood samples over 24 hours to determine the baseline pharmacokinetic profile of caffeine (AUC, Cmax, t1/2, clearance).
-
Treatment: Administer this compound at the desired dose and frequency for a specified duration (e.g., 1200 mg/day for 14 days to reach steady-state).
-
Post-treatment: On the last day of this compound administration, co-administer the same single oral dose of caffeine. Collect serial blood samples over 24 hours to determine the pharmacokinetic profile of caffeine in the presence of this compound.
-
-
Analysis: Analyze plasma samples for caffeine concentration using a validated LC-MS/MS method. Compare the pharmacokinetic parameters of caffeine at baseline and after treatment with this compound.
-
Interpretation: A lack of significant change in caffeine clearance suggests no induction or inhibition of CYP1A2. A significant decrease in clearance would suggest inhibition, while a significant increase would suggest induction.
Visualizations
References
- 1. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing central nervous system (CNS)-related side effects of (+)-Losigamone during experimentation.
Troubleshooting Guides
Issue 1: Unexpected levels of dizziness or sedation observed in animal models.
Question: We are observing significant dizziness and/or sedative effects in our rodent models treated with this compound, which is impacting the results of our primary experiments. How can we troubleshoot this?
Answer:
Observing dose-limiting CNS side effects such as dizziness and sedation is a known characteristic of many anti-convulsant drugs, including this compound.[1][2][3] Here is a systematic approach to troubleshoot this issue:
1. Dose-Response Characterization:
-
Recommendation: Conduct a thorough dose-response study to identify the minimal effective dose for your desired therapeutic effect and the threshold for significant CNS side effects. Higher doses of Losigamone (B1675148) are associated with a greater incidence of adverse events.[1][4]
-
Experimental Protocol:
-
Objective: To determine the ED50 (median effective dose) for anticonvulsant activity and the TD50 (median toxic dose) for CNS side effects.
-
Models: Use established models like the Maximal Electroshock Seizure (MES) test for efficacy and the Rotarod test for motor impairment (a proxy for dizziness/sedation).[5]
-
Procedure:
-
Administer escalating doses of this compound to different groups of rodents.
-
For the MES test, induce seizures via corneal or ear clip electrodes and observe for the abolition of the hindlimb tonic extensor component as a measure of protection.[5][6]
-
For the Rotarod test, place the animals on a rotating rod and record the latency to fall as a measure of motor coordination.[5][7]
-
-
Data Analysis: Calculate the ED50 and TD50 to determine the therapeutic index (TD50/ED50).
-
2. Re-evaluate Administration Route and Formulation:
-
Recommendation: The vehicle and route of administration can influence the pharmacokinetic profile of the compound, potentially leading to high peak plasma concentrations that exacerbate side effects.
-
Troubleshooting Steps:
-
Consider alternative, slower-absorbing vehicles if using a rapid-release formulation.
-
If using intraperitoneal (i.p.) injection, consider oral gavage (p.o.) to mimic the clinical route of administration, which may result in a smoother absorption profile.
-
3. Refine Behavioral Testing Protocols:
-
Recommendation: Acclimatize animals thoroughly to the testing apparatus and environment to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Protocol Adjustment:
-
Increase the number of habituation sessions before baseline data collection.
-
Ensure consistent handling and testing times to account for circadian rhythms.
-
Experimental Workflow for Troubleshooting Sedation/Dizziness
Caption: Troubleshooting workflow for unexpected sedation or dizziness.
Frequently Asked Questions (FAQs)
Q1: What are the known CNS-related side effects of this compound from clinical studies?
A1: The most frequently reported CNS-related side effect of Losigamone in clinical trials is dizziness.[1][4][8] Other common adverse events include headache, fatigue, and somnolence.[2] The incidence of these side effects is generally dose-dependent.[1][4]
Quantitative Summary of Adverse Events from Clinical Trials
| Adverse Event | Losigamone (1200 mg/day) | Losigamone (1500 mg/day) | Placebo |
| Any Adverse Event | 62.1% | 76.1% | 58.8% |
| Dizziness | Significantly higher than placebo (RR 3.82) | Higher incidence with higher dose | Baseline |
| Headache | Reported | Reported | Reported |
| Fatigue | Reported | Reported | Reported |
| Somnolence | Reported | Reported | Reported |
| Withdrawal due to AE | 11% | 16% | 4% |
Data compiled from multiple sources.[1][2][4][8]
Q2: What is the proposed mechanism of action of this compound that could lead to CNS side effects?
A2: The exact mechanism of action of Losigamone is not fully elucidated, but it is believed to involve multiple pathways that modulate neuronal excitability.[1][5] These same mechanisms, when acting outside the intended therapeutic scope, can lead to CNS side effects. The proposed mechanisms include:
-
Potentiation of GABA-mediated responses: Losigamone has been shown to enhance GABA-induced chloride influx, which hyperpolarizes neurons and reduces their excitability.[1][9] Over-activation of this inhibitory pathway can lead to sedation and dizziness.
-
Modulation of Voltage-Gated Ion Channels: There is evidence to suggest Losigamone may activate potassium channels and block sodium channels.[1][9] Activation of potassium channels would also lead to hyperpolarization and reduced neuronal firing, contributing to sedative effects.
-
Inhibition of Excitatory Amino Acid Release: Studies have shown that the S(+)-enantiomer of Losigamone can reduce the release of glutamate (B1630785) and aspartate, the primary excitatory neurotransmitters in the brain.[9] This reduction in excitatory signaling could contribute to a general dampening of CNS activity, manifesting as fatigue or somnolence.
Signaling Pathway: GABAergic Inhibition
Caption: Potentiation of GABA-A receptor signaling by this compound.
Signaling Pathway: Modulation of Excitatory Neurotransmission
Caption: Inhibition of excitatory amino acid release by this compound.
Q3: Are there specific experimental protocols to assess dizziness in preclinical models?
A3: While dizziness is a subjective human experience, it can be inferred in animal models by assessing vestibular function and motor coordination. Here are some relevant experimental protocols:
-
Rotarod Test: As mentioned previously, this is a primary test for motor coordination. A drug-induced decrease in the time an animal can stay on the rotating rod is indicative of motor impairment that can be correlated with dizziness and ataxia.[5][7]
-
Balance Beam Test: This test assesses fine motor control and balance. Animals are required to traverse a narrow beam, and slips or falls are recorded. Increased errors after drug administration suggest balance deficits.[7]
-
Vestibular Sensory Evoked Potentials (VsEPs): This is a more direct, though technically complex, method to assess the function of the vestibular system. It involves measuring electrophysiological responses to rapid head movements.[10] Alterations in VsEPs could indicate a direct effect on the vestibular apparatus.
Experimental Workflow for Preclinical Dizziness Assessment
Caption: Workflow for assessing dizziness-like effects in rodents.
Q4: How can we differentiate between the desired anticonvulsant effect and CNS side effects in our experiments?
A4: Differentiating between therapeutic and adverse effects requires a multi-faceted approach that combines behavioral observation with specific experimental endpoints.
-
Time-Course Analysis: Correlate the onset and duration of side effects (e.g., sedation in an open-field test) with the anticonvulsant effect (e.g., protection in the MES test) at various time points after drug administration.
-
Dose-Separation: A key goal is to demonstrate a clear separation between the effective dose range and the toxic dose range. A large therapeutic index suggests a better safety profile.
-
Use of Multiple Models: No single model can perfectly replicate a human side effect. Using a battery of tests (e.g., MES for efficacy, Rotarod for motor impairment, open-field for general activity/sedation, elevated plus maze for anxiety-like behavior) can provide a more comprehensive profile of the drug's CNS effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of this compound with the observed effects. This can help determine if side effects are occurring at higher concentrations than those required for efficacy.
By systematically applying these troubleshooting and analytical frameworks, researchers can better understand, manage, and mitigate the CNS-related side effects of this compound in their studies, leading to more robust and translatable results.
References
- 1. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpp.com [ijpp.com]
- 7. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Predictability for Animal Models of Peripheral Vestibular Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System to Measure Rodent Vestibular Sensory Evoked Potentials | National Institute of Biomedical Imaging and Bioengineering [nibib.nih.gov]
Titration strategies to minimize adverse events in (+)-Losigamone animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing (+)-Losigamone in animal studies. The focus is on implementing titration strategies to minimize adverse events and ensure the collection of high-quality, reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound animal studies.
Issue 1: High Incidence of Acute Neurological Adverse Events (e.g., Ataxia, Sedation, Dizziness)
-
Problem: Immediately following administration, a significant number of animals exhibit pronounced signs of central nervous system (CNS) depression or motor impairment, potentially confounding behavioral assessments and impacting animal welfare.
-
Possible Causes:
-
Initial Dose Too High: The starting dose may be too close to the maximum tolerated dose (MTD).
-
Rapid Dose Escalation: The titration schedule is too aggressive, not allowing for acclimatization.
-
Species/Strain Sensitivity: The selected animal model may be particularly sensitive to the neurological effects of this compound.
-
Formulation/Vehicle Effects: The vehicle used for administration may contribute to or exacerbate the observed effects.
-
-
Troubleshooting Steps:
-
Reduce Starting Dose: If significant adverse events are observed at the initial dose, reduce the starting dose by 30-50% in a new cohort of animals.
-
Implement a Slower Titration Schedule: Increase the duration between dose escalations. Human clinical data suggests that most adverse events occur during the initial titration phase and subside over time.[1][2] A more gradual increase allows for physiological adaptation.
-
Refine Dosing Regimen: Split the total daily dose into two or three smaller administrations to reduce peak plasma concentrations (Cmax) and associated acute side effects.
-
Evaluate Vehicle: Conduct a vehicle-only control study to rule out any confounding effects of the formulation.
-
Monitor Plasma Concentrations: If feasible, collect satellite blood samples to correlate pharmacokinetic (PK) data with the observed adverse events. This can help determine if the effects are linked to high Cmax.
-
Issue 2: Poor Tolerability and Weight Loss During Chronic Dosing
-
Problem: Animals on a multi-day or multi-week dosing regimen show progressive weight loss, reduced food and water intake, and general signs of poor health.
-
Possible Causes:
-
Cumulative Toxicity: The dose may be too high for chronic administration, leading to cumulative toxic effects.
-
Metabolic Effects: The drug may be impacting metabolic processes, leading to reduced appetite or altered nutrient absorption.
-
Stress: Repeated handling and administration can be a significant stressor.
-
-
Troubleshooting Steps:
-
Dose Reduction: Lower the maintenance dose to a level that is effective but better tolerated for long-term administration.
-
Dietary Supplementation: Provide a more palatable and high-calorie diet to encourage eating and mitigate weight loss.
-
Refine Handling Procedures: Ensure all animal handling and dosing procedures are as refined and minimally stressful as possible.
-
Monitor Clinical Pathology: Conduct interim blood draws to assess liver enzymes, kidney function, and other relevant clinical pathology parameters to identify potential organ toxicity.
-
Issue 3: Inconsistent Efficacy or High Variability in Response
-
Problem: There is a high degree of variability in the anticonvulsant effect of this compound between animals within the same dose group.
-
Possible Causes:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals. The metabolism of losigamone (B1675148) is primarily handled by the CYP2A6 cytochrome P450 isoenzyme, and inter-animal variability in its activity could play a role.[3]
-
Severity of Disease Model: The underlying severity of the epilepsy model may vary between animals.
-
Dosing Accuracy: Inaccurate administration of the compound.
-
-
Troubleshooting Steps:
-
Ensure Homogeneity of Animal Cohort: Use animals of a consistent age, weight, and genetic background.
-
Refine Dosing Technique: Ensure accurate and consistent administration for all animals. For oral dosing, ensure complete ingestion.
-
Increase Group Size: A larger number of animals per group can help to overcome individual variability and increase statistical power.
-
Measure Plasma Concentrations: If variability is high, measuring plasma concentrations of this compound can help to determine if the variability is PK-driven.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a reasonable starting dose for this compound in a rodent model of epilepsy?
-
A1: Based on published data in DBA/2 mice susceptible to audiogenic seizures, a dose-dependent anticonvulsant effect was observed with intraperitoneal (i.p.) doses of 5, 10, and 20 mg/kg.[4][5] A conservative starting dose would be at the lower end of this range (e.g., 5 mg/kg) or below, followed by a gradual dose escalation. For a new model or species, a dose range-finding study is highly recommended.
-
-
Q2: How quickly can I escalate the dose of this compound?
-
A2: There is limited specific guidance from animal studies. However, human clinical trials indicate that a slower titration improves tolerability.[1] A reasonable starting point for a titration schedule in a rodent study would be to increase the dose every 3-4 days, allowing for stabilization and observation of adverse effects. If adverse events are observed, the escalation should be paused or the dose increment reduced.
-
-
Q3: What are the most likely adverse events to observe in animals?
-
A3: Extrapolating from human data and the drug's CNS activity, the most likely adverse events are neurological and behavioral.[1][6][7] These may include:
-
Ataxia (uncoordinated movement)
-
Sedation or somnolence
-
Dizziness (observable as circling or unsteady gait)
-
Headache (potentially observable as head-pressing or irritability)
-
Fatigue or lethargy
-
-
-
Q4: Is this compound teratogenic in animals?
-
Q5: Which enantiomer of Losigamone should be used?
Data Presentation
Table 1: Dose-Response of Sthis compound in DBA/2 Mice (Audiogenic Seizure Model)
| Dose (mg/kg, i.p.) | Protection from Clonic/Tonic Convulsions (%) | Reference |
| 5 | Dose-dependent inhibition observed | [4][5] |
| 10 | Dose-dependent inhibition observed | [4][5] |
| 20 | 91% | [4][5] |
Table 2: Adverse Events Profile of Losigamone in Human Clinical Trials (Extrapolated for Animal Model Observation)
| Adverse Event | Incidence Trend | Notes | Reference |
| Dizziness | Dose-dependent; higher at 1500 mg/day vs. 1200 mg/day | Most frequently reported adverse event. | [6] |
| Headache | Reported | Common CNS side effect. | [1] |
| Somnolence/Fatigue | Reported | Common CNS side effect. | [1] |
| Ataxia | Reported | Indicates effects on motor coordination. | [6] |
| Nausea | Reported | May be observed as pica in rodents. | [6] |
| Treatment Withdrawal | Dose-dependent; higher at 1500 mg/day vs. 1200 mg/day | Suggests poorer tolerability at higher doses. | [1][2] |
Experimental Protocols
Protocol 1: Titration to a Maximum Tolerated Dose (MTD) in Rodents
-
Animal Model: Select appropriate species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a sufficient number of animals (e.g., n=3-5 per group) for initial dose-ranging.
-
Initial Dosing: Begin with a low starting dose (e.g., 5 mg/kg). Administer the dose and observe animals continuously for the first 4 hours, and then at regular intervals for 24-48 hours.
-
Clinical Observations: Record detailed clinical observations, including changes in posture, gait, activity level, and any signs of CNS disturbance (e.g., ataxia, tremors, sedation). Record body weights daily.
-
Dose Escalation: If the initial dose is well-tolerated (no significant adverse events or body weight loss >10%), escalate the dose in a new cohort of animals or after a sufficient washout period. A geometric progression (e.g., 5, 10, 20, 40 mg/kg) is a common approach.
-
Defining MTD: The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight over the study period.
-
Titration for Chronic Studies: Once the single-dose MTD is estimated, a chronic study can be initiated. The starting dose should be well below the MTD. The dose can be gradually increased over several days to the desired maintenance level, provided it remains well-tolerated.
Mandatory Visualization
Caption: Workflow for a two-phase titration strategy in animal studies.
Caption: Decision tree for troubleshooting common adverse events.
References
- 1. Efficacy and safety of Losigamone in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losigamone add-on therapy in partial epilepsy: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of losigamone on synaptic potentials and spike frequency habituation in rat entorhinal cortex and hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edelweisspublications.com [edelweisspublications.com]
- 6. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Unpacking the Efficacy of (+)-Losigamone Versus Carbamazepine in Epilepsy Models
For researchers and drug development professionals, the quest for more effective and safer antiepileptic drugs is a continuous endeavor. This guide provides a detailed comparison of the preclinical efficacy of (+)-Losigamone, a novel anticonvulsant, and carbamazepine (B1668303), a long-established therapeutic, based on available experimental data.
This analysis delves into their performance in key preclinical seizure models, their proposed mechanisms of action, and their neuroprotective capabilities. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays.
Anticonvulsant Efficacy: A Head-to-Head Comparison
The preclinical evaluation of anticonvulsant drugs heavily relies on standardized animal models that mimic different types of epileptic seizures. The most common models include the maximal electroshock (MES) test, the pentylenetetrazol (PTZ) seizure model, and the audiogenic seizure model in genetically susceptible mice.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures. It assesses a drug's ability to prevent the spread of seizures. While direct comparative studies are limited, available data on the median effective dose (ED50) — the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure — provide insights into the relative potency of this compound and carbamazepine.
| Drug | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound (S(+)-enantiomer) | Mouse | Not Specified | Data not available in a direct comparative study |
| Carbamazepine | Mouse | Oral | 9.67[1] |
| Carbamazepine | Rat | Oral | 4.39[1] |
Note: Data for this compound's ED50 in the MES test was not available in the reviewed literature in a direct comparison with carbamazepine. Losigamone (B1675148) as a racemate has shown efficacy in this model, with the S(+) enantiomer being more potent.[1][2]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to evaluate drugs for their potential to treat absence and myoclonic seizures. It works by antagonizing the GABAA receptor complex, leading to generalized seizures.
| Drug | Animal Model | Route of Administration | Efficacy Metric |
| This compound | Mouse | Not Specified | Effective against clonic convulsions[1][2] |
| Carbamazepine | Mouse | Not Specified | Data on ED50 not available in a direct comparative study |
Note: While both drugs have been tested in the PTZ model, directly comparable ED50 values were not found in the reviewed literature.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsy. This model is sensitive to a broad range of antiepileptic drugs.
| Drug | Animal Model | Route of Administration | Efficacy Metric |
| This compound (S(+)-enantiomer) | DBA/2 Mouse | Intraperitoneal | 91% protection at 20 mg/kg[3] |
| Carbamazepine | DBA/2 Mouse | Not Specified | Effective in suppressing seizures[4][5] |
Note: While both drugs are effective, a direct comparison of ED50 values was not available in the reviewed literature.
Neuroprotection: Beyond Seizure Suppression
An ideal antiepileptic drug not only controls seizures but also protects neurons from seizure-induced damage. The kainate model, where kainic acid is used to induce excitotoxic neuronal death, is a common preclinical model to assess neuroprotective effects.
Carbamazepine has demonstrated neuroprotective effects in the kainate model by reducing the frequency of seizure-induced "head and body shakes" and facilitating the partial recovery of sleep patterns.[6] However, another study reported that carbamazepine failed to protect hippocampal neurons from kainate-induced toxicity.[7]
Mechanisms of Action: A Tale of Two Targets
The efficacy of antiepileptic drugs is intrinsically linked to their mechanism of action at the molecular level.
Carbamazepine is a well-characterized voltage-gated sodium channel blocker.[9] It stabilizes the inactivated state of these channels, thereby limiting the repetitive firing of neurons that underlies seizure activity.[9] Its active metabolite, carbamazepine-10,11-epoxide, also possesses anticonvulsant properties.
The precise mechanism of action for This compound is still being fully elucidated.[1][10] Evidence suggests a multi-faceted mechanism that includes:
-
Modulation of excitatory amino acid neurotransmission: The more active S(+)-enantiomer has been shown to reduce the release of the excitatory amino acids glutamate (B1630785) and aspartate.[3]
-
Enhancement of GABAergic inhibition: Losigamone potentiates GABA-induced chloride influx, which would lead to neuronal hyperpolarization and reduced excitability.[10]
The following diagram illustrates the proposed signaling pathways involved in the anticonvulsant effects of this compound and carbamazepine.
Caption: Proposed mechanisms of action for this compound and Carbamazepine.
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
This model is used to induce generalized tonic-clonic seizures and assess a drug's ability to prevent seizure spread.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Procedure:
-
Animal Preparation: Rodents (mice or rats) are acclimatized to the laboratory environment.
-
Drug Administration: The test compound (e.g., this compound or carbamazepine) or vehicle is administered via a specific route (e.g., oral, intraperitoneal).
-
Waiting Period: A predetermined time is allowed to pass for the drug to be absorbed and reach its peak effect.
-
Electroshock Application: A brief electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 is then determined using statistical methods like probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is employed to screen for drugs effective against absence and myoclonic seizures.
Caption: Workflow for the Pentylenetetrazol (PTZ)-Induced Seizure Test.
Procedure:
-
Animal Preparation: Rodents are acclimatized to the testing environment.
-
Drug Administration: The test compound or vehicle is administered.
-
Waiting Period: A specific time is allowed for drug absorption.
-
PTZ Injection: A convulsant dose of pentylenetetrazol is injected.
-
Observation: Animals are observed for a set period for the onset and severity of seizures, which are typically scored based on a standardized scale (e.g., Racine scale).
-
Data Analysis: The latency to the first seizure, the seizure severity score, and the percentage of animals protected from seizures are recorded and analyzed.
Audiogenic Seizure Test in DBA/2 Mice
This model utilizes a genetically epilepsy-prone mouse strain to evaluate drug efficacy against reflex seizures.
Caption: Workflow for the Audiogenic Seizure Test in DBA/2 Mice.
Procedure:
-
Animal Selection: DBA/2 mice of a specific age range (typically 21-28 days) are used as they are most susceptible to audiogenic seizures.
-
Drug Administration: The test drug or vehicle is administered.
-
Waiting Period: A waiting period is observed for the drug to take effect.
-
Auditory Stimulus: The mouse is placed in a sound-attenuating chamber and exposed to a high-intensity sound stimulus (e.g., a bell or siren).
-
Observation: The animal's behavioral response is observed and scored for different seizure phases: wild running, clonic seizures, and tonic seizures.
-
Data Analysis: The percentage of animals protected from each seizure phase is calculated for each treatment group.
Conclusion
Based on the available preclinical data, both this compound and carbamazepine demonstrate significant anticonvulsant activity across various seizure models. Carbamazepine's efficacy is well-established, particularly in the MES model, consistent with its primary mechanism as a sodium channel blocker. This compound, with its distinct and potentially multi-target mechanism involving both excitatory and inhibitory neurotransmitter systems, shows promise, especially in the audiogenic seizure model.
A critical gap in the current literature is the lack of direct, head-to-head comparative studies under identical experimental conditions. Such studies would be invaluable for a more definitive assessment of their relative efficacy and potency. Furthermore, more comprehensive comparative data on their neuroprotective effects are needed to fully understand their therapeutic potential beyond seizure suppression. Future research should focus on these direct comparisons to provide a clearer picture for drug development professionals and researchers in the field of epilepsy.
References
- 1. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuro-protective effects of carbamazepine on sleep patterns and head and body shakes in kainic acid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiepileptogenic and neuroprotective effects of losartan in kainate model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of S(+)-losigamone versus R(-)-losigamone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the two enantiomers of the novel anticonvulsant drug losigamone (B1675148): S(+)-losigamone and R(-)-losigamone. The information presented is collated from preclinical research and aims to provide a clear understanding of their differential pharmacological activities based on available experimental data.
Quantitative Data Summary
The following table summarizes the key in vitro findings regarding the potency of Sthis compound and R(-)-losigamone in various assays. A clear stereoselective activity is observed, with the S(+) enantiomer demonstrating significantly greater potency in modulating excitatory neurotransmission.
| In Vitro Assay | Sthis compound Potency | R(-)-losigamone Potency | Key Finding |
| Excitatory Amino Acid Release (Glutamate & Aspartate from mouse cortical slices) | Significant reduction at 100 and 200 μM (potassium- and veratridine-elicited)[1][2] | No effect at concentrations up to 400 μM[1][2] | Sthis compound is a potent inhibitor of excitatory amino acid release, while R(-)-losigamone is inactive in this assay. |
| Spontaneous Depolarizations (Cortical wedge preparation from DBA/2 mice) | Significant reduction at 50–200 μM[1][2] | Significant effect only at higher concentrations of 200–800 μM[1][2] | Sthis compound is considerably more potent than R(-)-losigamone in reducing neuronal hyperexcitability in this model. |
| GABA-Mediated Chloride Influx (³⁶Cl influx into spinal cord neurons) | Stimulates ³⁶Cl influx in the absence of exogenous GABA[3] | Stimulates ³⁶Cl influx in the absence of exogenous GABA[3] | Both enantiomers appear to potentiate GABAergic neurotransmission, with no clear difference in potency for this specific action.[3] |
| TBPS-Induced Hyperexcitability (Rat hippocampal slices) | Significantly different ability to suppress compared to R(-)-losigamone[3] | Significantly different ability to suppress compared to Sthis compound[3] | While both isomers show activity, they differ significantly in their ability to counteract the effects of the GABAA receptor antagonist TBPS. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Veratridine-Elicited Glutamate (B1630785) Release from Mouse Cortical Slices
This assay measures the ability of a compound to inhibit the release of the excitatory neurotransmitter glutamate from brain tissue.
Methodology:
-
Tissue Preparation: Cortical slices are prepared from BALB/c mice.[1]
-
Superfusion: The slices are placed in superfusion chambers and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation: To induce glutamate release, the slices are exposed to aCSF containing veratridine (B1662332) (e.g., 20 μM), a sodium channel activator that causes neuronal depolarization.[4][5]
-
Drug Application: Test compounds (Sthis compound or R(-)-losigamone) are included in the superfusion medium at various concentrations prior to and during veratridine stimulation.
-
Sample Collection: Perfusate samples are collected at regular intervals.
-
Glutamate Quantification: The concentration of glutamate in the collected samples is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[2]
Spontaneous Depolarizations in the Cortical Wedge Preparation
This electrophysiological assay assesses the effect of compounds on neuronal hyperexcitability.
Methodology:
-
Tissue Preparation: Cortical wedges are prepared from the brains of DBA/2 mice, a strain susceptible to seizures.[1]
-
Perfusion: The cortical wedges are placed in a recording chamber and perfused with magnesium-free aCSF. The absence of magnesium ions removes the voltage-dependent block of NMDA receptors, leading to spontaneous depolarizations.[1]
-
Electrophysiological Recording: Extracellular field potentials are recorded from the cortical slices to monitor the spontaneous depolarizations.
-
Drug Application: Sthis compound and R(-)-losigamone are added to the perfusion medium at different concentrations.
-
Data Analysis: The frequency and amplitude of the spontaneous depolarizations are measured before and after drug application to determine the inhibitory effect of the compounds.
³⁶Cl Influx Assay in Spinal Cord Neurons
This assay evaluates the effect of compounds on the function of the GABAA receptor, a major inhibitory neurotransmitter receptor.
Methodology:
-
Cell Culture: Primary cultures of spinal cord neurons are prepared.
-
Radiotracer Incubation: The neurons are incubated in a buffer containing radioactive chloride (³⁶Cl).
-
Drug Treatment: The cells are exposed to Sthis compound or R(-)-losigamone at various concentrations, either alone or in the presence of GABA.
-
Measurement of ³⁶Cl Influx: After the incubation period, the cells are washed to remove extracellular ³⁶Cl, and the intracellular radioactivity is measured using a scintillation counter. An increase in intracellular ³⁶Cl indicates an enhancement of GABAA receptor-mediated chloride influx.
-
Antagonist Confirmation: The involvement of the GABAA receptor is confirmed by demonstrating that the effect of the losigamone enantiomers is blocked by GABAA receptor antagonists like bicuculline (B1666979) and picrotoxin.[3]
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for comparing the in vitro potency of the losigamone enantiomers.
Caption: Proposed primary mechanisms of action for losigamone enantiomers.
Caption: General experimental workflow for in vitro potency comparison.
Caption: Logical relationship of enantiomer potency in key in vitro assays.
References
- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of felbamate on veratridine- and K(+)-stimulated release of glutamate from mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veratridine-induced release of endogenous glutamate from rat brain cortex slices: a reappraisal of the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (+)-Losigamone Efficacy in Preclinical Epilepsy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant efficacy of (+)-Losigamone, the pharmacologically active S-(+)-enantiomer, across various preclinical epilepsy models. The data presented here is intended to offer an objective overview of its performance, cross-validated against established anti-epileptic drugs (AEDs), supported by detailed experimental protocols and mechanistic insights.
Executive Summary
Data Presentation: Comparative Efficacy of this compound and Other AEDs
The following tables summarize the quantitative efficacy data of this compound and a selection of commonly used anti-epileptic drugs in various preclinical models.
Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | ED₅₀ (mg/kg, i.p.) |
| This compound (AO-242) | 4.9 |
| Phenytoin | 9.5 |
| Carbamazepine | 10.9 |
| Valproate | 272 |
| Phenobarbital | 21.9 |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.
Table 2: Efficacy in the Audiogenic Seizure Model in DBA/2 Mice
| Compound | Dose (mg/kg, i.p.) | Protection Rate (%) |
| This compound (AO-242) | 5 | Significant Inhibition |
| 10 | Significant Inhibition | |
| 20 | 91% | |
| R(-)-Losigamone (AO-294) | 20 | 0% |
Data for other AEDs in this specific protocol were not available for direct comparison.
Note on Pentylenetetrazol (PTZ) and Pilocarpine (B147212) Models: While racemic losigamone (B1675148) has been reported to be effective against pentylenetetrazol-induced clonic convulsions in mice, specific ED₅₀ values for this compound are not available in the reviewed literature. Similarly, there is a lack of published data on the efficacy of this compound in the pilocarpine model of temporal lobe epilepsy.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal or ear-clip electrodes.
-
Animal restrainers.
Procedure:
-
Animal Preparation: Adult male mice are used. The test compound, this compound or a comparator AED, is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Time to Peak Effect: The MES test is conducted at the time of predicted peak effect of the administered compound.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered via corneal or ear-clip electrodes.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure component.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ is calculated using probit analysis.
Audiogenic Seizure Model in DBA/2 Mice
Objective: To evaluate the efficacy of a compound against reflex seizures induced by a sensory stimulus (sound) in a genetically susceptible mouse strain.
Apparatus:
-
A sound-attenuating chamber.
-
A sound source capable of producing a high-intensity acoustic stimulus (e.g., an electric bell).
-
A sound level meter to calibrate the stimulus intensity.
Procedure:
-
Animal Selection: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used. The susceptibility is typically highest between 21 and 28 days of age.
-
Drug Administration: this compound is administered i.p. at various doses (e.g., 5, 10, and 20 mg/kg)[1][2]. A control group receives the vehicle.
-
Acclimatization: Each mouse is placed individually in the test chamber for a brief acclimatization period.
-
Auditory Stimulus: A high-intensity sound (e.g., 110-120 dB at approximately 10 kHz) is presented for a fixed duration (e.g., 60 seconds)[1].
-
Seizure Observation: The animal's behavior is observed for a characteristic seizure sequence: wild running, followed by clonic convulsions, and finally a tonic hindlimb extension[1].
-
Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. Animals that do not exhibit tonic hindlimb extension are considered protected[1].
-
Data Analysis: The percentage of animals protected at each dose is calculated.
Mandatory Visualization
Proposed Mechanism of Action of this compound
The anticonvulsant activity of this compound is believed to be multifactorial, targeting both inhibitory and excitatory neurotransmission. The precise mechanism is not fully elucidated, but evidence suggests the following pathways are involved.[1][3]
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Workflow for Preclinical Epilepsy Models
The following diagram illustrates a generalized workflow for evaluating the efficacy of an anticonvulsant compound in the preclinical models discussed.
Caption: Generalized experimental workflow for anticonvulsant efficacy testing.
Discussion
The available preclinical data strongly suggest that this compound is a potent anticonvulsant, particularly in models of generalized seizures. Its low ED₅₀ in the MES test indicates a significant ability to prevent seizure spread, a key characteristic of many effective AEDs for tonic-clonic seizures. The high rate of protection in the audiogenic seizure model further supports its efficacy against reflex epilepsy.
The mechanism of action of this compound appears to be multifaceted. While it potentiates GABA-mediated chloride influx without directly binding to the GABA receptor, a key finding is the stereospecific action of the S(+) enantiomer in reducing the release of the excitatory amino acids glutamate and aspartate.[1] This dual action of enhancing inhibition and reducing excitation likely contributes to its potent anticonvulsant effects.
The lack of quantitative efficacy data for this compound in the pentylenetetrazol and pilocarpine models represents a significant gap in the current understanding of its full preclinical profile. The PTZ model is a primary screening tool for drugs effective against absence seizures, while the pilocarpine model is crucial for studying temporal lobe epilepsy, a common form of drug-resistant epilepsy in adults. Further studies are warranted to elucidate the efficacy of this compound in these models to provide a more complete picture of its potential therapeutic applications.
Conclusion
This compound demonstrates compelling efficacy in preclinical models of generalized and reflex epilepsy, with a potent profile in the MES and audiogenic seizure models. Its multi-target mechanism of action, involving both the enhancement of GABAergic inhibition and the reduction of glutamatergic excitation, provides a strong rationale for its anticonvulsant activity. While further investigation is needed to fully characterize its efficacy spectrum, particularly in models of absence and temporal lobe epilepsy, the existing data position this compound as a promising candidate for the treatment of certain seizure types. This guide provides a foundation for researchers and drug development professionals to comparatively evaluate its preclinical performance.
References
A Comparative Analysis of the Therapeutic Index of (+)-Losigamone and Older Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of the newer anticonvulsant, (+)-Losigamone, against established antiepileptic drugs: phenytoin (B1677684), carbamazepine (B1668303), and valproic acid. The therapeutic index (TI), a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50). A higher TI indicates a wider separation between effective and toxic doses, suggesting a more favorable safety profile. This analysis is based on preclinical data from rodent models, which are foundational in the early assessment of anticonvulsant efficacy and safety.
Quantitative Comparison of Therapeutic Indexes
The following table summarizes the median effective doses (ED50) for anticonvulsant activity and the median toxic doses (TD50) for neurotoxicity, along with the calculated therapeutic index for each compound. The data are primarily derived from the maximal electroshock (MES) seizure model in mice and rats, a standard for assessing efficacy against generalized tonic-clonic seizures, and the rotarod test for determining motor impairment as a measure of neurotoxicity.
| Drug | Animal Model | Anticonvulsant ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | Mouse (MES) | 20 | >100 | >5 |
| Phenytoin | Mouse (MES) | 9.81[1] | 25[2] | ~2.55 |
| Rat (MES) | 16.9[1] | - | - | |
| Carbamazepine | Mouse (MES) | 7[3] | - | - |
| Rat (MES) | 4.39[1] | - | - | |
| Valproic Acid | Mouse (MES) | 196[1] | - | - |
| Rat (MES) | 366[1] | - | - |
Note: A definitive TD50 for this compound in the cited study was not reached at the tested doses, indicating a high safety margin in this preclinical model. Therapeutic index for carbamazepine and valproic acid in these specific studies could not be calculated due to the absence of reported TD50 values in the same experimental context. However, it is widely recognized that phenytoin and carbamazepine have narrow therapeutic indices in clinical practice.
Experimental Protocols
The determination of the therapeutic index relies on standardized and reproducible experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[4][5]
-
Apparatus : An electroconvulsive shock generator with corneal or auricular electrodes.
-
Animal Preparation : Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used. Animals are acclimated to the laboratory environment for at least 3-4 days before testing, with free access to food and water.
-
Drug Administration : The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals. A vehicle control group is included.
-
Procedure :
-
At the predetermined time of peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the animal's eyes to minimize discomfort.
-
Corneal electrodes are placed on the eyes.
-
An electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[4][6]
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant protection.
-
-
Data Analysis : The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods such as probit analysis.[7][8]
Rotarod Test for Neurotoxicity
The rotarod test is employed to assess motor coordination and identify potential neurological deficits or sedative effects of a compound, which are considered measures of toxicity.[7]
-
Apparatus : A rotating rod apparatus (rotarod).
-
Animal Preparation : Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes) in consecutive trials.
-
Drug Administration : The test compound is administered to trained animals at various doses.
-
Procedure :
-
At the time of peak drug effect, each animal is placed on the rotating rod.
-
The time the animal remains on the rod is recorded, up to a maximum trial duration. An animal is considered to have failed the test if it falls off the rod.
-
-
Data Analysis : The number of animals that fail the test at each dose is recorded. The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is then calculated.[7]
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of anticonvulsant drugs are mediated through their interaction with various signaling pathways in the central nervous system.
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for determining the therapeutic index of an anticonvulsant.
Mechanisms of Action of Older Anticonvulsants
The established anticonvulsants—phenytoin, carbamazepine, and valproic acid—exert their effects through multiple, well-characterized mechanisms.
Caption: Primary mechanisms of action for older anticonvulsant drugs.
Phenytoin and carbamazepine primarily act by blocking voltage-gated sodium channels, which reduces the sustained high-frequency firing of neurons.[9][10] Valproic acid has a broader mechanism of action, which includes the inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA, as well as blocking voltage-gated sodium channels.[11][12][13]
Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound is still under investigation, but preclinical studies suggest a distinct profile from the older anticonvulsants.[14][15]
Caption: Proposed mechanisms of action for this compound.
Evidence suggests that this compound may potentiate GABA-mediated responses and reduce the release of excitatory amino acids like glutamate and aspartate.[16][17] This dual action on both inhibitory and excitatory systems may contribute to its anticonvulsant effects and potentially its favorable safety profile. The S(+)-enantiomer appears to be more potent in reducing excitatory amino acid release.[16]
References
- 1. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 14. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of (+)-Losigamone in Combination with Antiepileptic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of epilepsy, a neurological disorder affecting millions worldwide, frequently necessitates the use of multiple antiepileptic drugs (AEDs) to achieve optimal seizure control, particularly in patients with refractory epilepsy.[1] The rationale for combination therapy lies in the potential for synergistic interactions, where the combined therapeutic effect is greater than the sum of the individual effects of each drug. This guide provides a comprehensive overview of the available evidence for the synergistic effects of (+)-Losigamone, a novel AED, when used in combination with other AEDs. While direct preclinical synergy data for this compound is limited, this guide synthesizes findings from studies on a close analog, clinical trial data from add-on therapy, and its proposed mechanism of action to evaluate its potential for beneficial interactions.
Mechanism of Action of this compound
The precise mechanism of action for this compound remains to be fully elucidated. However, research suggests a multi-faceted approach to reducing neuronal hyperexcitability. Unlike many conventional AEDs, it does not appear to bind directly to GABA or benzodiazepine (B76468) receptors.[2][3] Key proposed mechanisms include:
-
Potentiation of GABA-Mediated Inhibition: this compound has been shown to potentiate GABA-induced chloride influx in neuronal cultures, suggesting it enhances inhibitory neurotransmission.[2][3][4] It appears to act at a site on the GABAA receptor complex distinct from the GABA and benzodiazepine binding sites.[5]
-
Modulation of Voltage-Gated Ion Channels: There is evidence to suggest that this compound may reduce the frequency of spontaneous action potentials and depress the repetitive firing of neurons.[4] This could be mediated through effects on sodium or potassium channels.[2][4]
-
Inhibition of Excitatory Neurotransmission: Studies on the more active S(+)-enantiomer indicate that it can reduce the release of excitatory amino acids like glutamate (B1630785) and aspartate.[6][7] It has also been shown to have NMDA receptor antagonist properties.[8][9]
These diverse mechanisms suggest that this compound could be a promising candidate for synergistic combinations with AEDs that have different primary modes of action.
Preclinical Synergy Assessment of a Losigamone (B1675148) Analog
Table 1: Isobolographic Analysis of Losigamone Analog AO-620 with Conventional AEDs [10]
| Drug Combination | Fixed Dose Ratio (AO-620:Other AED) | Type of Interaction | Animal Model |
| AO-620 + Phenobarbital | 1:1, 1:3, 3:1 | Additive | Maximal Electroshock (MES) test in mice |
| AO-620 + Valproate | 1:3, 1:1 | Additive | Maximal Electroshock (MES) test in mice |
| AO-620 + Valproate | 3:1 | Antagonistic | Maximal Electroshock (MES) test in mice |
It is crucial to note that these findings are for a Losigamone analog and may not be directly extrapolated to this compound itself.
Clinical Efficacy of this compound as Add-On Therapy
The clinical development of this compound has primarily focused on its use as an adjunctive or "add-on" therapy for patients with focal epilepsy whose seizures are not adequately controlled by other AEDs.[3][4] These studies provide indirect evidence of its ability to work in concert with other drugs to improve seizure control.
Table 2: Efficacy of this compound as Add-On Therapy in Placebo-Controlled Trials [3]
| Study Population | Treatment Groups (in addition to standard AEDs) | Median Reduction in Seizure Frequency | Responder Rate (≥50% reduction in seizures) |
| 264 patients with partial seizures | Placebo | 3.3% | 11.8% |
| This compound 1200 mg/day | 19.7% | 17.2% | |
| This compound 1500 mg/day | 25.3% | 29.3% |
These clinical findings demonstrate that the addition of this compound to existing AED regimens leads to a dose-dependent improvement in seizure control, suggesting at least an additive, if not synergistic, effect in a clinical setting.
Experimental Protocols
Isobolographic Analysis
Isobolographic analysis is a widely accepted method for quantitatively assessing the nature of the interaction between two drugs (synergism, additivity, or antagonism).[11][12]
Objective: To determine whether the effect of a drug combination is greater than, equal to, or less than the effect expected from the simple addition of the individual drug effects.
Methodology:
-
Dose-Response Curves: The dose-response relationship for each drug administered alone is determined to establish the dose that produces a specific level of effect (e.g., the ED50, the dose that is effective in 50% of the population).
-
Fixed-Ratio Combinations: The two drugs are then combined in several fixed-dose ratios (e.g., 1:3, 1:1, 3:1).
-
Experimental ED50 Determination: For each fixed-ratio combination, a dose-response experiment is conducted to determine the total dose of the mixture that produces the same level of effect (the experimental ED50mix).
-
Theoretical Additive Dose Calculation: The theoretical additive dose for each fixed-ratio combination (ED50add) is calculated based on the individual drug ED50 values.
-
Isobologram Construction: An isobologram is constructed with the doses of the two drugs on the x and y axes. The line connecting the individual ED50 values of the two drugs is the "line of additivity."
-
Interaction Analysis: The experimentally determined ED50mix values are plotted on the isobologram.
-
Synergism: The experimental data points fall significantly below the line of additivity.
-
Additivity: The experimental data points fall on or near the line of additivity.
-
Antagonism: The experimental data points fall significantly above the line of additivity.
-
Visualizations
Caption: Workflow for Isobolographic Analysis of Drug Interactions.
References
- 1. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Log-probit accompanied with Tallarida and Chou-Talalay-Martin methods in an isobolographic analysis of interactions between two antiseizure medications – a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for Efficacy of Combination of Antiepileptic Drugs in Treatment of Epilepsy | Sarhan | Journal of Neurology Research [neurores.org]
A Comparative Analysis of the Neuroprotective Potential of (+)-Losigamone and Standard Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective effects of the novel antiepileptic drug (AED), (+)-Losigamone, in comparison to established standard AEDs. The following sections present a detailed analysis of their mechanisms of action, supporting experimental data, and relevant experimental protocols to aid in the assessment of their neuroprotective capabilities.
Introduction to Neuroprotection in Epilepsy
Epilepsy is characterized by recurrent seizures that can lead to neuronal damage and cognitive decline.[1][2] Neuroprotection in this context refers to the preservation of neuronal structure and function.[1] Many standard antiepileptic drugs (AEDs), beyond their primary role in seizure suppression, exhibit neuroprotective properties. These effects are often attributed to the modulation of excitotoxicity, a process involving excessive stimulation by excitatory amino acids like glutamate (B1630785), which leads to neuronal death.[1][3] Mechanisms of neuroprotection by AEDs include the enhancement of GABA-mediated inhibition, blockade of voltage-gated sodium and calcium channels, and antagonism of glutamate receptors.[1][3][4] However, it is important to note that not all AEDs are neuroprotective in every context, and some may even be neurotoxic in specific models, particularly in the developing brain.[1]
This compound: A Novel Neuroprotective Candidate
Losigamone (B1675148) is a novel anticonvulsant that exists as a racemic mixture of S(+) and R(-) enantiomers.[5] The S(+) enantiomer, this compound, is considered the more pharmacologically active component.[6][7] Its neuroprotective effects are primarily linked to its ability to reduce the release of the excitatory neurotransmitters glutamate and aspartate and its antagonistic action at the N-methyl-D-aspartate (NMDA) receptor.[6][8][9]
Comparative Efficacy: this compound vs. Standard AEDs
Direct comparative studies evaluating the neuroprotective effects of this compound against a range of standard AEDs under identical experimental conditions are limited. However, by examining data from various in vitro and in vivo models, we can draw inferences about their relative neuroprotective potential.
In Vitro Data
The following table summarizes the available in vitro data for this compound and standard AEDs, focusing on their effects on excitatory amino acid release and neuronal viability in excitotoxicity models.
| Drug | Model System | Endpoint | Concentration | Result | Citation(s) |
| This compound | Mouse cortical slices | Inhibition of K+-stimulated glutamate release | 100 µM | Significant reduction | [6] |
| Inhibition of K+-stimulated aspartate release | 100 µM | Significant reduction | [6] | ||
| Inhibition of veratridine-stimulated glutamate release | 100 µM | Significant reduction | [6] | ||
| Inhibition of veratridine-stimulated aspartate release | 100 µM | Significant reduction | [6] | ||
| Mouse cortical wedge | Reduction of NMDA-induced depolarizations | 25 µM | Significant reduction | [8][9] | |
| Lamotrigine (B1674446) | Rat cerebellar granule cells | Protection against glutamate-induced excitotoxicity | 100 µM | ~75% cell survival | [10] |
| SH-SY5Y cells | Increased viability after glutamate exposure | 100 µM | Significant increase | [11][12] | |
| Rat neocortical synaptosomes | Inhibition of veratridine-evoked glutamate release | 100 µM | Reduction | [13] | |
| Valproate | Rat hippocampal neurons | Increased cell survival in kainic acid model | 1 mM | Significant increase | [14][15] |
| Carbamazepine | Rat neocortical synaptosomes | Inhibition of veratridine-evoked glutamate release | 100 µM | Reduction | [13] |
| Phenytoin | Rat neocortical synaptosomes | Inhibition of veratridine-evoked glutamate release | 100 µM | Reduction | [13] |
In Vivo Data
The following table presents in vivo data on the neuroprotective and anticonvulsant effects of this compound and standard AEDs in various animal models.
| Drug | Animal Model | Endpoint | Dosage | Result | Citation(s) |
| This compound | DBA/2 mice (audiogenic seizures) | Protection against clonic/tonic convulsions | 20 mg/kg, i.p. | 91% protection | [6][7] |
| Lamotrigine | MPTP-intoxicated mice | Maintained dopamine (B1211576) transporter density | Not specified | 99% of control | [16] |
| MPTP-intoxicated mice | Maintained tyrosine hydroxylase immunoreactive neurons | Not specified | 74% of control | [16] | |
| MPTP-intoxicated mice | Maintained dopamine levels | Not specified | 58% of control | [16] | |
| Valproate | Kainic acid-induced epilepsy in rats | Reduction of neuronal apoptosis (TUNEL-positive cells) | 300 mg/kg | Significant reduction | [14][15][17] |
| Carbamazepine | Traumatic brain injury in humans | Reduction in irritability and aggression | up to 400 mg twice daily | No significant difference from placebo | [18] |
| Phenytoin | Traumatic brain injury in humans | Prevention of early post-traumatic seizures | Not specified | Effective | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of Excitotoxicity and AED Intervention.
Caption: Experimental Workflows for Neuroprotection Studies.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro NMDA-Induced Excitotoxicity Assay
Objective: To assess the ability of a compound to protect neurons from NMDA-induced cell death.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until maturation (typically 10-14 days in vitro).[19]
-
Pre-treatment: Neurons are pre-incubated with varying concentrations of the test compound (e.g., this compound, standard AEDs) or vehicle for a specified period (e.g., 24 hours).[10]
-
Induction of Excitotoxicity: The culture medium is replaced with a solution containing a toxic concentration of NMDA (e.g., 50-150 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) for a short duration (e.g., 5-30 minutes).[20][21][22]
-
Washout and Incubation: The NMDA-containing solution is removed, and the cells are washed and returned to their original culture medium for 24 hours.
-
Assessment of Neuronal Viability: Cell viability is quantified using a method such as the MTT assay.[23][24][25] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells, which is indicative of their viability.
In Vivo Kainic Acid-Induced Status Epilepticus Model
Objective: To evaluate the neuroprotective effects of a compound against seizure-induced brain damage in an animal model of temporal lobe epilepsy.
Methodology:
-
Animal Model: Adult male rats or mice are used.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound, standard AEDs) or vehicle via an appropriate route (e.g., intraperitoneal injection).[14]
-
Induction of Status Epilepticus (SE): SE is induced by a systemic (e.g., intraperitoneal) or intracerebral injection of kainic acid.[14][15] The dose is adjusted to reliably induce sustained seizures.
-
Behavioral Monitoring: Animals are observed for seizure activity, and the severity and duration of SE are recorded.
-
Tissue Processing: At a predetermined time point after SE induction (e.g., 3-7 days), animals are euthanized, and their brains are collected for histological analysis.
-
Quantification of Neuronal Degeneration: Brain sections are stained with markers of neuronal degeneration, such as Fluoro-Jade, which specifically labels dying neurons.[26][27][28][29][30] The number of degenerating neurons in specific brain regions, such as the hippocampus, is then quantified.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
Objective: To assess the neuroprotective effects of a compound in a model of traumatic brain injury (TBI).
Methodology:
-
Animal Model: Anesthetized rats or mice are placed in a stereotaxic frame.[31][32][33][34][35]
-
Surgical Procedure: A craniotomy is performed to expose the dura mater over the cortex.
-
Induction of Injury: A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed brain, causing a reproducible cortical contusion.[31][32][33][34][35]
-
Drug Administration: The test compound or vehicle is administered at a specific time point relative to the injury (e.g., pre-injury or post-injury).
-
Outcome Measures:
-
Histological Analysis: At a designated time after injury, brain tissue is collected to assess the lesion volume and the extent of neuronal loss.
-
Behavioral Testing: Animals may undergo a battery of behavioral tests to assess motor and cognitive deficits.
-
Conclusion
The available evidence suggests that this compound possesses significant neuroprotective properties, primarily through its modulation of excitatory neurotransmission. Its ability to inhibit glutamate release and antagonize NMDA receptors positions it as a promising candidate for mitigating seizure-induced neuronal damage. While direct comparative data is sparse, the in vitro and in vivo studies indicate that its neuroprotective mechanisms are distinct from many standard AEDs that primarily target voltage-gated ion channels.
Standard AEDs such as lamotrigine and valproate have also demonstrated considerable neuroprotective effects in various models. A comprehensive understanding of the relative efficacy of this compound will necessitate further head-to-head comparative studies using standardized experimental protocols. The methodologies outlined in this guide provide a framework for such future investigations, which will be crucial for elucidating the full therapeutic potential of this compound and other novel AEDs in the context of neuroprotection.
References
- 1. Neuroprotective effects of some newer and potential antiepileptic drugs [jpccr.eu]
- 2. [PDF] Neuroprotective effects of antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 3. Antiepileptic drugs in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of antiepileptic drugs on glutamate release from rat and human neocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium Valproate Ameliorates Neuronal Apoptosis in a Kainic Acid Model of Epilepsy via Enhancing PKC-Dependent GABAAR γ2 Serine 327 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lamotrigine is neuroprotective in the energy deficiency model of MPTP intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Carbamazepine for Irritability and Aggression after Traumatic Brain Injury: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. mdpi.com [mdpi.com]
- 26. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 27. en.bio-protocol.org [en.bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Detecting necrotic neurons with fluoro-jade stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Open-Skull Controlled Cortical Impact (CCI) model in rats [protocols.io]
- 32. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 35. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
Comparative analysis of the safety profiles of (+)-Losigamone and existing treatments
A comprehensive review of the safety profiles of (+)-Losigamone and current treatments for partial seizures, supported by clinical trial data and detailed experimental protocols.
In the landscape of antiepileptic drugs (AEDs), the quest for novel therapies with improved safety and tolerability profiles is ongoing. This compound, an investigational AED, has shown promise in the management of partial seizures. This guide provides a comparative analysis of the safety profile of this compound against established treatments, including Lamotrigine (B1674446), Levetiracetam, and Carbamazepine/Oxcarbazepine. The data presented is derived from placebo-controlled, add-on clinical trials, offering a direct comparison for researchers, scientists, and drug development professionals.
Quantitative Safety Profile Comparison
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of this compound and comparator AEDs. This data provides a quantitative basis for comparing their safety profiles.
Table 1: Safety Profile of this compound in a 12-Week, Placebo-Controlled, Add-On Trial
| Adverse Event | Placebo (n=85) | This compound 1200 mg/day (n=87) | This compound 1500 mg/day (n=92) |
| Any Adverse Event | 58.8% | 62.1% | 76.1% |
| Dizziness | Not Reported | Not Reported | Significantly Reported |
| Headache | Not Reported | Common | Common |
| Fatigue | Not Reported | Common | Common |
| Somnolence | Not Reported | Common | Common |
| Withdrawal due to AEs | 4.0% | 11.0% | 16.0% |
Data sourced from the Baulac et al., 2003 clinical trial.
Table 2: Safety Profile of Levetiracetam in Placebo-Controlled, Add-On Trials for Partial Seizures
| Adverse Event | Placebo (n=106) | Levetiracetam 1000 mg/day (n=106) | Levetiracetam 2000 mg/day (n=107) |
| Any Adverse Event | 73.2% | 70.8% | 75.5% |
| Asthenia | Common | Common | Common |
| Headache | Common | Common | Common |
| Somnolence | Common | Common | Common |
Data from a European multicenter, double-blind, randomized, placebo-controlled trial.
Table 3: Safety Profile of Lamotrigine in a Placebo-Controlled, Add-On Trial for Partial Seizures
| Adverse Event | Placebo | Lamotrigine (300-500 mg/day) |
| Ataxia | Less Frequent | More Frequent |
| Dizziness | Less Frequent | More Frequent |
| Diplopia (Double Vision) | Less Frequent | More Frequent |
| Nausea | Less Frequent | More Frequent |
| Withdrawal due to AEs | Not Specified | 9.0% |
Data from a multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[1]
Table 4: Safety Profile of Oxcarbazepine (a Carbamazepine Analog) in a Placebo-Controlled, Add-On Trial for Refractory Partial Seizures
| Adverse Event | Placebo | Oxcarbazepine 600 mg/day | Oxcarbazepine 1200 mg/day | Oxcarbazepine 2400 mg/day |
| Any Adverse Event | 76% | 84% | 90% | 98% |
| Nervous System Related | Common | Most Common | Most Common | Most Common |
| Digestive System Related | Common | Most Common | Most Common | Most Common |
Data from a multinational, multicenter, randomized, double-blind, placebo-controlled, four-arm, parallel-group trial.[2]
Experimental Protocols
The safety data presented in this guide is derived from rigorously designed clinical trials. The general methodology for these studies is a multi-center, double-blind, randomized, placebo-controlled, add-on design.
This compound Clinical Trial Protocol (Baulac et al., 2003): This study aimed to assess the efficacy and safety of two fixed dosages of this compound as an add-on therapy in adult patients with refractory partial seizures.[3]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.[3]
-
Patient Population: 264 adult patients with a diagnosis of partial epilepsy, experiencing at least four seizures per month despite treatment with one to three concomitant AEDs.
-
Treatment Protocol: Following a 12-week baseline period to establish seizure frequency, patients were randomized to one of three treatment groups: placebo, this compound 1200 mg/day, or this compound 1500 mg/day, administered in two divided doses. The treatment duration was 12 weeks, which included a titration phase.[3]
-
Safety Assessments: The safety evaluation included the monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and physical examinations. The incidence, severity, and causality of adverse events were assessed throughout the study.
Comparator Drug Trial Protocols: The clinical trials for the comparator drugs followed similar rigorous methodologies.
-
Levetiracetam: The European trial was a multicenter, double-blind, randomized, placebo-controlled study in 324 patients with uncontrolled partial seizures. After an 8 or 12-week baseline, patients underwent a 4-week titration and a 12-week evaluation period on either placebo, 1000 mg/day, or 2000 mg/day of Levetiracetam.[4]
-
Lamotrigine: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study evaluated Lamotrigine (300 and 500 mg/day) as add-on therapy in 216 patients with refractory partial seizures over a 6-month treatment period.[1]
-
Oxcarbazepine: A multinational, multicenter, randomized, 28-week, double-blind, placebo-controlled, four-arm, parallel-group trial enrolled 694 patients with uncontrolled partial seizures to evaluate Oxcarbazepine dosages of 600, 1200, and 2400 mg/day.[2]
Visualization of Clinical Trial Workflow
The following diagram illustrates the typical workflow of the randomized, placebo-controlled, add-on clinical trials from which the safety data in this guide were obtained.
References
- 1. Placebo-controlled study of the efficacy and safety of lamotrigine in patients with partial seizures. U.S. Lamotrigine Protocol 0.5 Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxcarbazepine placebo-controlled, dose-ranging trial in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epilepsy (partial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A placebo-controlled trial of lamotrigine add-on therapy for partial seizures in children. Lamictal Pediatric Partial Seizure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Benchmarking (+)-Losigamone Against Lamotrigine in Focal Epilepsy Models
For Immediate Release
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a head-to-head comparison of the preclinical efficacy of (+)-Losigamone and the established anti-seizure medication lamotrigine (B1674446) in widely recognized rodent models of focal epilepsy. The following data, compiled from various preclinical studies, aims to offer an objective benchmark for researchers, scientists, and drug development professionals engaged in the discovery of novel antiepileptic drugs.
At a Glance: Preclinical Efficacy in Focal Seizure Models
The following table summarizes the median effective dose (ED50) of this compound and lamotrigine in two standard preclinical models for assessing anticonvulsant activity: the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test. These models are predictive of efficacy against generalized tonic-clonic and therapy-resistant focal seizures, respectively.
| Compound | Model | Species | Administration Route | ED50 (mg/kg) | Source |
| This compound | Maximal Electroshock (MES) | Mouse | Oral | 4.9 | [1] |
| Lamotrigine | Maximal Electroshock (MES) | Mouse | Oral | 2.6 | [2] |
| Lamotrigine | Maximal Electroshock (MES) | Rat | Oral | 4.8 | [2] |
| This compound | 6 Hz Psychomotor Seizure | Mouse | i.p. | Data Not Available | - |
| Lamotrigine | 6 Hz Psychomotor Seizure (32 mA) | Mouse | i.p. | 11.2 | [3][4] |
| Lamotrigine | 6 Hz Psychomotor Seizure (44 mA) | Mouse | i.p. | >30 | [5] |
Note: Direct comparative studies for this compound and lamotrigine in the 6 Hz model were not identified in the public literature. The presented data is a compilation from separate studies and should be interpreted with consideration of potential variations in experimental protocols.
Deep Dive: Mechanisms of Action
While both compounds exhibit efficacy in models of focal epilepsy, their proposed mechanisms of action appear to differ, offering distinct avenues for therapeutic intervention.
Lamotrigine is a well-characterized voltage-gated sodium channel (VGSC) blocker.[6][7] Its primary mechanism involves the state-dependent inhibition of VGSCs, showing a higher affinity for the inactivated state of the channel.[8] This preferential binding to rapidly firing neurons, a hallmark of seizure activity, allows lamotrigine to stabilize neuronal membranes and inhibit the release of the excitatory neurotransmitter glutamate (B1630785).[6][7] Recent structural studies have revealed a dual-pocket inhibition mode for lamotrigine on Nav channels.[9]
This compound , the more active enantiomer of losigamone (B1675148), has a less clearly defined mechanism of action.[10][11] Preclinical evidence suggests it may modulate neuronal excitability through multiple pathways. Studies have indicated that it can reduce the release of excitatory amino acids like glutamate and aspartate.[12][13] Additionally, some research points towards the potentiation of GABA-induced chloride influx and a possible activation of potassium channels, although findings regarding its interaction with the GABA-A receptor have been inconsistent.[10][14]
Visualizing the Pathways and Protocols
To further elucidate the experimental and molecular frameworks, the following diagrams have been generated using Graphviz.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals (mice or rats) are administered the test compound or vehicle control, typically via oral gavage or intraperitoneal injection.
-
At the time of predicted peak effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) via the corneal electrodes.
-
Animals are observed for the presence or absence of a tonic hindlimb extension, which is the primary endpoint.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Hz Psychomotor Seizure Model
The 6 Hz seizure model is considered a model of therapy-resistant focal seizures and is particularly useful for identifying compounds with novel mechanisms of action.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals (typically mice) are administered the test compound or vehicle control.
-
At the time of predicted peak effect, a topical anesthetic is applied to the corneas.
-
A low-frequency electrical stimulus (6 Hz) of a specific current intensity (commonly 22 mA, 32 mA, or 44 mA) is delivered for 3 seconds via the corneal electrodes.[15]
-
Animals are observed for a defined period (e.g., 1-2 minutes) for characteristic seizure behaviors, including stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.[5]
-
An animal is considered protected if it does not display these seizure behaviors and resumes normal exploratory activity.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from exhibiting seizure behaviors, is calculated for each current intensity.
Conclusion
This comparative guide highlights the preclinical efficacy of this compound and lamotrigine in established models of focal epilepsy. While both compounds demonstrate anticonvulsant properties, lamotrigine appears more potent in the maximal electroshock model based on the available data. A significant data gap exists for the efficacy of this compound in the 6 Hz model, which is crucial for assessing its potential against therapy-resistant focal seizures. The distinct proposed mechanisms of action suggest that this compound may offer a different therapeutic approach compared to lamotrigine. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to fully elucidate the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. researchgate.net [researchgate.net]
- 5. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Lamotrigine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
Unveiling the Interactive Profile of (+)-Losigamone with Conventional Antiepileptic Drugs: An Isobolographic Analysis Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interactions between (+)-Losigamone, a novel antiepileptic drug (AED), and conventional AEDs. The data presented is based on a pivotal preclinical study employing isobolographic analysis to characterize the nature of these drug interactions. Due to the limited availability of direct isobolographic studies on this compound, this guide utilizes data from a comprehensive study on its close analog, AO-620, to provide valuable insights into its potential pharmacodynamic profile when used in combination therapies.
Executive Summary
The combination of multiple antiepileptic drugs is a common strategy in the management of refractory epilepsy. Understanding the nature of interaction between these drugs is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Isobolographic analysis is a rigorous pharmacological method used to determine whether the effect of a drug combination is synergistic (greater than expected), additive (as expected), or antagonistic (less than expected).
This guide presents findings from an isobolographic study on the losigamone (B1675148) analog AO-620 in combination with two widely used conventional AEDs: valproate (VPA) and phenobarbital (B1680315) (PB). The study reveals that the interaction profile of AO-620 varies depending on the co-administered drug and the dose ratio, highlighting the complexity of drug-drug interactions in epilepsy treatment.
Data Presentation: Isobolographic Interaction of AO-620 with Conventional AEDs
The following tables summarize the quantitative data from the isobolographic analysis of AO-620 with valproate and phenobarbital in the maximal electroshock (MES) test in mice. The MES test is a standard preclinical model for screening drugs with efficacy against generalized tonic-clonic seizures.
Table 1: Median Effective Doses (ED₅₀) of AO-620, Valproate, and Phenobarbital in the Maximal Electroshock Test
| Antiepileptic Drug | ED₅₀ (mg/kg) ± S.E.M. |
| AO-620 | 10.5 ± 0.8 |
| Valproate (VPA) | 245.8 ± 15.7 |
| Phenobarbital (PB) | 21.3 ± 1.5 |
S.E.M. = Standard Error of the Mean
Table 2: Isobolographic Analysis of the Interaction between AO-620 and Valproate (VPA) in the MES Test
| Fixed-Dose Ratio (AO-620:VPA) | Experimental ED₅₀mix (mg/kg) ± S.E.M. | Theoretical Additive ED₅₀add (mg/kg) ± S.E.M. | Type of Interaction |
| 1:3 | 285.5 ± 29.5 | 260.5 ± 12.1 | Additive |
| 1:1 | 217.1 ± 314.6 | 198.5 ± 7.3 | Additive |
| 3:1 | 237.1 ± 14.5 | 136.5 ± 11.7 | Antagonistic |
Table 3: Isobolographic Analysis of the Interaction between AO-620 and Phenobarbital (PB) in the MES Test
| Fixed-Dose Ratio (AO-620:PB) | Experimental ED₅₀mix (mg/kg) ± S.E.M. | Theoretical Additive ED₅₀add (mg/kg) ± S.E.M. | Type of Interaction |
| 1:3 | 30.3 ± 7.0 | 37.3 ± 2.3 | Additive |
| 1:1 | 60.1 ± 11.9 | 53.75 ± 3.0 | Additive |
| 3:1 | 74.8 ± 20.0 | 62.1 ± 3.3 | Additive |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Animals
Male Swiss mice weighing between 20-26g were used for the experiments. The animals were housed in standard laboratory conditions with free access to food and water and were kept on a natural light-dark cycle.
Maximal Electroshock (MES) Test
The MES test, a well-established animal model of generalized tonic-clonic seizures, was used to evaluate the anticonvulsant activity of the drugs.[1] A maximal seizure was induced by applying an electrical stimulus (0.2 s, 50 Hz, 500 V, 25 mA) through ear-clip electrodes. The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
Drug Administration
AO-620, valproate, and phenobarbital were administered intraperitoneally (i.p.). For the interaction studies, the drugs were co-administered in three fixed-dose ratios (1:3, 1:1, and 3:1) based on their respective ED₅₀ values.
Isobolographic Analysis
The isobolographic analysis was performed to characterize the pharmacodynamic interactions between AO-620 and the conventional AEDs.[2][3][4] This method involves the following steps:
-
Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, was determined for each drug administered alone.
-
Determination of Experimental ED₅₀mix: The ED₅₀ of the drug mixture (ED₅₀mix) was determined experimentally for each fixed-dose ratio.
-
Calculation of Theoretical Additive ED₅₀add: The theoretical additive ED₅₀ (ED₅₀add) for each mixture was calculated based on the doses of the individual drugs in the combination that would be expected to produce an additive effect.
-
Comparison and Interaction Classification: The experimentally determined ED₅₀mix was statistically compared to the theoretically calculated ED₅₀add.
-
If ED₅₀mix is not significantly different from ED₅₀add, the interaction is considered additive .
-
If ED₅₀mix is significantly lower than ED₅₀add, the interaction is synergistic .
-
If ED₅₀mix is significantly higher than ED₅₀add, the interaction is antagonistic .
-
Visualizations
Mechanism of Action Overview
The following diagram illustrates the proposed mechanisms of action for this compound and the general mechanisms of the conventional AEDs it was compared with.
Caption: Proposed mechanisms of action for this compound and conventional AEDs.
Isobolographic Analysis Workflow
The diagram below outlines the workflow for conducting an isobolographic analysis of drug interactions.
Caption: A flowchart illustrating the key steps of isobolographic analysis.
Discussion and Implications
The findings from the study on the losigamone analog AO-620 provide valuable preliminary insights into the potential interaction profile of this compound. The consistently additive interaction observed between AO-620 and phenobarbital across all tested dose ratios suggests that their combined use would likely result in a predictable, cumulative anticonvulsant effect. This is a favorable profile for combination therapy, as it implies that the efficacy of the combination can be anticipated based on the individual potencies of the drugs.
In contrast, the interaction between AO-620 and valproate was more complex. While additive at 1:3 and 1:1 ratios, the combination became antagonistic at a 3:1 ratio (a higher proportion of AO-620). This suggests that at certain dose combinations, the co-administration of this compound and valproate might be less effective than expected. This finding underscores the importance of dose-ratio in determining the outcome of combination therapy and warrants further investigation to elucidate the underlying mechanisms of this antagonistic interaction.
It is important to note that these findings are based on a losigamone analog in a preclinical model.[5] While informative, direct isobolographic studies on this compound are necessary to confirm these interaction profiles. The differing interaction patterns observed with valproate and phenobarbital may be related to their distinct mechanisms of action. Phenobarbital primarily enhances GABAergic inhibition, a mechanism shared by this compound, which may contribute to their additive effect. Valproate has a broader mechanistic profile, including effects on sodium and calcium channels, in addition to its influence on GABAergic transmission, which could lead to more complex interactions.
For drug development professionals, these results highlight the critical need for thorough preclinical evaluation of drug-drug interactions using robust methods like isobolographic analysis. The data suggests that while this compound may be a viable candidate for combination therapy, its pairing with other AEDs should be carefully considered and empirically tested to identify the most beneficial combinations and dose ratios. Future research should focus on elucidating the precise molecular mechanisms underlying these interactions to better predict and optimize combination therapies for epilepsy.
References
- 1. mdpi.com [mdpi.com]
- 2. Isobolographic analysis of interactions between remacemide and conventional antiepileptic drugs in the mouse model of maximal electroshock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between oxcarbazepine and conventional antiepileptic drugs in the maximal electroshock test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobolographic Analysis of Interaction for Three-Drug Combination of Carbamazepine, Phenobarbital and Topiramate in the Mouse Maximal Electroshock-Induced Seizure Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
Efficacy of (+)-Losigamone: A Comparative Analysis of Add-on Therapy versus Monotherapy Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (+)-Losigamone as an add-on therapy for partial-onset seizures, supported by clinical trial data. While clinical evidence for its use as a monotherapy is not available, this guide also explores its potential in this capacity based on preclinical findings.
Executive Summary
This compound has demonstrated efficacy as an adjunctive treatment for patients with partial-onset seizures who are not adequately controlled by other antiepileptic drugs. Clinical studies show a dose-dependent reduction in seizure frequency and a significant increase in the proportion of responders compared to placebo.[1][2][3] Currently, there is a lack of clinical trial data evaluating the efficacy of this compound as a monotherapy. However, preclinical studies in various animal models of epilepsy indicate its potential as a standalone anticonvulsant agent.[4][5]
Add-on Therapy Efficacy: Clinical Trial Data
Two key multicenter, randomized, double-blind, placebo-controlled studies have evaluated the efficacy of this compound as an add-on therapy in adults with partial seizures.
Quantitative Efficacy Data
The following tables summarize the primary efficacy endpoints from these trials.
Table 1: Median Percentage Reduction in Seizure Frequency (per 4 weeks) from Baseline
| Treatment Group | Baulac et al. (2003) |
| Placebo | 3.3% |
| This compound 1200 mg/day | 19.7% |
| This compound 1500 mg/day | 25.3% |
Table 2: Responder Rate (≥50% Reduction in Seizure Frequency) from Baseline
| Treatment Group | Baulac et al. (2003) |
| Placebo | 11.8% |
| This compound 1200 mg/day | 17.2% |
| This compound 1500 mg/day | 29.3% |
A Cochrane review of two studies with a total of 467 participants found that losigamone (B1675148) as an add-on therapy was significantly more likely to lead to a 50% or greater reduction in seizure frequency compared to placebo.[2][6] The review also noted a dose-dependent response, with the 1500 mg/day dose showing greater efficacy.[2][6]
Monotherapy Potential: Preclinical Evidence
While clinical data is absent, preclinical studies have demonstrated the anticonvulsant effects of this compound when administered alone in various animal models of epilepsy.
Key Preclinical Findings:
-
Maximal Electroshock (MES) Seizures: this compound has shown significant efficacy in rodent models of MES-induced seizures, a common screening model for drugs effective against generalized tonic-clonic seizures.[4][5]
-
Pentylenetetrazole (PTZ)-induced Seizures: The drug is also effective against clonic convulsions induced by pentylenetetrazole in mice, suggesting potential utility in absence seizures.[4][5]
-
Audiogenic Seizures: In genetically epilepsy-prone DBA/2 mice, the S(+)-enantiomer of losigamone demonstrated a dose-dependent inhibition of clonic/tonic convulsions.[7][8]
These preclinical findings suggest that this compound possesses intrinsic anticonvulsant properties that may be effective in a monotherapy setting. However, without clinical trials, its efficacy and safety as a standalone treatment in humans remain unconfirmed.
Experimental Protocols
Add-on Therapy Clinical Trial (Baulac et al., 2003)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Patient Population: 264 adult patients with refractory partial epilepsy, with or without secondary generalization, who were receiving stable doses of one to three concomitant antiepileptic drugs.
-
Treatment Protocol:
-
Baseline Phase (12 weeks): Patients' baseline seizure frequency was recorded.
-
Randomization: Patients were randomly assigned to one of three treatment groups: placebo, this compound 1200 mg/day, or this compound 1500 mg/day.
-
Titration Phase (4 weeks): The dose of this compound was gradually increased to the target dose.
-
Maintenance Phase (8 weeks): Patients continued on their assigned dose.
-
-
Primary Efficacy Endpoint: The percentage change in seizure frequency per 4 weeks from baseline during the double-blind treatment phase.
-
Secondary Efficacy Endpoint: The proportion of patients who achieved a 50% or greater reduction in seizure frequency (responders).
References
- 1. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of Losigamone in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Losigamone add-on therapy for focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Losigamone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Losigamone, a compound investigated for its anticonvulsant properties. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
Key Safety and Disposal Information
The following table summarizes crucial data regarding this compound, primarily derived from its Safety Data Sheet (SDS). This information is vital for making informed decisions on its handling and disposal.
| Parameter | Information | Citation |
| GHS Classification | Not a hazardous substance or mixture. | [1] |
| Potential Health Effects | May be harmful if inhaled, absorbed through the skin, or swallowed. May cause respiratory tract, skin, and eye irritation. | [1] |
| First Aid Measures | In case of contact, flush eyes with water, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Consult a physician in all cases of exposure. | [1] |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. | [1] |
| Accidental Release | Wear respiratory protection. Avoid dust formation. Evacuate personnel to safe areas. Prevent further leakage and do not let the product enter drains. Sweep up and shovel into a suitable, closed container for disposal. | [1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C. | [1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The disposal of any chemical, including investigational drugs like this compound, must be conducted in accordance with institutional, local, and federal regulations. The following protocol provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
Step 1: Hazard Assessment
Before handling, review the Safety Data Sheet (SDS) for this compound to understand its potential hazards.[1] Although not classified as a hazardous substance, it is prudent to handle it with care to avoid potential irritation or other health effects.[1]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound. This includes:
-
Safety glasses or goggles
-
Lab coat
-
Gloves
Step 3: Waste Segregation and Containment
Proper segregation of chemical waste is crucial.
-
Unused or Expired this compound:
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
Place the chemical in a clearly labeled, sealed, and compatible waste container. The label should include the chemical name, "this compound," and the words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.[3]
-
-
Contaminated Materials:
-
Any materials grossly contaminated with this compound (e.g., weighing boats, pipette tips, gloves) should be collected in a designated hazardous waste container.[3]
-
For trace-contaminated items, consult your EHS department for appropriate disposal procedures. Some institutions may allow for the disposal of trace-contaminated materials in specific waste streams.[4]
-
-
Empty Containers:
Step 4: Contact Environmental Health & Safety (EHS)
Your institution's EHS department is the primary resource for chemical waste disposal.
-
Contact EHS to schedule a pickup for your this compound waste.[5][6]
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Follow their instructions for packaging, labeling, and storing the waste until it is collected.
Step 5: Record Keeping
Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal. This is particularly important for investigational drugs used in research.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize and follow the specific protocols and regulations established by your institution's Environmental Health and Safety department and local authorities.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 8. unthsc.edu [unthsc.edu]
Essential Safety and Handling Guidance for (+)-Losigamone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (+)-Losigamone, an investigational antiepileptic drug. The following procedures are based on available safety data for Losigamone (B1675148) (racemic mixture) and general best practices for handling investigational compounds. It is critical to note that a specific Safety Data Sheet (SDS) for the (+)-enantiomer was not available at the time of publication. Researchers should exercise caution and adhere to the most stringent safety protocols.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the SDS for the racemic mixture of Losigamone, which indicates hazards of skin irritation, serious eye irritation, and the potential for allergic skin reaction.[1] It is also known that the enantiomers of Losigamone exhibit different pharmacological activities, which may correlate to different toxicological profiles.[2] Therefore, a conservative approach to PPE is warranted.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, irritation, and potential allergic reactions.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles that could cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To avoid inhalation of any dust or aerosols. |
Operational Plan for Handling this compound
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Step 2: Handling Procedures
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Spill Management
-
Minor Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan for this compound
As an investigational drug, this compound and any contaminated materials should be treated as hazardous chemical waste unless determined otherwise by a formal hazard assessment.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Step 2: Disposal Method
-
Incineration: The preferred method of disposal for many pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[3]
-
Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
